EC359
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(8S,11R,13S,14S,17S)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38F2O2/c1-6-36(37,38)35(40)16-15-31-29-13-11-26-19-27(39)12-14-28(26)33(29)30(20-34(31,35)5)24-7-9-25(10-8-24)32-22(3)17-21(2)18-23(32)4/h1,7-10,17-19,29-31,40H,11-16,20H2,2-5H3/t29-,30+,31-,34-,35-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHXLJGAODIDAX-WQQPUSSASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)C3CC4(C(CCC4(C(C#C)(F)F)O)C5C3=C6CCC(=O)C=C6CC5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)[C@H]3C[C@]4([C@@H](CC[C@]4(C(C#C)(F)F)O)[C@H]5C3=C6CCC(=O)C=C6CC5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
EC359: A Comprehensive Technical Guide on its Mechanism of Action in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EC359 is a first-in-class, orally bioavailable small-molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR).[1] In the context of Triple-Negative Breast Cancer (TNBC), a particularly aggressive subtype with limited targeted therapeutic options, this compound demonstrates significant anti-tumor activity.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound in TNBC, detailing its molecular interactions, effects on downstream signaling pathways, and preclinical efficacy. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel cancer therapeutics.
Core Mechanism of Action: Targeting the LIFR Signaling Axis
This compound functions by directly interacting with LIFR, effectively blocking the binding of its ligand, Leukemia Inhibitory Factor (LIF), and other related cytokines such as Cardiotrophin-1 (CTF1), Ciliary Neurotrophic Factor (CNTF), and Oncostatin M (OSM).[4] The binding of this compound to LIFR has a dissociation constant (Kd) of 10.2 nM. This targeted inhibition disrupts the oncogenic signaling cascades driven by the LIFR axis, which are known to play a critical role in cancer progression, metastasis, maintenance of cancer stem cells, and resistance to therapy.[1]
The inhibitory action of this compound on the LIFR signaling pathway is visualized in the diagram below:
In Vitro Efficacy in TNBC Cell Lines
This compound demonstrates potent anti-proliferative effects in a panel of TNBC cell lines. The half-maximal inhibitory concentration (IC50) values are consistently in the nanomolar range, highlighting its potent activity.
Quantitative Data: Cell Viability (IC50)
| TNBC Cell Line | IC50 (nM) |
| BT-549 | 10 - 50 |
| SUM-159 | 10 - 50 |
| MDA-MB-231 | 10 - 50 |
| MDA-MB-468 | 10 - 50 |
| HCC1806 | 10 - 50 |
| Data sourced from multiple studies.[5][6] |
Effects on Cell Invasion and Apoptosis
This compound significantly reduces the invasive potential of TNBC cells and promotes programmed cell death (apoptosis).
| Assay | Cell Line | Treatment | Result |
| Matrigel Invasion Assay | MDA-MB-231 | 25 nM this compound | Significant reduction in invasion |
| Matrigel Invasion Assay | BT-549 | 25 nM this compound | Significant reduction in invasion |
| Caspase-3/7 Activity | MDA-MB-231 | 20 nM this compound | Significant increase in activity |
| Caspase-3/7 Activity | BT-549 | 25 nM this compound | Significant increase in activity |
| Annexin V Staining | MDA-MB-231 | 20 nM this compound | Significant increase in positive cells |
| Annexin V Staining | BT-549 | 25 nM this compound | Significant increase in positive cells |
| Data from Viswanadhapalli et al., Mol Cancer Ther, 2019.[2] |
In Vivo Preclinical Efficacy
The anti-tumor activity of this compound has been validated in preclinical in vivo models of TNBC, including cell line-derived xenografts and patient-derived xenografts (PDX).
Quantitative Data: Tumor Growth Inhibition in Xenograft Models
| Model | Treatment Regimen | Tumor Growth Inhibition |
| MDA-MB-231 Xenograft | 5 mg/kg, s.c., 3 days/week | Significant reduction in tumor progression |
| TNBC PDX Models | Various | Significant reduction in tumor progression |
| Data from Viswanadhapalli et al., Mol Cancer Ther, 2019 and other preclinical studies.[2][7] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
TNBC cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of this compound or vehicle control (DMSO).
-
After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
Western Blot Analysis
This protocol details the procedure for analyzing protein expression and phosphorylation status in response to this compound treatment.
Protocol:
-
TNBC cells are treated with this compound (e.g., 100 nM) for the desired time points.
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies overnight at 4°C. Key primary antibodies include those against p-STAT3, STAT3, p-AKT, AKT, p-mTOR, mTOR, p-ERK1/2, ERK1/2, and β-actin (as a loading control).
-
The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
Protocol:
-
Female immunodeficient mice (e.g., athymic nude or NSG mice) are used.
-
MDA-MB-231 TNBC cells (5 x 10^6 cells in Matrigel) are injected into the mammary fat pad.
-
Tumors are allowed to grow to a volume of approximately 100-150 mm³.
-
Mice are then randomized into treatment and vehicle control groups.
-
This compound is administered subcutaneously at a dose of 5 mg/kg, three times a week.
-
Tumor volume is measured twice weekly with calipers using the formula: (length x width²)/2.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
Conclusion
This compound represents a promising targeted therapy for Triple-Negative Breast Cancer by effectively inhibiting the oncogenic LIFR signaling pathway. Its potent in vitro and in vivo anti-tumor activities, including the induction of apoptosis and reduction of cell invasion and tumor growth, underscore its potential as a novel therapeutic agent. The detailed mechanistic and protocol information provided in this guide serves as a valuable resource for the scientific community to further explore and develop this compound and other LIFR-targeted therapies for TNBC and potentially other malignancies driven by this signaling axis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
EC359: A First-in-Class LIFR Inhibitor for Oncogenic Signaling
A Technical Guide on the Discovery, Development, and Mechanism of Action of EC359
This technical guide provides a comprehensive overview of this compound, a novel, first-in-class small molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the LIF/LIFR signaling axis in cancer. This document details the discovery, mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize this potent and orally bioavailable inhibitor.
Introduction to LIF/LIFR Signaling and its Role in Cancer
The Leukemia Inhibitory Factor (LIF) and its receptor (LIFR) are key players in a signaling pathway that is frequently overexpressed in various solid tumors, including triple-negative breast cancer (TNBC), ovarian, endometrial, renal, and pancreatic cancers.[1][2][3] The LIF/LIFR axis is critically involved in tumor progression, metastasis, cancer stem cell maintenance, and resistance to therapy.[1][4][5] Upon binding of LIF to the LIFR, a heterodimer is formed with the gp130 receptor, initiating downstream signaling cascades.[6][7] The primary signaling pathways activated include the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT), and mitogen-activated protein kinase (MAPK) pathways.[1][6][8] The activation of these pathways promotes cell survival, proliferation, and invasion while inhibiting apoptosis.[1][8] Given its central role in oncogenesis, the LIF/LIFR signaling axis represents a promising target for cancer therapy.[1]
Discovery and Development of this compound
This compound was rationally designed as a small molecule inhibitor that emulates the LIF/LIFR binding interface.[9] It was developed through synthetic modifications of a first-generation steroidal LIF inhibitor, EC330, with the goal of reducing its binding to classical steroid receptors and improving its oral bioavailability.[10] Through in silico docking studies, this compound was predicted to interact at the LIF/LIFR binding interface.[9] Subsequent biophysical assays confirmed a direct and high-affinity interaction with LIFR.[9][10][11] This novel agent has demonstrated significant preclinical anti-tumor activity and favorable pharmacological properties, positioning it as a promising candidate for clinical development.[4][5][9]
Below is a diagram illustrating the discovery and development workflow for this compound.
Caption: this compound Discovery and Development Workflow.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: Binding Affinity and In Vitro Potency of this compound
| Parameter | Value | Cell Lines/Assay Conditions | Source |
| Binding Affinity (Kd) | 10.2 nM | Surface Plasmon Resonance (SPR) | [11] |
| Binding Affinity | 81 µM | Surface Plasmon Resonance (SPR) | [10] |
| IC50 (TNBC Cell Viability) | 10 - 50 nM | MDA-MB-231, BT-549, SUM-159, MDA-MB-468, HCC1806 | [11][12] |
| IC50 (Ovarian Cancer Cell Viability) | 2 - 12 nM | Ras/Raf-driven ovarian cancer cell lines | [2] |
| IC50 (ER+ Breast Cancer Cells) | >1000 nM | Estrogen Receptor-positive breast cancer cells | [13] |
Note: The discrepancy in binding affinity values may be due to different experimental conditions or recombinant protein constructs used in the respective studies.
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Outcome | Source |
| TNBC Xenograft (MDA-MB-231) | 5 mg/kg, s.c., 3 days/week | Significant reduction in tumor progression | [4] |
| TNBC Xenograft | 1 and 5 mg/kg | Dose-dependent reduction in tumor burden | [10] |
| TNBC Patient-Derived Xenograft (PDX) | Not specified | Significant reduction in tumor progression | [4][5] |
| Ovarian Cancer Xenograft & PDX | Combination with trametinib | Significant reduction in tumor growth | [2] |
| Endometrial Cancer PDX | Not specified | Significant reduction in tumor progression | [3] |
Mechanism of Action
This compound is a potent and selective inhibitor of the LIFR that directly interacts with the receptor to block the binding of LIF and other ligands such as Oncostatin M (OSM), Ciliary Neurotrophic Factor (CNTF), and Cardiotrophin-1 (CTF1).[4][9][11] This blockade of ligand binding prevents the activation of LIFR and its associated downstream signaling pathways.
The inhibitory effects of this compound on key oncogenic signaling pathways are summarized below:
-
JAK/STAT Pathway: this compound treatment substantially reduces the LIF-induced phosphorylation and activation of STAT3.[4][11] This leads to a significant reduction in the expression of known STAT3 target genes, such as STAT1, TGFB1, JUNB, and MCL-1.[11]
-
PI3K/AKT/mTOR Pathway: this compound treatment leads to a decrease in the phosphorylation of AKT, mTOR, and the downstream effector S6 in cancer cells.[4][9][11]
-
MAPK Pathway: The activation of the MAPK pathway, as measured by the phosphorylation of ERK1/2, is also attenuated by this compound.[9][11]
-
Pro-Apoptotic Signaling: Interestingly, this compound treatment has been shown to increase the phosphorylation of the pro-apoptotic p38 MAPK in some cancer cell lines.[11]
The diagram below illustrates the LIFR signaling pathway and the inhibitory action of this compound.
Caption: LIFR Signaling Pathway and this compound Inhibition.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the discovery and characterization of this compound.[9]
In Silico Docking Studies
-
Objective: To predict the binding interaction of this compound with the LIF/LIFR complex.
-
Methodology: Molecular docking simulations were performed using computational software. The crystal structure of the LIF/LIFR complex was used as the target. This compound was docked into the putative binding site at the LIF/LIFR interface to predict binding poses and estimate binding affinity.
Biophysical Binding Assays
-
Surface Plasmon Resonance (SPR):
-
Objective: To confirm the direct binding of this compound to LIFR and to determine the binding affinity (Kd).[10]
-
Methodology: Recombinant LIFR or LIF protein was immobilized on a sensor chip. This compound at various concentrations was flowed over the chip, and the change in the refractive index at the surface, which is proportional to the mass of bound analyte, was measured in real-time. Binding kinetics (association and dissociation rates) were analyzed to calculate the equilibrium dissociation constant (Kd).[4][10]
-
-
Microscale Thermophoresis (MST):
-
Objective: To provide an independent confirmation of the direct interaction between this compound and LIFR.[9]
-
Methodology: A fluorescently labeled LIFR protein was mixed with varying concentrations of this compound. The movement of the fluorescent molecules along a microscopic temperature gradient was measured. A change in the thermophoretic movement upon binding of this compound indicates a direct interaction.
-
In Vitro Cell-Based Assays
-
Cell Viability Assays (MTT, CellTiter-Glo):
-
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.[9][11]
-
Methodology: Cancer cell lines were seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours).[11] Cell viability was assessed using either the MTT assay, which measures the metabolic activity of viable cells, or the CellTiter-Glo assay, which quantifies ATP levels as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
-
-
Colony Formation Assay:
-
Objective: To assess the effect of this compound on the long-term survival and clonogenic potential of cancer cells.[3][10]
-
Methodology: A low density of cells was seeded in 6-well plates and treated with this compound. The cells were allowed to grow for 1-2 weeks until visible colonies formed. The colonies were then fixed, stained (e.g., with crystal violet), and counted.
-
-
Invasion Assay (Matrigel):
-
Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.[3][11]
-
Methodology: Boyden chambers with Matrigel-coated inserts were used. Cancer cells were seeded in the upper chamber in serum-free media with or without this compound. The lower chamber contained media with a chemoattractant (e.g., fetal bovine serum). After incubation, non-invading cells were removed from the upper surface of the insert, and the cells that had invaded through the Matrigel to the lower surface were fixed, stained, and counted.
-
-
Apoptosis Assays:
-
Objective: To determine if this compound induces apoptosis in cancer cells.[9][11]
-
Methodology:
-
Caspase-3/7 Activity Assay: Cells were treated with this compound, and the activity of executioner caspases 3 and 7 was measured using a luminogenic or fluorogenic substrate.[11]
-
Annexin V Staining: this compound-treated cells were stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye (e.g., propidium (B1200493) iodide). The percentage of apoptotic cells was quantified by flow cytometry.[11]
-
-
Mechanistic Studies
-
Western Blotting:
-
Objective: To analyze the effect of this compound on the expression and phosphorylation status of proteins in the LIFR signaling pathway.[9][11]
-
Methodology: Cells were treated with this compound for a specified time, often following stimulation with LIF. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against total and phosphorylated forms of STAT3, AKT, mTOR, and ERK, followed by detection with secondary antibodies.
-
-
Reporter Gene Assays:
-
Objective: To functionally assess the inhibition of STAT3 transcriptional activity by this compound.[4][9]
-
Methodology: Cells stably expressing a luciferase reporter gene under the control of a STAT3-responsive promoter were pre-treated with this compound and then stimulated with LIF. Luciferase activity was measured as an indicator of STAT3 transcriptional activity.
-
-
RNA-Sequencing (RNA-Seq):
-
Objective: To identify the global transcriptional changes induced by this compound treatment.[9]
-
Methodology: RNA was extracted from control and this compound-treated cells. RNA-seq libraries were prepared and sequenced. The resulting data was analyzed to identify differentially expressed genes and modulated signaling pathways.
-
In Vivo Preclinical Models
-
Xenograft and Patient-Derived Xenograft (PDX) Models:
-
Objective: To evaluate the in vivo anti-tumor efficacy and toxicity of this compound.[3][4][9]
-
Methodology: Human cancer cells (xenograft) or patient tumor fragments (PDX) were implanted subcutaneously into immunodeficient mice. Once tumors were established, mice were treated with vehicle control or this compound. Tumor volume and body weight were monitored regularly. At the end of the study, tumors were excised for further analysis.
-
Conclusion
This compound is a first-in-class, potent, and orally bioavailable small molecule inhibitor of LIFR. It effectively blocks the activation of multiple oncogenic signaling pathways, including JAK/STAT3, PI3K/AKT/mTOR, and MAPK.[4][9][11] Preclinical studies have demonstrated its significant anti-proliferative, pro-apoptotic, and anti-invasive effects in a variety of cancer models.[3][4][5] With its distinct pharmacological advantages and strong preclinical rationale, this compound represents a novel and promising targeted therapeutic agent for cancers driven by aberrant LIF/LIFR signaling.[4][5] Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. Targeting LIF/LIFR signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. wago.org [wago.org]
- 4. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Emerging Perspectives on Leukemia Inhibitory Factor and its Receptor in Cancer [frontiersin.org]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. apps.dtic.mil [apps.dtic.mil]
The Role of LIF/LIFR Signaling in Endometrial Cancer: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Leukemia Inhibitory Factor (LIF) and its receptor (LIFR) signaling pathway has emerged as a critical axis in the progression of endometrial cancer. This technical guide provides an in-depth overview of the current understanding of LIF/LIFR signaling in this malignancy, targeting researchers, scientists, and drug development professionals. Elevated expression of both LIF and its receptor, LIFR, is a hallmark of endometrial cancer and correlates with a poor prognosis. The activation of this pathway drives key oncogenic processes, including cell proliferation, survival, metastasis, and the maintenance of cancer stem cells, while also contributing to therapy resistance. The downstream signaling cascades, primarily the JAK/STAT3 and PI3K/AKT/mTOR pathways, are pivotal in mediating these effects. This guide summarizes the quantitative data on LIF/LIFR expression and the efficacy of targeted inhibitors, details the experimental protocols used to investigate this pathway, and provides visual representations of the signaling cascade and experimental workflows to facilitate a comprehensive understanding of this promising therapeutic target.
Data Presentation
The following tables summarize the key quantitative findings regarding the expression of LIF/LIFR and the efficacy of the LIFR inhibitor, EC359, in endometrial cancer.
Table 1: Expression of LIF and LIFR in Endometrial Cancer
| Biomarker | Tissue Type | Expression Level (IHC Score, Mean ± SE) | Gene Expression (vs. Normal) | Reference |
| LIF | Normal Endometrium (n=15) | 1.5 ± 0.5 | - | [1] |
| Endometrioid Adenocarcinoma (n=24) | 4.5 ± 0.8** | Upregulated | [1] | |
| LIFR | Normal Endometrium (n=15) | 2.0 ± 0.6 | - | [1] |
| Endometrioid Adenocarcinoma (n=24) | 5.0 ± 0.7* | Upregulated | [1] |
*p < 0.05, **p < 0.01 vs. Normal Endometrium. IHC scores represent a semi-quantitative analysis of staining intensity and positivity.[1] Gene expression data is based on analyses of publicly available databases.[1]
Table 2: In Vitro Efficacy of the LIFR Inhibitor this compound in Endometrial Cancer Cell Lines
| Cell Line | IC50 (nM) | Effect on Apoptosis | Effect on Spheroid Formation | Reference |
| AN3 CA | 20-100 | Induction | Reduction | [1] |
| Ishikawa | 20-100 | Induction | Reduction | [1] |
| HEC-1-A | 20-100 | Induction | Reduction | [1] |
| Primary Patient-Derived EC Cells | 20-100 | Induction | Reduction | [1] |
IC50 values represent the concentration of this compound required to inhibit cell viability by 50%.[1]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental methodologies, the following diagrams have been generated using the Graphviz DOT language.
LIF/LIFR Signaling Pathway in Endometrial Cancer
Caption: LIF/LIFR signaling cascade in endometrial cancer.
Experimental Workflow for Investigating LIF/LIFR Signaling
Caption: Workflow for studying LIF/LIFR signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Immunohistochemistry (IHC) for LIF and LIFR
-
Tissue Preparation: Formalin-fixed, paraffin-embedded endometrial cancer tissue microarrays or xenograft tumor sections are used.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated. Heat-induced epitope retrieval is performed using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding is blocked with a protein block solution (e.g., goat serum).
-
Primary Antibody Incubation: Slides are incubated with primary antibodies against LIF (e.g., rabbit polyclonal) and LIFR (e.g., rabbit polyclonal) overnight at 4°C. Antibody concentrations should be optimized as per the manufacturer's instructions.
-
Secondary Antibody and Detection: After washing, slides are incubated with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a DAB (3,3'-diaminobenzidine) substrate kit, which produces a brown precipitate.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.
-
Analysis: Staining intensity and the percentage of positive cells are evaluated by a pathologist to generate an IHC score.[1]
CRISPR/Cas9-Mediated Knockout of LIFR
-
gRNA Design and Cloning: Guide RNAs (gRNAs) targeting an early exon of the LIFR gene are designed using online tools. The gRNA sequences are cloned into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
Transfection: Endometrial cancer cells (e.g., Ishikawa, AN3 CA) are transfected with the LIFR-gRNA-Cas9 plasmid using a lipid-based transfection reagent.
-
Single-Cell Sorting: 48 hours post-transfection, GFP-positive cells are sorted into 96-well plates using fluorescence-activated cell sorting (FACS) to isolate single clones.
-
Clonal Expansion and Screening: Single-cell clones are expanded. Genomic DNA is extracted, and the targeted region of the LIFR gene is amplified by PCR and sequenced to identify clones with frameshift mutations.
-
Validation: The knockout of LIFR protein expression is confirmed by Western blotting.
Western Blotting for Phosphorylated Proteins (p-STAT3, p-AKT)
-
Cell Lysis: Cells are treated as required (e.g., with this compound) and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated on a polyacrylamide gel and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p-STAT3 (Tyr705), total STAT3, p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with an imaging system.
Cell Viability (MTT) Assay
-
Cell Seeding: Endometrial cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Spheroid Formation Assay
-
Cell Seeding: Single-cell suspensions of endometrial cancer cells are plated in ultra-low attachment 96-well plates at a low density (e.g., 500-1000 cells/well).
-
Culture Medium: Cells are cultured in a serum-free medium supplemented with growth factors such as EGF and bFGF to promote the growth of cancer stem cells.
-
Spheroid Formation: Plates are incubated for 7-14 days to allow for the formation of spheroids.
-
Treatment: For drug efficacy studies, the compound of interest (e.g., this compound) is added to the culture medium.
-
Analysis: The number and size of spheroids are quantified using a microscope. Spheroid viability can be assessed using assays like the CellTiter-Glo 3D Cell Viability Assay.[1]
Conclusion
The LIF/LIFR signaling axis represents a significant and actionable target in endometrial cancer. The upregulation of LIF and LIFR is strongly associated with disease progression and poor clinical outcomes. The elucidation of the downstream JAK/STAT3 and PI3K/AKT/mTOR pathways has provided a clear rationale for the development of targeted therapies. The preclinical efficacy of the LIFR inhibitor, this compound, in reducing tumor growth, inducing apoptosis, and targeting cancer stem cells underscores the therapeutic potential of inhibiting this pathway. The experimental protocols and workflows detailed in this guide provide a robust framework for further investigation into the role of LIF/LIFR signaling and the development of novel therapeutic strategies for endometrial cancer. Continued research in this area is crucial for translating these promising findings into clinical benefits for patients.
References
EC359: A Novel LIFR Inhibitor Targeting Downstream Oncogenic Pathways in Ovarian Cancer
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Ovarian cancer remains a significant clinical challenge, with high rates of recurrence and chemoresistance driving the need for novel therapeutic strategies. The Leukemia Inhibitory Factor (LIF) and its receptor (LIFR) signaling axis has emerged as a critical pathway in ovarian cancer progression, promoting cell viability, survival, and stemness. EC359, a first-in-class, orally bioavailable small molecule inhibitor of LIFR, has demonstrated potent preclinical activity in various ovarian cancer models. This document provides a comprehensive overview of the downstream targets of this compound in ovarian cancer cells, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental methodologies, and visualizing the implicated signaling pathways.
Introduction to this compound and its Primary Target: LIFR
This compound is a selective inhibitor that disrupts the interaction between LIF and its receptor, LIFR.[1] The LIF/LIFR axis is frequently overexpressed in ovarian cancer, and its activation is associated with poor progression-free survival.[2][3] By binding to LIFR, this compound effectively blocks the initiation of a cascade of downstream signaling events that are crucial for tumor growth and survival.[1]
Downstream Molecular Targets and Cellular Effects of this compound
This compound exerts its anti-cancer effects by modulating several key downstream signaling pathways and cellular processes. Mechanistic studies have revealed that this compound's inhibition of LIFR leads to a multifaceted anti-tumor response.
Inhibition of Core Survival Signaling Pathways
Upon LIFR inhibition, this compound significantly curtails the activation of several canonical oncogenic signaling pathways:
-
JAK/STAT3 Pathway: A primary downstream effector of LIFR signaling is the Janus Kinase/Signal Transducer and Activator of Transcription 3 (JAK/STAT3) pathway. This compound treatment leads to a marked reduction in the phosphorylation of STAT3, a critical transcription factor for genes involved in cell proliferation and survival.[1][3][4]
-
PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mechanistic Target of Rapamycin (mTOR) pathway, another crucial survival signaling cascade, is also attenuated by this compound.[1][3] This inhibition contributes to the observed reduction in cell viability and proliferation.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the p42/44 MAPKs (also known as ERK1/2), is another downstream target suppressed by this compound.[3]
Induction of Ferroptosis
A key mechanism of this compound-induced cell death is the induction of ferroptosis, a form of iron-dependent programmed cell death. Mechanistic studies, including RNA-sequencing and rescue experiments, have shown that this compound suppresses the glutathione (B108866) antioxidant defense system.[2][5] This leads to an accumulation of lipid peroxides and subsequent cell death. A key regulator of ferroptosis, GPX4, has been shown to be downregulated by this compound treatment.[6]
Diminished Cancer Stemness
This compound has been shown to reduce the stem-like characteristics of ovarian cancer cells.[1][2][3] This is a critical therapeutic effect, as cancer stem cells are thought to be responsible for tumor initiation, metastasis, and chemoresistance.
Modulation of Gene Expression
RNA-sequencing analyses have provided a global view of the transcriptional changes induced by this compound. In combination with the MEK inhibitor trametinib, this compound was found to:
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified across multiple studies and ovarian cancer models.
| Parameter | Cell Lines/Models | Result | Citation |
| IC₅₀ (Cell Viability) | Multiple Ovarian Cancer Cell Lines | 5 - 50 nM | [1][2][3][5] |
| IC₅₀ (Cell Viability) | Ras/Raf-Mutant Ovarian Cancer Models | 2 - 12 nM | [4] |
| In Vivo Dosage | Xenograft Models | 5 mg/kg | [3] |
Key Experimental Protocols
The following are generalized methodologies for the key experiments used to elucidate the downstream targets of this compound. For detailed, specific protocols, please refer to the cited publications.
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.
-
Methodology:
-
Seed ovarian cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
-
Western Blotting
-
Principle: A technique to detect specific proteins in a sample. It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
Methodology:
-
Lyse this compound-treated and control cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-AKT, AKT, GPX4).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
RNA Sequencing (RNA-Seq)
-
Principle: A high-throughput sequencing technique to reveal the presence and quantity of RNA in a biological sample at a given moment. It provides a comprehensive view of the transcriptome.
-
Methodology:
-
Isolate total RNA from this compound-treated and control ovarian cancer cells.
-
Assess RNA quality and quantity.
-
Deplete ribosomal RNA (rRNA) or select for messenger RNA (mRNA) using poly-A selection.
-
Fragment the RNA and synthesize a cDNA library.
-
Sequence the cDNA library using a next-generation sequencing platform.
-
Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify up- and down-regulated genes.
-
Real-Time Quantitative PCR (RT-qPCR)
-
Principle: A sensitive technique for detecting and quantifying mRNA levels for specific genes of interest.
-
Methodology:
-
Isolate total RNA from this compound-treated and control cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Monitor the amplification of the target gene in real-time.
-
Quantify the relative gene expression using a reference gene (e.g., GAPDH, β-actin) for normalization.
-
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits LIFR, blocking downstream JAK/STAT3, PI3K/AKT/mTOR, and MAPK pathways.
Caption: A typical workflow for evaluating the preclinical efficacy and mechanism of action of this compound.
Conclusion and Future Directions
This compound represents a promising novel therapeutic agent for ovarian cancer by targeting the LIF/LIFR signaling axis. Its ability to inhibit key survival pathways, induce ferroptosis, and reduce cancer stemness provides a strong rationale for its continued development. Furthermore, its efficacy in combination with other targeted agents, such as MEK inhibitors, suggests potential for synergistic therapeutic strategies. Future research should focus on clinical trials to evaluate the safety and efficacy of this compound in ovarian cancer patients, as well as the identification of biomarkers to predict treatment response. The detailed understanding of its downstream targets provides a solid foundation for the rational design of these future clinical investigations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound Enhances Trametinib Efficacy in Ras/Raf-Driven Ovarian Cancer by Suppressing LIFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of the LIF/LIFR autocrine loop reveals vulnerability of ovarian cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Enhances Trametinib Efficacy in Ras/ Raf-Driven Ovarian Cancer by Suppressing LIFR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding EC359 selectivity for LIFR
An In-Depth Technical Guide to the Selectivity of EC359 for LIFR
Introduction
Leukemia Inhibitory Factor Receptor (LIFR) and its primary ligand, Leukemia Inhibitory Factor (LIF), are integral components of a signaling axis frequently implicated in cancer progression, metastasis, and therapy resistance.[1] The LIF/LIFR pathway, upon activation, triggers several oncogenic signaling cascades, including JAK/STAT3, PI3K/AKT, and MAPK.[2][3] Given its role in malignancy, LIFR has emerged as a promising therapeutic target. This compound is a first-in-class, orally active small molecule inhibitor designed to selectively target LIFR.[4] It directly interacts with the receptor to block the binding of LIF and other ligands, thereby attenuating downstream oncogenic signaling.[1][5] This technical guide provides a detailed overview of the selectivity of this compound for LIFR, summarizing key quantitative data, outlining experimental methodologies, and visualizing the associated signaling pathways.
Selectivity and Binding Profile of this compound
This compound was developed through rational drug design to specifically interact at the LIF-LIFR binding interface.[2][6] Its selectivity is a key attribute, particularly in contrast to its predecessor compound, EC330, which exhibited off-target effects.[1] The selectivity of this compound has been rigorously validated using biophysical and cell-based assays.[2]
Quantitative Data: Binding Affinity and Functional Potency
The interaction of this compound with its target, LIFR, and its functional effects on cancer cells have been quantified through various methods. The data below highlights its high affinity for LIFR and its potent, target-dependent anti-cancer activity.
Table 1: Binding Affinity and Selectivity of this compound
| Analyte | Method | Target | Binding Affinity (Kd) | Notes |
|---|---|---|---|---|
| This compound | Microscale Thermophoresis (MST) | LIFR | 10.2 nM[4][7] | Assay performed with non-immobilized receptor, measuring steady-state binding.[1][7] |
| This compound | Surface Plasmon Resonance (SPR) | LIFR | 81 µM[7][8] | Assay performed with immobilized receptor, measuring kinetic binding. The discrepancy with MST may be due to differences in assay format.[1] |
| This compound | Receptor Binding Assays | Glucocorticoid Receptor (GR) | No affinity observed[1] | Demonstrates improved selectivity over its predecessor, EC330.[1] |
| EC330 | Receptor Binding Assays | Glucocorticoid Receptor (GR) | 79.8 nM (Antagonism)[1] | The parent compound from which this compound was optimized; showed unwanted off-target activity.[1] |
Table 2: Functional Activity of this compound in Cancer Cell Lines
| Cell Type | Cancer Type | Key Feature | Assay | Potency (IC50) |
|---|---|---|---|---|
| TNBC Cell Lines (e.g., BT-549, MDA-MB-231) | Triple-Negative Breast Cancer | High LIF/LIFR Expression | Cell Viability (MTT) | 10 - 50 nM[1][7] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | LIF/LIFR Autocrine Loop | Cell Viability | 5 - 50 nM[9] |
| ER+ Breast Cancer Cell Lines | ER-Positive Breast Cancer | Low LIF/LIFR Expression | Cell Viability (MTT) | >1000 nM[1] |
| LIFR Knockout (KO) TNBC Cells | Triple-Negative Breast Cancer | No LIFR Expression | Cell Viability (MTT) | Low sensitivity observed[1] |
LIFR Signaling and Mechanism of Inhibition by this compound
The LIFR signaling pathway is a complex network that regulates fundamental cellular processes. LIFR itself lacks intrinsic kinase activity and relies on the recruitment of Janus kinases (JAKs) to initiate downstream signaling upon ligand binding.[2][10]
Upon binding of ligands such as LIF, LIFR forms a heterodimer with the co-receptor gp130.[11] This complex activates associated JAKs, which then phosphorylate tyrosine residues on the receptor's cytoplasmic domain.[11] These phosphorylated sites serve as docking stations for STAT3 proteins, which are subsequently phosphorylated by JAKs.[3][11] Phosphorylated STAT3 forms homodimers, translocates to the nucleus, and functions as a transcription factor for genes involved in cell proliferation and survival.[3] In addition to the canonical JAK/STAT3 pathway, LIFR activation also stimulates the PI3K/AKT/mTOR and MAPK pathways.[2][10]
This compound functions by directly binding to LIFR and physically blocking its interaction with LIF and other ligands, including Oncostatin M (OSM), Ciliary Neurotrophic Factor (CNTF), and Cardiotrophin 1 (CTF1).[1][5][6] This blockade prevents the initial step of receptor activation, leading to the attenuation of all major downstream signaling cascades, including STAT3, AKT, and mTOR phosphorylation.[1][5]
Caption: LIFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound's selectivity for LIFR involved several key experimental techniques. Below are detailed methodologies for these pivotal assays.
Direct Binding Assays
Direct binding assays are crucial for confirming the physical interaction between a compound and its target protein.
-
Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of molecules in real-time without the need for labels.[7]
-
Principle: An analyte (this compound) is flowed over a sensor chip surface where the ligand (recombinant LIFR protein) has been immobilized. Binding causes a change in the refractive index at the surface, which is detected as a response signal.
-
Methodology:
-
Recombinant LIFR-Fc protein is immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[7]
-
A reference channel is prepared similarly but without the protein to allow for background signal subtraction.
-
A series of dilutions of this compound in a suitable running buffer are prepared.
-
Each concentration of this compound is injected sequentially over the ligand and reference surfaces.
-
The association (kon) and dissociation (koff) rates are monitored over time.
-
The sensor surface is regenerated between injections using a mild acidic or basic solution to remove the bound analyte.
-
The resulting sensorgrams are analyzed using fitting models (e.g., 1:1 Langmuir binding) to calculate the equilibrium dissociation constant (Kd = koff/kon).[7]
-
-
-
Microscale Thermophoresis (MST): An orthogonal, immobilization-free method to quantify binding affinity in solution.[7]
-
Principle: The movement of molecules along a microscopic temperature gradient (thermophoresis) is measured. This movement is sensitive to changes in size, charge, and solvation shell, which are altered upon binding.
-
Methodology:
-
The target protein (LIFR) is fluorescently labeled (e.g., with an NHS-reactive dye).
-
A constant concentration of the labeled LIFR is mixed with a serial dilution of the unlabeled ligand (this compound).
-
The samples are loaded into glass capillaries.
-
An infrared laser is used to create a precise temperature gradient within the capillaries, and the movement of the fluorescently labeled LIFR is monitored.
-
The change in thermophoretic movement is plotted against the ligand concentration.
-
The resulting binding curve is fitted to derive the Kd value.[7]
-
-
Cell-Based Functional Assays
These assays determine the effect of the compound on cellular functions that are dependent on the target's activity.
-
Cell Viability (MTT) Assay: Measures the metabolic activity of cells as an indicator of cell viability.[7]
-
Principle: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Methodology:
-
Cells (e.g., TNBC cells) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with increasing concentrations of this compound (e.g., 0-1000 nM) for a specified period (e.g., 72 hours).[4]
-
Following treatment, MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
A solubilization solution (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at ~570 nm.
-
The absorbance values are normalized to the vehicle-treated control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
-
-
Target Validation with CRISPR/Cas9
This method confirms that the observed cellular effects of a drug are directly attributable to its interaction with the intended target.[1]
-
Principle: The CRISPR/Cas9 system is used to create a specific knockout (KO) of the target gene (LIFR), rendering the cells deficient in the target protein. The response of these KO cells to the drug is then compared to that of wild-type (WT) cells.
-
Methodology:
-
A guide RNA (gRNA) specific to the LIFR gene is designed and cloned into a Cas9-expressing vector. An inducible system (e.g., doxycycline-inducible) is often used to control the timing of the knockout.[1]
-
Target cells (e.g., BT-549) are transfected or transduced with the CRISPR/Cas9 vector.
-
Gene knockout is induced (e.g., by adding doxycycline).
-
Successful knockout of LIFR protein expression is confirmed by Western blotting.
-
Both the LIFR-KO and control (WT) cells are then treated with this compound in a cell viability assay as described above.
-
A significant reduction in sensitivity (i.e., a large increase in IC50) to this compound in the LIFR-KO cells compared to the control cells confirms that LIFR is the specific target of the compound's activity.[1]
-
Caption: Workflow for validating the selectivity of this compound for LIFR.
Conclusion
This compound is a highly selective and potent inhibitor of the LIFR signaling axis. Biophysical assays confirm its direct, high-affinity binding to LIFR, with MST data indicating a Kd in the low nanomolar range.[4][7] A critical feature of its selectivity is the lack of affinity for the glucocorticoid receptor, a previously identified off-target of the parent compound EC330.[1] The functional activity of this compound is directly correlated with the expression levels of LIFR in cancer cells, showing high potency in LIFR-expressing models and significantly reduced activity in cells with low or no LIFR expression.[1] This on-target dependency has been definitively confirmed through CRISPR/Cas9-mediated gene knockout studies.[1] Collectively, the data establishes this compound as a precisely targeted therapeutic agent that effectively and selectively inhibits oncogenic LIFR signaling.
References
- 1. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting LIF/LIFR signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Emerging Perspectives on Leukemia Inhibitory Factor and its Receptor in Cancer [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
EC359 as a Pharmacological Tool for Interrogating Cancer Stem Cell Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with properties of self-renewal, differentiation, and resistance to conventional therapies, making them critical drivers of tumor progression, metastasis, and relapse. A key signaling pathway implicated in the maintenance of CSCs is the Leukemia Inhibitory Factor (LIF) / LIF Receptor (LIFR) axis. This technical guide details the use of EC359, a first-in-class, orally bioavailable small molecule inhibitor of LIFR, as a potent pharmacological tool to probe the intricacies of CSC biology. By selectively binding to LIFR, this compound effectively blocks the downstream activation of critical oncogenic pathways, including STAT3, AKT, and mTOR, thereby offering a powerful means to investigate the functional role of LIFR signaling in CSC maintenance, proliferation, and therapeutic resistance. This document provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its application in CSC research, and quantitative data summarizing its effects on CSC populations.
Introduction to this compound and its Target: The LIFR Signaling Pathway
Leukemia Inhibitory Factor (LIF) is a cytokine that, upon binding to its receptor (LIFR), forms a high-affinity complex with glycoprotein (B1211001) 130 (gp130). This interaction triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription 3 (STAT3). The LIF/LIFR signaling cascade is a critical regulator of pluripotency and self-renewal in embryonic stem cells and has been increasingly implicated in the pathobiology of various cancers, particularly in the maintenance of cancer stem cells.[1][2]
This compound is a rationally designed small molecule that acts as a competitive inhibitor of LIFR.[1][2] It directly interacts with LIFR, preventing the binding of LIF and other ligands like Oncostatin M (OSM) and Ciliary Neurotrophic Factor (CNTF), thereby abrogating the activation of downstream signaling pathways.[2][3] With a binding affinity (Kd) of 10.2 nM for LIFR, this compound provides a highly selective and potent tool for dissecting the role of this pathway in cancer biology.[3][4]
Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2012591-09-0 | [5] |
| Molecular Formula | C₃₆H₃₈F₂O₂ | [5] |
| Molecular Weight | 540.68 g/mol | [5] |
| Binding Affinity (Kd) | 10.2 nM | [3][4] |
This compound as a Tool to Modulate Cancer Stem Cell Properties
This compound has been demonstrated to effectively reduce the "stemness" of cancer cells, a key characteristic of CSCs.[1][2] This is often assessed by measuring the population of cells with high aldehyde dehydrogenase (ALDH) activity, a widely recognized marker for CSCs in various solid tumors.[6][7] Treatment with this compound has been shown to decrease the proportion of ALDH-positive (ALDH+) cells in cancer cell populations.[1]
Quantitative Effects of this compound on Cancer Stem Cell Populations
The following table summarizes the observed effects of this compound on key CSC-related phenotypes in triple-negative breast cancer (TNBC) cell lines.
| Cell Line | Assay | This compound Concentration | Effect | Reference |
| MDA-MB-231 | ALDH+ Cell Population | 100 nM | Reduction in ALDH+ cells | |
| BT-549 | ALDH+ Cell Population | 100 nM | Reduction in ALDH+ cells | [8] |
| MDA-MB-231 | Cell Viability (ALDH+ vs ALDH-) | Not Specified | Similar inhibition of both populations | [1] |
| BT-549 | Cell Viability (ALDH+ vs ALDH-) | Not Specified | Similar inhibition of both populations | [1] |
| MDA-MB-231 | Colony Formation | 20 nM | Significant reduction | [9] |
| SUM-159 | Colony Formation | Not Specified | Significant reduction | [1] |
| MDA-MB-231 | Invasion | 25 nM | Significant reduction | |
| BT-549 | Invasion | 25 nM | Significant reduction | [1] |
| MDA-MB-231 | Apoptosis (Caspase 3/7 activity) | 20 nM, 25 nM | Significant increase | [4][5] |
| BT-549 | Apoptosis (Caspase 3/7 activity) | 20 nM, 25 nM | Significant increase | [4][5] |
| MDA-MB-231 | Apoptosis (Annexin V staining) | 20 nM, 25 nM | Significant increase | [4][5] |
| BT-549 | Apoptosis (Annexin V staining) | 20 nM, 25 nM | Significant increase | [4][5] |
Signaling Pathways Modulated by this compound in Cancer Stem Cells
This compound's primary mechanism of action is the inhibition of the LIFR signaling pathway. This has profound effects on downstream signaling cascades that are crucial for CSC survival and proliferation.
Caption: LIFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Studying CSCs with this compound
ALDEFLUOR™ Assay for Identifying and Isolating CSCs
This protocol is adapted from the manufacturer's instructions (STEMCELL Technologies) and is used to identify cell populations with high ALDH activity.[1]
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
Single-cell suspension of cancer cells
-
Diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of the cancer cells to be analyzed.
-
Resuspend the cells in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10⁶ cells/mL.
-
For each sample, prepare a "test" and a "control" tube.
-
Add the activated ALDEFLUOR™ reagent to the "test" tube.
-
Add the activated ALDEFLUOR™ reagent and DEAB to the "control" tube. DEAB will inhibit ALDH activity, providing a baseline for fluorescence.
-
Incubate both tubes at 37°C for 30-60 minutes, protected from light.
-
Centrifuge the cells and resuspend them in fresh ALDEFLUOR™ Assay Buffer.
-
Analyze the cells using a flow cytometer. The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cells in the "test" sample that are absent or significantly reduced in the "control" sample containing DEAB.
Caption: Experimental workflow for the ALDEFLUOR™ assay.
Cell Viability Assay (MTT or CellTiter-Glo®)
These assays are used to determine the effect of this compound on the viability of cancer cells, including sorted ALDH+ and ALDH- populations.[1]
Materials:
-
96-well plates
-
Cancer cells (total population or sorted ALDH+ and ALDH- cells)
-
This compound at various concentrations
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10³ to 5 x 10³ cells per well.
-
Allow the cells to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a vehicle control.
-
Incubate for the desired period (e.g., 3-5 days).
-
For MTT assay, add MTT reagent and incubate until formazan (B1609692) crystals form. Solubilize the crystals and measure absorbance.
-
For CellTiter-Glo® assay, add the reagent to the wells, incubate, and measure luminescence.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Signaling Pathway Analysis
This technique is used to assess the phosphorylation status of key proteins in the LIFR signaling pathway following this compound treatment.[1][8]
Materials:
-
Cancer cells
-
This compound
-
LIF (or other LIFR ligands) for stimulation
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies (e.g., p-STAT3, STAT3, p-AKT, AKT, p-mTOR, mTOR, LIFR)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Culture cancer cells and treat with this compound for a specified duration (e.g., 1 hour).
-
Stimulate the cells with LIF for a short period (e.g., 10 minutes) to activate the pathway.
-
Lyse the cells in RIPA buffer and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities to determine the relative levels of protein phosphorylation.
Caption: Workflow for Western Blot analysis of LIFR signaling.
In Vivo Xenograft Studies
Animal models are crucial for evaluating the in vivo efficacy of this compound against tumor growth, which is often driven by CSCs.[1][2]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cells (e.g., TNBC cell lines)
-
This compound formulated for in vivo administration (e.g., subcutaneous injection or oral gavage)
-
Calipers for tumor measurement
-
In vivo imaging system (if using luciferase-expressing cells)
Procedure:
-
Implant cancer cells subcutaneously into the flanks of immunocompromised mice.
-
Allow tumors to establish to a palpable size.
-
Randomize mice into control (vehicle) and treatment (this compound) groups.
-
Administer this compound according to the desired schedule (e.g., 5 mg/kg, 3 times per week).[3][5]
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
Conclusion
This compound is a powerful and selective pharmacological tool for the study of cancer stem cells. By inhibiting the LIFR signaling pathway, this compound allows for the detailed investigation of the mechanisms that govern CSC maintenance, proliferation, and resistance to therapy. The experimental protocols outlined in this guide provide a robust framework for researchers to utilize this compound to probe the functional role of LIFR in various cancer models. The continued application of this compound in preclinical studies will undoubtedly contribute to a deeper understanding of CSC biology and may pave the way for novel therapeutic strategies targeting this resilient cell population.
References
- 1. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EC-359 | CAS#:2012591-09-0 | Chemsrc [chemsrc.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to conjugate the stemness marker ALDH1A1 with tumor angiogenesis, progression, and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The LIFR Inhibitor EC359: Reshaping the Tumor Microenvironment for Enhanced Anti-Cancer Efficacy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
EC359 is a first-in-class, orally bioavailable small-molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR). By directly binding to LIFR, this compound effectively blocks the interaction between LIF and its receptor, disrupting a critical signaling axis implicated in cancer progression, metastasis, and therapy resistance. While the direct anti-tumor effects of this compound on cancer cells are well-documented, emerging evidence highlights its significant impact on the tumor microenvironment (TME). This technical guide provides a comprehensive overview of the current understanding of this compound's multifaceted effects on the TME, with a focus on its modulation of immune cells, cancer-associated fibroblasts (CAFs), and the extracellular matrix (ECM). The data presented herein underscore the potential of this compound as a novel therapeutic agent capable of not only directly targeting tumor cells but also remodeling the TME to create a less hospitable environment for cancer growth and a more favorable landscape for anti-tumor immunity.
Introduction: The LIF/LIFR Axis in the Tumor Microenvironment
The Leukemia Inhibitory Factor (LIF)/LIFR signaling axis is a key player in intercellular communication within the TME. LIF, a pleiotropic cytokine of the IL-6 family, is secreted by both cancer cells and various stromal cells, including CAFs.[1] Upon binding to LIFR, a heterodimer is formed with the gp130 co-receptor, initiating downstream signaling cascades, most notably the JAK/STAT3, PI3K/AKT, and mTOR pathways.[1][2] This signaling network is crucial for tumor progression, promoting cell survival, stemness, and inhibiting apoptosis.[2]
Within the TME, the LIF/LIFR axis orchestrates a complex interplay between different cellular components. Stromal-derived LIF can act in a paracrine manner to promote tumor progression.[3] Furthermore, this signaling pathway is implicated in the pro-invasive activation of stromal fibroblasts and plays a role in modulating the function of various immune cell types present in the TME.[2][4] The dysregulation of LIF/LIFR signaling contributes to an immunosuppressive TME, fostering tumor growth and resistance to therapy. This compound was rationally designed to disrupt this oncogenic signaling network.
Mechanism of Action of this compound
This compound is a competitive inhibitor that directly interacts with the LIFR to block the binding of LIF and other LIFR ligands, such as Oncostatin M (OSM), Ciliary Neurotrophic Factor (CNTF), and Cardiotrophin-1 (CTF1).[3][5] This blockade effectively attenuates the activation of LIF/LIFR-driven downstream signaling pathways, including STAT3, mTOR, and AKT.[5][6] The inhibitory activity of this compound is dependent on the expression of LIF and LIFR.[5]
This compound and the Remodeling of the Tumor Microenvironment
This compound's therapeutic potential extends beyond its direct effects on tumor cells to the intricate network of the TME. By inhibiting LIFR signaling, this compound instigates a significant remodeling of the TME, characterized by the modulation of key cellular and non-cellular components.
Impact on Cancer-Associated Fibroblasts and the Extracellular Matrix
Cancer-associated fibroblasts (CAFs) are a major component of the tumor stroma and play a critical role in cancer progression by secreting growth factors, cytokines, and extracellular matrix (ECM) proteins. The LIF/LIFR axis is a key mediator of the crosstalk between cancer cells and CAFs.[3]
This compound has been shown to disrupt this interaction. In a co-implantation model of pancreatic ductal adenocarcinoma (PDAC) cells and CAFs, this compound significantly reduced tumor burden.[3] Furthermore, RNA-sequencing analysis of tumors treated with this compound revealed a significant alteration in the expression of genes related to extracellular matrix components, suggesting a direct impact on the structural framework of the TME.[3] This modulation of the ECM can potentially reduce tissue stiffness and improve the penetration of other therapeutic agents.
Modulation of the Immune Landscape
A crucial aspect of this compound's effect on the TME is its ability to shift the balance of immune cells from an immunosuppressive to an anti-tumor phenotype.
Preclinical studies have demonstrated that this compound treatment can enhance the infiltration and activation of cytotoxic T lymphocytes within the tumor. In a syngeneic ovarian cancer model, this compound treatment led to an increased accumulation of CD3+, CD4+, and CD8+ T cells within the tumor.[4] This suggests that by inhibiting LIFR signaling, this compound can help to overcome the physical and immunosuppressive barriers that often prevent T cells from reaching and attacking cancer cells.
The myeloid cell compartment of the TME, which includes tumor-associated macrophages (TAMs) and dendritic cells (DCs), is a key determinant of the overall immune response. This compound has been shown to favorably modulate these cell populations.
In a murine model of PDAC, the combination of this compound with gemcitabine (B846) and nab-paclitaxel resulted in an increase in dendritic cells and a reduction in immunosuppressive T-regulatory cells within the tumor.[3] Furthermore, in an ovarian cancer model, this compound treatment was observed to increase the presence of M1 macrophages, which are known to have anti-tumor functions.[4]
Table 1: Summary of this compound's Effects on Immune Cells in the Tumor Microenvironment
| Immune Cell Type | Effect of this compound Treatment | Cancer Model | Reference |
| CD3+ T Cells | Increased Infiltration | Ovarian Cancer | [4] |
| CD4+ T Cells | Increased Infiltration | Ovarian Cancer | [4] |
| CD8+ T Cells | Increased Infiltration | Ovarian Cancer | [4] |
| Dendritic Cells | Increased Presence | Pancreatic Cancer | [3] |
| T-Regulatory Cells | Reduced Presence | Pancreatic Cancer | [3] |
| M1 Macrophages | Increased Presence | Ovarian Cancer | [4] |
Alteration of the Cytokine and Chemokine Profile
While direct and comprehensive data on this compound-induced changes in the cytokine and chemokine milieu of the TME are still emerging, the observed modulation of immune cell populations strongly suggests a shift towards a pro-inflammatory environment. The increase in M1 macrophages and activated T cells would likely be associated with an increased secretion of anti-tumor cytokines such as IFN-γ and TNF-α, and a decrease in immunosuppressive cytokines like IL-10 and TGF-β. Further studies employing techniques such as Luminex assays are warranted to fully characterize the cytokine signature of this compound-treated tumors.
Signaling Pathways Modulated by this compound in the Tumor Microenvironment
The primary mechanism of this compound's action in the TME is the inhibition of the LIFR-mediated signaling cascade in various cellular components.
Caption: this compound inhibits LIFR signaling in CAFs and immune cells.
In CAFs, LIFR activation promotes a pro-tumorigenic phenotype, including the production of ECM components. By blocking this, this compound can potentially normalize the stroma. In immune cells, particularly macrophages, LIFR signaling can drive an immunosuppressive M2-like polarization. This compound's inhibition of this pathway may contribute to the observed increase in anti-tumor M1 macrophages.
Experimental Protocols
This section outlines the general methodologies employed in the studies cited in this guide. For detailed, step-by-step protocols, it is recommended to consult the supplementary materials of the referenced publications.
In Vivo Tumor Models
-
Syngeneic and Xenograft Models: Studies have utilized both immunodeficient mice bearing human tumor xenografts and immunocompetent mice with syngeneic tumors to evaluate the efficacy of this compound.[3][4]
-
Co-implantation Models: To study the interaction with CAFs, models involving the co-injection of cancer cells and CAFs have been used.[3]
-
Dosing: this compound has been administered via various routes, including oral gavage and intraperitoneal injection, at doses ranging from 5 to 10 mg/kg.[7]
Analysis of the Tumor Microenvironment
-
Immunohistochemistry (IHC): IHC is used to visualize and quantify the presence and localization of specific cell types and proteins within tumor tissues. Markers such as CD3, CD4, CD8 for T cells, F4/80 for macrophages, and α-SMA for activated fibroblasts are commonly used.
-
Flow Cytometry: This technique is employed for the detailed characterization and quantification of immune cell populations within tumors. Single-cell suspensions are prepared from tumor tissue and stained with a panel of fluorescently labeled antibodies against cell surface and intracellular markers.
-
RNA-Sequencing (RNA-Seq): Bulk RNA-seq of tumor tissue is performed to obtain a comprehensive view of the gene expression changes induced by this compound treatment, providing insights into altered pathways related to the ECM, immune response, and other TME components.[3]
Caption: General experimental workflow for TME analysis.
Conclusion and Future Directions
This compound represents a promising new therapeutic strategy that dually targets cancer cells and the surrounding tumor microenvironment. By inhibiting the LIF/LIFR signaling axis, this compound can effectively remodel the TME, transforming it from a pro-tumorigenic and immunosuppressive niche into an environment that is more conducive to anti-tumor immunity. The ability of this compound to increase the infiltration of effector T cells and reprogram myeloid cells highlights its potential for combination therapies, particularly with immune checkpoint inhibitors.
Future research should focus on:
-
Detailed Cytokine Profiling: Comprehensive analysis of the cytokine and chemokine landscape in this compound-treated tumors to fully elucidate the mechanisms of immune modulation.
-
Combination Studies: Rigorous preclinical evaluation of this compound in combination with immunotherapies to explore synergistic effects.
-
Biomarker Discovery: Identification of predictive biomarkers to select patients who are most likely to benefit from this compound therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.pasteur.fr [research.pasteur.fr]
- 7. The LIFR Inhibitor this compound Effectively Targets Type II Endometrial Cancer by Blocking LIF/LIFR Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
EC359: A Potent LIFR Inhibitor and its Impact on STAT3 Phosphorylation in Oncogenic Signaling
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The Leukemia Inhibitory Factor Receptor (LIFR) signaling axis is a critical pathway implicated in cancer progression, metastasis, and therapy resistance. Activation of this pathway, primarily through its ligand LIF, triggers a cascade of downstream signaling events, most notably the phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of STAT3 is a hallmark of many malignancies, driving gene expression programs that promote cell proliferation, survival, and invasion. EC359 is a first-in-class, orally bioavailable small-molecule inhibitor designed to directly target LIFR.[1][2] By blocking the LIF/LIFR interaction, this compound effectively attenuates the activation of key oncogenic pathways, including the phosphorylation of STAT3. This technical document provides an in-depth overview of this compound's mechanism of action, its quantifiable impact on STAT3 phosphorylation across various cancer models, and detailed experimental protocols for assessing its activity.
Introduction: The LIFR/STAT3 Axis in Oncology
The interleukin-6 (IL-6) family of cytokines, including the Leukemia Inhibitory Factor (LIF), plays a pivotal role in cellular signaling. LIF binds to a receptor complex composed of the LIF receptor (LIFR) and glycoprotein (B1211001) 130 (gp130).[3][4] This binding event initiates the activation of associated Janus kinases (JAKs), which in turn phosphorylate specific tyrosine residues on the intracellular domain of the receptor complex. These phosphorylated sites serve as docking stations for STAT3 proteins.[5]
Once recruited, STAT3 is itself phosphorylated by JAKs at a critical tyrosine residue (Tyr705).[6] This phosphorylation event is the canonical step for STAT3 activation, causing it to dimerize and translocate to the nucleus.[5] In the nucleus, STAT3 dimers bind to the promoter regions of target genes, regulating the transcription of proteins involved in cell cycle progression, apoptosis, invasion, and stem cell self-renewal.[2] In numerous cancers, including triple-negative breast cancer (TNBC), ovarian, and endometrial cancers, the LIF/LIFR axis is dysregulated, leading to aberrant and constitutive STAT3 activation, which contributes to tumor growth and therapy resistance.[1][7][8] Therefore, inhibiting this pathway presents a compelling therapeutic strategy.
Mechanism of Action of this compound
This compound is a rationally designed small molecule that directly interacts with the LIFR.[1][2] Its primary mechanism involves binding to the receptor and sterically hindering the interaction between LIF and LIFR. This blockade prevents the conformational changes necessary for receptor dimerization and subsequent activation of the downstream JAK/STAT3 signaling cascade.[2] Studies have confirmed that this compound is also effective in blocking signaling initiated by other LIFR ligands that share the same binding interface, such as Oncostatin M (OSM) and Ciliary Neurotrophic Factor (CNTF).[2]
Quantitative Impact of this compound on STAT3 Phosphorylation
The efficacy of this compound in suppressing STAT3 activation has been demonstrated across a range of preclinical cancer models. Western blot analyses and STAT3-luciferase reporter assays consistently show a significant reduction in phosphorylated STAT3 (p-STAT3) levels following treatment.
Data Presentation
The following tables summarize the quantitative effects of this compound on cell viability and STAT3 signaling in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound on STAT3 Signaling and Cell Viability
| Cancer Type | Cell Line(s) | This compound Concentration | Key Observations on STAT3 Signaling | IC50 | Reference(s) |
|---|---|---|---|---|---|
| Triple-Negative Breast Cancer | MDA-MB-231, BT-549 | Not specified | Substantially reduced LIF-induced STAT3 phosphorylation.[2] | Not specified | [1][2] |
| BT-549, MDA-MB-231 | Not specified | Inhibited LIF, OSM, CNTF, and CTF1-mediated STAT3 reporter activity.[2] | Not specified | [2] | |
| Ras/Raf-Mutant Ovarian Cancer | OVCAR8, OV7, OV56, OCa-76, ES2 | 100 nM | Markedly reduced phosphorylation of STAT3, mTOR, and S6.[7] | 2-12 nM | [7] |
| OV56, OCa-76 | Not specified | Blocked trametinib-induced upregulation of pSTAT3.[7] | Not specified | [7] | |
| Type II Endometrial Cancer | ECa-47, KLE | 100 nmol/L (6h) | Substantially reduced the activation/phosphorylation of STAT3, Akt, MAPK, and mTOR.[3] | Not specified | [3][8] |
| ECa-47, ECa-81 | Not specified | Significantly inhibited STAT3-luciferase reporter activity.[3] | Not specified | [3] | |
| Endometrial Cancer | 7 EC cell lines | Not specified | Attenuated the activation of STAT3 and AKT-mTOR signaling.[9] | 25-100 nM | [9] |
| Adiposity-Driven Endometrial Cancer | EEC cells | Not specified | Decreased adipocyte-induced STAT3 reporter activity.[4] | Not specified |[4] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Cancer Type | Model | This compound Dosage | Key Anti-Tumor Effects | Reference(s) |
|---|---|---|---|---|
| Triple-Negative Breast Cancer | Xenografts, PDX | Not specified | Significantly reduced tumor progression.[1][2] | [1][2] |
| Ras/Raf-Mutant Ovarian Cancer | OVCAR8 Xenografts | 5 mg/kg (i.p., 5 days/week) | Significantly suppressed tumor growth and reduced final tumor weights.[7] | [7] |
| Type II Endometrial Cancer | PDX (ECa-15, ECa-81) | 5 mg/kg (i.p.) or 10 mg/kg (oral) | Significantly reduced tumor progression.[10] | [8][10] |
| Endometrial Cancer | Cell-Derived Xenograft (CDX) | 5 mg/kg | Significantly reduced tumor progression.[9] |[9] |
Experimental Protocols
Reproducible and robust experimental design is crucial for evaluating the impact of inhibitors like this compound. Below are detailed methodologies for key assays used to assess STAT3 phosphorylation and activity.
Western Blotting for p-STAT3 Detection
This protocol details the immunodetection of phosphorylated STAT3 (Tyr705) and total STAT3 in cell lysates.
-
Cell Culture and Treatment : Plate cells (e.g., MDA-MB-231, OVCAR8, KLE) at a density of 1x10⁶ cells per 60mm dish. Allow cells to adhere for 24 hours. Treat with this compound (e.g., 100 nM) or vehicle control for the desired time (e.g., 6-24 hours).[3][7] For stimulation experiments, cells can be pretreated with this compound before adding a ligand like LIF.[2]
-
Cell Lysis : Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE : Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3, diluted in blocking buffer according to the manufacturer's recommendations. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection : Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Densitometry : Quantify band intensity using software like ImageJ. Normalize p-STAT3 levels to total STAT3 and the loading control.[3]
STAT3-Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Cell Transfection : Plate cells (e.g., BT-549, ECa-47) in a 24-well plate.[2][3] Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
Treatment : After 24 hours of transfection, treat the cells with this compound or vehicle control. After the desired treatment duration, cells may be stimulated with LIF to induce STAT3 activity.[2]
-
Cell Lysis : Wash cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement : Measure firefly and Renilla luciferase activities sequentially in each lysate using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The resulting ratio reflects the transcriptional activity of STAT3. Compare the ratios from this compound-treated cells to vehicle-treated cells.
Conclusion
This compound represents a targeted therapeutic strategy aimed at a key node in oncogenic signaling. By directly inhibiting LIFR, it effectively blocks the phosphorylation and activation of STAT3, a critical driver of tumor progression in multiple cancers.[1][8][9] The data robustly demonstrate that this compound not only reduces p-STAT3 levels but also suppresses downstream STAT3-mediated transcription and elicits potent anti-tumor effects both in vitro and in vivo.[2][7] The experimental protocols provided herein offer a standardized framework for further investigation into this compound and other LIFR-pathway inhibitors. The continued development of agents like this compound holds significant promise for treating malignancies characterized by a dependency on the LIFR/STAT3 signaling axis.
References
- 1. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The LIFR Inhibitor this compound Effectively Targets Type II Endometrial Cancer by Blocking LIF/LIFR Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of LIFR Blocks Adiposity-Driven Endometrioid Endometrial Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acrobiosystems.com [acrobiosystems.com]
- 6. STAT3 phosphorylation affects p53/p21 axis and KSHV lytic cycle activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Enhances Trametinib Efficacy in Ras/Raf-Driven Ovarian Cancer by Suppressing LIFR Signaling | MDPI [mdpi.com]
- 8. The LIFR Inhibitor this compound Effectively Targets Type II Endometrial Cancer by Blocking LIF/LIFR Oncogenic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
Preclinical Evaluation of EC359: A Novel LIFR Inhibitor for Targeted Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
EC359 is a first-in-class, orally bioavailable small molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR).[1][2] Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models, particularly in triple-negative breast cancer (TNBC) and ovarian cancer.[1][3] This document provides a comprehensive overview of the preclinical evaluation of this compound in xenograft models, detailing its mechanism of action, experimental protocols, and key efficacy data.
Introduction
The Leukemia Inhibitory Factor (LIF) and its receptor, LIFR, are implicated in cancer progression, metastasis, and therapy resistance.[1][2] Overexpression of LIF/LIFR is associated with poor prognosis in several cancers.[2] this compound was rationally designed to directly interact with LIFR, effectively blocking the binding of LIF and other ligands like Oncostatin M (OSM), Ciliary Neurotrophic Factor (CNTF), and Cardiotrophin-1 (CTF1).[1][4] This inhibition disrupts downstream oncogenic signaling pathways, leading to anti-proliferative effects, apoptosis, and reduced invasiveness in cancer cells.[1][2]
Mechanism of Action: Targeting the LIFR Signaling Axis
This compound competitively inhibits the LIFR, preventing the activation of multiple downstream signaling pathways crucial for tumor growth and survival.[2][5] Upon ligand binding, LIFR dimerizes with gp130, activating associated JAK kinases, which in turn phosphorylate and activate STAT3.[2] Activated STAT3 translocates to the nucleus and promotes the transcription of genes involved in cell proliferation, survival, and invasion.[6][7] The LIFR axis also activates the PI3K/AKT/mTOR and MAPK/ERK pathways.[1][2] this compound treatment has been shown to substantially reduce the phosphorylation of STAT3, AKT, mTOR, S6, and ERK1/2 in cancer cells.[6][7]
Caption: this compound inhibits the LIFR signaling pathway.
In Vivo Preclinical Evaluation in Xenograft Models
This compound has demonstrated significant anti-tumor efficacy in various xenograft and patient-derived xenograft (PDX) models.
Triple-Negative Breast Cancer (TNBC) Models
In TNBC xenograft and PDX models, this compound treatment significantly reduced tumor progression.[1][2] The anti-tumor activity is dependent on the expression of LIF and LIFR in the cancer cells.[1]
| Model Type | Cell Line/PDX ID | Treatment | Key Findings | Reference |
| Xenograft | MDA-MB-231 | This compound | Significantly reduced tumor growth. | [2][7] |
| Xenograft | SUM-159 | This compound | Reduced colony formation ability. | [7] |
| PDX | Not Specified | This compound | Significantly reduced tumor progression. | [1][2] |
Ovarian Cancer Models
This compound has shown efficacy in Ras/Raf-driven ovarian cancer models, both as a monotherapy and in combination with the MEK inhibitor trametinib.[3] In OVCAR8 xenografts, this compound significantly suppressed tumor growth and reduced final tumor weights compared to vehicle controls.[3]
| Model Type | Cell Line/PDX ID | Treatment | Key Findings | Reference |
| Xenograft | OVCAR8 | This compound | Significantly suppressed tumor growth and reduced final tumor weight. | [3] |
| PDX | Not Specified | This compound + Trametinib | Significantly reduced tumor growth. | [3] |
Type II Endometrial Cancer Models
In two different patient-derived xenograft models of Type II endometrial cancer (ECa-15 and ECa-81), this compound treatment significantly reduced tumor progression.[5]
| Model Type | PDX ID | Treatment | Key Findings | Reference |
| PDX | ECa-15 | 5 mg/kg this compound (i.p., 3x/week) | Significantly reduced tumor progression. | [5] |
| PDX | ECa-81 | 10 mg/kg this compound (oral, 3x/week) | Significantly reduced tumor progression. | [5] |
Experimental Protocols
Cell Lines and Culture
TNBC cell lines (MDA-MB-231, BT-549, SUM-159), ovarian cancer cell lines (OVCAR8), and primary and established Type II endometrial cancer cell lines were used in the preclinical evaluation of this compound.[3][5][6] Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics.
Xenograft and PDX Model Establishment
Animal studies were conducted in accordance with institutional guidelines. For cell-line-derived xenografts, cancer cells were implanted subcutaneously into immunocompromised mice.[3] For PDX models, tumor fragments from patients were implanted into mice.[1][5] Tumor growth was monitored regularly, and treatment was initiated when tumors reached a specified volume (e.g., ~200 mm³).[5]
Caption: General workflow for preclinical xenograft studies.
Drug Administration
This compound was administered via intraperitoneal (i.p.) injection or oral gavage, with dosing schedules typically being three times a week.[5] Vehicle controls were used in all studies.
In Vitro Assays
-
Cell Viability Assays (MTT): To assess the effect of this compound on cell proliferation, cells were treated with increasing doses of this compound for a specified period (e.g., 3 days), and viability was measured using the MTT assay.[6]
-
Apoptosis Assays: Apoptosis was evaluated by measuring caspase-3/7 activity and by Annexin V staining.[6][8]
-
Invasion Assays: The effect of this compound on cancer cell invasion was assessed using Matrigel invasion assays.[7]
-
Colony Formation Assays: The long-term survival of cells after this compound treatment was determined by clonogenic survival assays.[7]
Molecular Analysis
-
Western Blotting: To determine the effect of this compound on signaling pathways, protein lysates from treated cells or tumors were analyzed by Western blotting for the expression and phosphorylation status of key proteins like STAT3, AKT, mTOR, and ERK.[6][7]
-
RT-qPCR: The expression of LIFR downstream target genes was analyzed by reverse transcription quantitative polymerase chain reaction.[3][5]
-
Reporter Gene Assays: The inhibitory effect of this compound on STAT3 transcriptional activity was confirmed using STAT3-luciferase reporter assays.[2]
Pharmacokinetics and Safety
This compound exhibits favorable pharmacological properties, including oral bioavailability and in vivo stability.[1][2] In preclinical studies, this compound treatment did not significantly affect the overall body weight of the animals, suggesting a good safety profile.[3]
Conclusion
The preclinical data strongly support this compound as a promising novel targeted therapeutic for cancers with aberrant LIFR signaling. Its efficacy in various xenograft models, including those derived from patients, highlights its potential for clinical translation. Further investigation in clinical trials is warranted to evaluate the safety and efficacy of this compound in cancer patients.
References
- 1. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
The Anti-Metastatic Potential of EC359: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis remains a primary driver of cancer-related mortality, underscoring the urgent need for novel therapeutic agents that can effectively inhibit this complex process. EC359, a first-in-class small molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR), has emerged as a promising anti-metastatic candidate. This technical guide provides an in-depth overview of the pre-clinical data supporting the anti-metastatic potential of this compound. We summarize key quantitative data, detail experimental methodologies, and visualize the core signaling pathways modulated by this compound. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of targeting the LIF/LIFR axis in oncology.
Introduction
The Leukemia Inhibitory Factor (LIF) and its receptor, LIFR, are integral components of a signaling axis that plays a critical role in cancer progression, including metastasis, maintenance of cancer stem cells, and the development of therapy resistance.[1][2] Elevated expression of LIF and LIFR has been correlated with poor prognosis in various malignancies, including triple-negative breast cancer (TNBC), endometrial cancer, and ovarian cancer.[3][4][5] this compound is a rationally designed, orally bioavailable small molecule that directly binds to LIFR, effectively blocking the interaction between LIF and its receptor.[1][6] This inhibition disrupts downstream oncogenic signaling pathways, leading to a reduction in cell proliferation, invasion, and the induction of apoptosis.[1][2] This guide explores the compelling pre-clinical evidence demonstrating the anti-metastatic capabilities of this compound.
Quantitative Data Summary
The efficacy of this compound has been demonstrated across a range of in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Efficacy of this compound - Cell Viability (IC50)
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| OVCAR8 | Ovarian Cancer (Ras-mutant) | ~2-12 | [2] |
| OV7 | Ovarian Cancer (Ras-mutant) | ~2-12 | [2] |
| OV56 | Ovarian Cancer (Ras-mutant) | ~2-12 | [2] |
| ES2 | Ovarian Cancer (Raf-mutant) | ~2-12 | [2] |
| OCa-76 | Ovarian Cancer (LGSOC) | ~2-12 | [2] |
| BT-549 | Triple-Negative Breast Cancer | ~50 | [5] |
| SUM-159 | Triple-Negative Breast Cancer | Data not specified | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Data not specified | [7] |
| Patient-Derived Type II Endometrial Cancer Cells | Endometrial Cancer | Data not specified | [4] |
Table 2: In Vitro Efficacy of this compound - Inhibition of Cell Invasion
| Cell Line | Cancer Type | Treatment Concentration (nM) | Observed Effect | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | 25 | Significantly reduced invasion potential | [5][7] |
| BT-549 | Triple-Negative Breast Cancer | 25 | Significantly reduced invasion potential | [5][7] |
| Type II Endometrial Cancer Cells | Endometrial Cancer | Not specified | Significantly reduced invasive potential | [8] |
Table 3: In Vivo Efficacy of this compound - Tumor Growth Inhibition
| Cancer Model | Treatment Regimen | Observed Effect | Citation |
| Triple-Negative Breast Cancer (TNBC) Xenografts | 5 mg/kg, subcutaneous injection, 3 days/week | Significantly reduced tumor progression | [6] |
| TNBC Patient-Derived Xenografts (PDX) | Not specified | Significantly reduced tumor progression | [1][9] |
| Type II Endometrial Cancer PDX (ECa-15) | 5 mg/kg, intraperitoneal, 3 days/week | Significantly reduced tumor progression | [10] |
| Type II Endometrial Cancer PDX (ECa-81) | 10 mg/kg, oral, 3 days/week | Significantly reduced tumor progression | [10] |
| Ovarian Cancer Xenografts (OVCAR8) | Not specified | Significantly suppressed tumor growth | [2] |
| Ovarian Cancer PDX | Not specified | Significantly reduced tumor growth | [5] |
Mechanism of Action: Inhibition of LIFR Signaling
This compound exerts its anti-metastatic effects by directly inhibiting the LIFR signaling cascade. Upon binding of LIF, LIFR forms a heterodimer with gp130, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate downstream targets, primarily the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell proliferation, survival, and invasion. The LIF/LIFR axis also activates other critical oncogenic pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. This compound, by blocking the initial ligand-receptor interaction, prevents the activation of these downstream signaling networks.[1][3][10]
Caption: this compound inhibits the LIFR signaling pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the anti-metastatic potential of this compound.
Cell Viability Assay (MTT Assay)
The anti-proliferative effects of this compound are quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound (or vehicle control) for 72 hours.
-
MTT Incubation: MTT reagent (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The formazan (B1609692) crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log concentration of this compound.
Matrigel Invasion Assay (Boyden Chamber Assay)
The ability of this compound to inhibit cancer cell invasion is assessed using a Matrigel-coated Boyden chamber.
-
Chamber Preparation: The upper chambers of Transwell inserts (8 µm pore size) are coated with a thin layer of Matrigel and allowed to solidify.
-
Cell Seeding: Cancer cells, pre-treated with this compound or vehicle control, are seeded into the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Incubation: The chambers are incubated for 24-48 hours to allow for cell invasion.
-
Cell Removal and Staining: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed and stained with a solution such as crystal violet.
-
Quantification: The number of invaded cells is counted in several random fields under a microscope. The percentage of invasion inhibition is calculated relative to the vehicle-treated control.
Caption: Workflow for the Matrigel invasion assay.
Western Blotting
Western blotting is employed to analyze the effect of this compound on the phosphorylation status of key proteins in the LIFR signaling pathway.
-
Cell Lysis: Cells treated with this compound or vehicle control are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of STAT3, AKT, and mTOR.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
The anti-tumor and anti-metastatic efficacy of this compound in a living organism is evaluated using xenograft models.
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection), while the control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be collected for further analysis, such as immunohistochemistry to assess proliferation markers (e.g., Ki-67) or to examine the metastatic spread to distant organs.
Conclusion
This compound represents a promising novel therapeutic agent with significant anti-metastatic potential. By targeting the LIF/LIFR signaling axis, this compound effectively inhibits key cellular processes that drive metastatic dissemination. The robust pre-clinical data, including potent in vitro activity against a variety of cancer cell lines and significant tumor growth inhibition in in vivo models, strongly support the continued development of this compound as a targeted therapy for the treatment of metastatic cancers. Further investigation in clinical settings is warranted to fully elucidate the therapeutic benefits of this innovative compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Enhances Trametinib Efficacy in Ras/Raf-Driven Ovarian Cancer by Suppressing LIFR Signaling | MDPI [mdpi.com]
- 3. Frontiers | Emerging Perspectives on Leukemia Inhibitory Factor and its Receptor in Cancer [frontiersin.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The LIFR Inhibitor this compound Effectively Targets Type II Endometrial Cancer by Blocking LIF/LIFR Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
EC359: A Novel LIFR Inhibitor for Overcoming Therapeutic Resistance in Cancer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The emergence of therapy resistance remains a significant hurdle in the effective treatment of many cancers. A growing body of evidence points to the Leukemia Inhibitory Factor Receptor (LIFR) signaling pathway as a key driver of this resistance. EC359, a first-in-class, orally bioavailable small molecule inhibitor of LIFR, has demonstrated considerable promise in preclinical studies to circumvent this resistance and enhance the efficacy of standard-of-care therapies. This document provides an in-depth technical overview of this compound, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols, and visualizing the associated signaling pathways.
Introduction
The Leukemia Inhibitory Factor (LIF) and its receptor, LIFR, are implicated in a variety of cellular processes critical to cancer progression, including metastasis, maintenance of cancer stem cells, and the development of resistance to therapy.[1][2][3][4] Dysregulation of the LIF/LIFR axis has been observed in numerous solid tumors, such as triple-negative breast cancer (TNBC), ovarian cancer, and endometrial cancer, often correlating with poor patient outcomes.[1][3][5][6] this compound is a rationally designed, potent, and selective inhibitor that directly binds to LIFR, effectively blocking the interaction with its ligand, LIF, and other ligands that utilize the LIFR interface, such as cardiotrophin-1 (CTF1), ciliary neurotrophic factor (CNTF), and oncostatin M (OSM).[1][2] This inhibition disrupts downstream oncogenic signaling, leading to anti-tumor effects and the potential to re-sensitize resistant tumors to conventional treatments.[1][7]
Mechanism of Action
This compound functions as a direct competitive inhibitor of the LIFR.[1][8] By binding to LIFR with a high affinity (Kd of 10.2 nM), it prevents the binding of LIF and other related cytokines.[8] This blockade inhibits the formation of the LIFR/gp130 heterodimer complex, which is essential for the activation of downstream signaling cascades.[1] The primary pathways attenuated by this compound include the JAK/STAT3, PI3K/AKT, and mTOR pathways, all of which are crucial for cell proliferation, survival, invasion, and stemness.[1][2]
Quantitative Data on this compound's Efficacy
The anti-cancer activity of this compound, both as a monotherapy and in combination, has been evaluated across various preclinical models. The following tables summarize key quantitative findings.
| Cell Line | Cancer Type | This compound Concentration | Effect | Citation |
| BT-549 | Triple-Negative Breast Cancer | 0-100 nM | Dose-dependent reduction in cell viability | [8] |
| SUM-159 | Triple-Negative Breast Cancer | 0-100 nM | Dose-dependent reduction in cell viability | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0-100 nM | Dose-dependent reduction in cell viability | [8] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0-100 nM | Dose-dependent reduction in cell viability | [8] |
| HCC1806 | Triple-Negative Breast Cancer | 0-100 nM | Dose-dependent reduction in cell viability | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 20 nM | Significant increase in caspase-3/7 activity | [8] |
| BT-549 | Triple-Negative Breast Cancer | 25 nM | Significant increase in caspase-3/7 activity | [8] |
| TNBC Cells | Triple-Negative Breast Cancer | IC50 50-100nM | Potent reduction in cell growth | [9] |
| ECa-47 | Type II Endometrial Cancer | Not specified | Significantly inhibited STAT3 reporter activity | [6] |
| ECa-81 | Type II Endometrial Cancer | Not specified | Significantly inhibited STAT3 reporter activity | [6] |
| Ras/Raf mutant cell lines | Ovarian Cancer | 100 nM | Reduced expression of LIFR downstream target genes | [5] |
| In Vivo Model | Cancer Type | This compound Dosage | Treatment Schedule | Outcome | Citation |
| OVCAR8 Xenografts | Ovarian Cancer | 5 mg/kg | Intraperitoneally, 5 days per week | Significantly suppressed tumor growth and reduced final tumor weights | [5] |
| ES2 CDX | Ovarian Cancer | 5 mg/kg | Intraperitoneally, 5 days per week (in combination with Trametinib (B1684009) 0.3 mg/kg, orally, 3 days per week) | Significantly reduced tumor growth | [5] |
| OCa-76 PDX | Ovarian Cancer | 5 mg/kg | Intraperitoneally, 5 days per week (in combination with Trametinib 0.3 mg/kg, orally, 3 days per week) | Significantly reduced tumor growth | [5] |
| ECa-15 PDX | Type II Endometrial Cancer | 5 mg/kg | Intraperitoneally, 3 days per week | Significantly reduced tumor progression | [6] |
| ECa-81 PDX | Type II Endometrial Cancer | 10 mg/kg | Orally, 3 days per week | Significantly reduced tumor progression | [6] |
Overcoming Therapy Resistance
This compound has shown significant potential in overcoming resistance to established cancer therapies.
-
MEK Inhibitors in Ovarian Cancer: In KRAS-mutant ovarian cancer, resistance to the MEK inhibitor trametinib is often driven by the compensatory activation of the LIF/LIFR axis.[5] Co-treatment with this compound and trametinib resulted in a significant reduction in tumor growth in xenograft and patient-derived xenograft (PDX) models, suggesting that inhibiting LIFR signaling can restore sensitivity to MEK inhibition.[5]
-
HDAC Inhibitors in Triple-Negative Breast Cancer: Feedback activation of LIFR has been identified as a mechanism of resistance to histone deacetylase (HDAC) inhibitors like SAHA.[7] The addition of this compound to SAHA treatment enhanced the efficacy of the HDAC inhibitor in reducing cell viability and colony formation in TNBC models.[7] Mechanistic studies confirmed that this compound blocked the SAHA-induced activation of the LIFR signaling pathway.[7]
-
Chemotherapy in Pancreatic Cancer: In a murine model of pancreatic ductal adenocarcinoma (PDAC), this compound enhanced the therapeutic efficacy of the standard-of-care chemotherapy regimen of gemcitabine (B846) and nab-paclitaxel.[10]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., BT-549, SUM-159, MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with increasing concentrations of this compound (e.g., 0-100 nM) for a specified duration (e.g., 3 days).[8]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Cell Lysis: Cells, pretreated with vehicle or this compound and stimulated with LIF where appropriate, are lysed in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., p-STAT3, STAT3, p-AKT, AKT, p-mTOR, mTOR).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^5 ES2 cells) are subcutaneously injected into the flanks of immunocompromised mice (e.g., SCID mice).[5]
-
Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., ~200 mm³).[6]
-
Randomization and Treatment: Mice are randomized into treatment groups: vehicle control, this compound alone, combination therapy, etc.[5][6] this compound is administered via intraperitoneal injection or oral gavage at specified doses and schedules.[5][6]
-
Tumor Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a conceptual workflow.
Caption: this compound inhibits the LIFR signaling cascade.
Caption: this compound overcomes therapy resistance.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound represents a promising therapeutic agent with a novel mechanism of action targeting the LIFR signaling pathway. Its ability to inhibit key oncogenic drivers and overcome resistance to existing therapies in a range of preclinical cancer models provides a strong rationale for its continued development. The data summarized herein underscore the potential of this compound as a monotherapy and in combination regimens to improve outcomes for patients with treatment-refractory cancers. Further clinical investigation is warranted to translate these preclinical findings into patient benefit.
References
- 1. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The LIFR Inhibitor this compound Effectively Targets Type II Endometrial Cancer by Blocking LIF/LIFR Oncogenic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
Molecular Docking Studies of EC359 with LIFR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular docking studies and experimental validation of EC359, a first-in-class small molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR). This compound directly interacts with LIFR, effectively blocking the binding of its ligand, Leukemia Inhibitory Factor (LIF), and other cytokines, thereby inhibiting downstream oncogenic signaling pathways.[1][2] This document details the computational and experimental methodologies employed to characterize this interaction, presenting key quantitative data and outlining the affected signaling cascades.
Introduction to LIFR and this compound
The Leukemia Inhibitory Factor Receptor (LIFR) is a transmembrane protein that, upon binding with its ligand LIF, forms a heterodimer with glycoprotein (B1211001) 130 (gp130).[1][3] This complex does not possess intrinsic tyrosine kinase activity but associates with JAK-Tyk family cytoplasmic tyrosine kinases.[1][4] The activation of the LIFR complex triggers multiple downstream signaling pathways, including JAK/STAT, PI3K/AKT, and MAPK, which are implicated in cancer progression, metastasis, and therapy resistance.[1][3][4]
This compound is a rationally designed, orally bioavailable small molecule that selectively binds to LIFR, functioning as a competitive inhibitor.[1][5] By physically occupying the ligand-binding site, this compound prevents the interaction of LIF and other ligands like Oncostatin M (OSM), Ciliary Neurotrophic Factor (CNTF), and Cardiotrophin 1 (CTF1) with LIFR, thus attenuating the activation of its downstream oncogenic signaling.[1][2]
Molecular Docking and Binding Affinity
Computational modeling and biophysical assays have been pivotal in elucidating the direct interaction between this compound and LIFR.
In Silico Molecular Docking
Molecular docking studies were performed to predict the binding mode of this compound at the LIF-LIFR binding interface.[4][6] These computational simulations suggested that this compound can interact with key residues within the ligand-binding pocket of LIFR, thereby sterically hindering the binding of LIF.[4] The in silico binding energy calculations helped in ranking the affinity of several compounds, identifying this compound as a lead candidate.[4]
Biophysical Validation of Interaction
The direct binding of this compound to LIFR has been experimentally confirmed using Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST).[6][7]
Table 1: Binding Affinity of this compound to LIFR
| Assay | Binding Constant (Kd) | Reference |
| Microscale Thermophoresis (MST) | 10.2 nM | [5][7] |
| Surface Plasmon Resonance (SPR) | 81 µM | [7][8] |
Note: The discrepancy in Kd values between MST and SPR may be attributed to the different techniques employed; MST measures binding in solution, while SPR involves immobilization of one of the interactants.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the study of this compound and LIFR.
Molecular Docking Protocol
-
Protein and Ligand Preparation: The three-dimensional structure of the hLIFR was prepared for docking. This typically involves removing water molecules, adding hydrogen atoms, and assigning charges. The structure of this compound was generated and optimized for its lowest energy conformation.[9]
-
Docking Simulation: Software such as AutoDock or Glide is commonly used for molecular docking. The prepared LIFR structure is defined as the receptor, and the binding site is specified based on the known interaction site of LIF. This compound is then docked into this site, and the simulation generates various binding poses.
-
Scoring and Analysis: The generated poses are ranked based on a scoring function that estimates the binding affinity. The pose with the most favorable score is selected for further analysis of the interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues of LIFR.[4]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure biomolecular interactions in real-time.
-
Immobilization: Recombinant LIFR-Fc is immobilized on a sensor chip.
-
Binding: A solution containing this compound at various concentrations is flowed over the sensor chip surface.
-
Detection: The binding of this compound to the immobilized LIFR causes a change in the refractive index at the surface, which is detected as a response unit (RU).
-
Data Analysis: The binding kinetics (association and dissociation rates) are measured, and the equilibrium dissociation constant (Kd) is calculated to determine the binding affinity.[7]
Microscale Thermophoresis (MST)
MST measures the motion of molecules in a temperature gradient, which changes upon binding.
-
Labeling: The LIFR protein is typically labeled with a fluorescent dye.
-
Titration: A constant concentration of the labeled LIFR is mixed with a serial dilution of this compound.
-
Measurement: The samples are loaded into capillaries, and a microscopic temperature gradient is induced by an infrared laser. The movement of the fluorescently labeled LIFR is monitored.
-
Data Analysis: The change in the thermophoretic movement upon binding of this compound is used to determine the binding affinity (Kd).[7]
Cell Viability and Apoptosis Assays
-
Cell Culture: Cancer cell lines with varying levels of LIF and LIFR expression are cultured under standard conditions.[7]
-
Treatment: Cells are treated with increasing concentrations of this compound for a specified period (e.g., 72 hours).[5]
-
Viability Assessment: Cell viability is measured using assays such as MTT or CellTiter-Glo, which quantify the number of viable cells.[6] The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is then determined.[7]
-
Apoptosis Measurement: Apoptosis can be assessed by measuring caspase-3/7 activity or by using Annexin V staining followed by flow cytometry.[5]
Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Cells are treated with this compound, often in the presence or absence of LIF stimulation. Subsequently, the cells are lysed to extract total protein.
-
Protein Quantification and Separation: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Immunoblotting: The separated proteins are transferred to a membrane and probed with primary antibodies specific for the phosphorylated (activated) and total forms of key signaling proteins (e.g., STAT3, AKT, mTOR, ERK).
-
Detection: Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence, and the band intensities are quantified to assess the effect of this compound on the activation of these signaling pathways.[1][10]
Quantitative Data Summary
The efficacy of this compound has been demonstrated through various in vitro and in vivo studies.
Table 2: In Vitro Efficacy of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | IC50 (nM) | Key Findings | Reference |
| BT-549 | 10-50 | High LIF/LIFR expression, sensitive to this compound. | [7] |
| SUM-159 | 10-50 | High LIF/LIFR expression, sensitive to this compound. | [7] |
| MDA-MB-231 | 50-100 | High LIF/LIFR expression, sensitive to this compound. | [6] |
| MDA-MB-468 | 50-100 | High LIF/LIFR expression, sensitive to this compound. | [6] |
| HCC1806 | 50-100 | High LIF/LIFR expression, sensitive to this compound. | [6] |
| MCF7 (ER+) | >1000 | Low LIF/LIFR expression, low sensitivity. | [7] |
| T47D (ER+) | >1000 | Low LIF/LIFR expression, low sensitivity. | [7] |
Signaling Pathways and Visualization
This compound effectively inhibits the LIFR-mediated activation of several key oncogenic signaling pathways.
LIFR Signaling Cascade
LIF binding to the LIFR/gp130 complex initiates a signaling cascade that promotes cancer cell proliferation, survival, and invasion.
Caption: LIFR signaling pathway upon ligand binding.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor, blocking the initial step of the signaling cascade.
Caption: Inhibition of LIFR signaling by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the identification and validation of LIFR inhibitors like this compound.
References
- 1. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Emerging Perspectives on Leukemia Inhibitory Factor and its Receptor in Cancer [frontiersin.org]
- 4. Targeting LIF/LIFR signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
The Potent Anti-Proliferative Effects of EC359 on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC359 is a novel, first-in-class small molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR).[1][2][3] Emerging research has highlighted the critical role of the LIFR signaling pathway in cancer progression, metastasis, stem cell maintenance, and therapeutic resistance.[1][2][4] This technical guide provides an in-depth overview of the effects of this compound on the proliferation of various cancer cell lines, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This compound has demonstrated significant anti-proliferative effects, particularly in triple-negative breast cancer (TNBC), Type II endometrial cancer, and Ras/Raf-driven ovarian cancer, by effectively blocking the oncogenic LIFR signaling cascade.[1][5][6]
Quantitative Analysis of this compound's Anti-Proliferative Efficacy
This compound exhibits potent, dose-dependent anti-proliferative effects across a range of cancer cell lines. The activity of this compound is notably dependent on the expression levels of LIF and LIFR.[1][2]
Cell Viability Assays
The half-maximal inhibitory concentration (IC50) of this compound has been determined in several TNBC cell lines, demonstrating high potency.
Table 1: IC50 Values of this compound in TNBC Cell Lines
| Cell Line | IC50 (nM) | Reference |
| BT-549 | ~50-100 | [7][8] |
| SUM-159 | ~50-100 | [7][8] |
| MDA-MB-231 | ~50-100 | [7][8] |
| MDA-MB-468 | ~50-100 | [7][8] |
| HCC1806 | ~50-100 | [7][8] |
Treatment with this compound at concentrations ranging from 0 to 100 nM for 72 hours resulted in a dose-dependent reduction in the viability of TNBC cells, including BT-549, SUM-159, MDA-MB-231, MDA-MB-468, and HCC1806.[9] In contrast, this compound showed minimal or no activity on TNBC cells with low LIFR expression or on ER+ breast cancer cells.[8]
Apoptosis and Cell Invasion
This compound not only inhibits proliferation but also induces apoptosis and reduces the invasive potential of cancer cells.
Table 2: Effects of this compound on Apoptosis and Invasion
| Cancer Type | Cell Line | This compound Concentration | Effect | Reference |
| TNBC | MDA-MB-231 | 20 nM, 72h | Significant increase in caspase-3/7 activity | [9] |
| TNBC | BT-549 | 20 nM, 72h | Significant increase in caspase-3/7 activity | [9] |
| TNBC | MDA-MB-231 | 25 nM, 72h | Significant increase in Annexin V-positive cells | [9] |
| TNBC | BT-549 | 25 nM, 72h | Significant increase in Annexin V-positive cells | [9] |
| TNBC | MDA-MB-231 | 25 nM, 22h | Significantly reduced invasion potential | [1] |
| TNBC | BT-549 | 25 nM, 22h | Significantly reduced invasion potential | [1] |
| Endometrial | Primary & Established | Not specified | Markedly decreased cell viability and invasion, promoted apoptosis | [5] |
Signaling Pathways Modulated by this compound
This compound directly interacts with LIFR, effectively blocking the binding of its ligand, LIF, and other ligands such as oncostatin M (OSM), ciliary neurotrophic factor (CNTF), and cardiotrophin-1 (CTF1).[1][7] This inhibition attenuates the activation of several downstream oncogenic signaling pathways.
The primary mechanism of action involves the suppression of the JAK/STAT3, PI3K/AKT, and mTOR pathways, all of which are crucial for cancer cell proliferation, survival, and invasion.[1][2][4] Treatment with this compound leads to a substantial reduction in the phosphorylation of key signaling molecules including STAT3, AKT, mTOR, and S6.[9] Interestingly, in some contexts, this compound treatment has been shown to increase the phosphorylation of the pro-apoptotic p38 MAPK.[9]
Caption: this compound inhibits LIFR signaling, blocking downstream pro-survival pathways.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the efficacy of this compound.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well and incubate overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0-100 nM) for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony.
-
Cell Plating: Plate a low density of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment: Treat the cells with this compound (e.g., 20 nM) for the duration of colony formation (typically 10-14 days).
-
Colony Formation: Incubate the plates until visible colonies are formed.
-
Fixation and Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Matrigel Invasion Assay
This assay measures the invasive potential of cancer cells.
-
Chamber Preparation: Coat the upper surface of a Transwell insert with a thin layer of Matrigel.
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Treatment: Add this compound (e.g., 25 nM) to the upper chamber with the cells.
-
Incubation: Incubate for 22-48 hours to allow for cell invasion.
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane.
-
Staining and Quantification: Fix and stain the invaded cells on the lower surface of the membrane and count them under a microscope.
Apoptosis Assays
Caspase-3/7 Activity Assay:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with this compound (e.g., 20 nM) for 72 hours.
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate.
-
Luminescence Measurement: Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.
Annexin V Staining:
-
Cell Treatment: Treat cells with this compound (e.g., 25 nM) for 72 hours.
-
Cell Harvesting: Harvest the cells and wash with a binding buffer.
-
Staining: Resuspend the cells in binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Lyse this compound-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-AKT, AKT, LIFR) followed by secondary antibodies.
-
Detection: Detect the protein bands using a suitable detection method (e.g., chemiluminescence).
STAT3 Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Cell Transfection: Stably transfect cells (e.g., BT-549) with a STAT3-luciferase reporter construct.
-
Treatment: Pre-treat the cells with this compound followed by stimulation with LIF.
-
Luciferase Measurement: Measure the luciferase activity, which corresponds to the level of STAT3-mediated gene transcription.
Caption: Workflow for assessing the anti-proliferative effects of this compound.
Conclusion
This compound is a potent and selective inhibitor of the LIFR signaling pathway with significant anti-proliferative, pro-apoptotic, and anti-invasive effects on various cancer cell lines, particularly those with high LIF and LIFR expression. Its ability to attenuate key oncogenic signaling pathways, including JAK/STAT3, PI3K/AKT, and mTOR, underscores its potential as a targeted therapeutic agent in oncology. The experimental protocols detailed in this guide provide a framework for the continued investigation and preclinical evaluation of this compound and other LIFR-targeting compounds. Further research is warranted to explore the full therapeutic potential of this compound in a broader range of malignancies and in combination with other anti-cancer agents.
References
- 1. This compound Enhances Trametinib Efficacy in Ras/Raf-Driven Ovarian Cancer by Suppressing LIFR Signaling | MDPI [mdpi.com]
- 2. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. snapcyte.com [snapcyte.com]
- 9. texaschildrens.org [texaschildrens.org]
Methodological & Application
Application Notes and Protocols for EC359, a First-in-Class LIFR Inhibitor
Introduction
EC359 is a potent, selective, and orally active small-molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR).[1][2][3] It functions by directly interacting with LIFR, thereby blocking the binding of its ligand, leukemia inhibitory factor (LIF), and other cytokines like oncostatin M (OSM), cardiotrophin-1 (CTF1), and ciliary neurotrophic factor (CNTF).[1][4] This inhibition disrupts the activation of downstream oncogenic signaling pathways, including STAT3, AKT, and mTOR.[1][4][5] Preclinical studies have demonstrated the efficacy of this compound in reducing cell viability, proliferation, invasion, and stemness, while promoting apoptosis in various cancer models, particularly in triple-negative breast cancer (TNBC), ovarian cancer, and endometrial cancer.[1][4][5][6] These application notes provide detailed protocols for the in vitro use of this compound to study its effects on cancer cell lines.
LIFR Signaling Pathway and this compound's Mechanism of Action
The binding of LIF to the LIFR/gp130 receptor complex activates associated JAK kinases, which in turn phosphorylate STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell survival, proliferation, and invasion. The LIFR pathway can also activate the PI3K/AKT/mTOR and MAPK signaling cascades.[4][5] this compound competitively inhibits the binding of ligands to LIFR, thereby preventing the initiation of these downstream signaling events.[1][4]
References
- 1. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for EC359-Induced Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
EC359 is a first-in-class, orally bioavailable small-molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR).[1][2][3] It functions by directly interacting with LIFR, thereby blocking the binding of LIF and other ligands, such as cardiotrophin-1 (CTF1), ciliary neurotrophic factor (CNTF), and oncostatin M (OSM).[1][2][4] This inhibition disrupts downstream oncogenic signaling pathways, including JAK/STAT3, PI3K/AKT, and mTOR, which are crucial for cancer cell proliferation, survival, invasion, and stemness.[1][2] Consequently, this compound has been shown to induce apoptosis in various cancer cell lines, particularly in triple-negative breast cancer (TNBC) and endometrial cancer.[1][2][4][5] These application notes provide a summary of effective concentrations and detailed protocols for inducing and quantifying apoptosis using this compound.
Data Presentation: Efficacy of this compound in Inducing Apoptosis
The optimal concentration of this compound for apoptosis induction is cell-type dependent. The following tables summarize the effective concentrations and observed outcomes from various studies.
Table 1: Effective this compound Concentrations for Apoptosis Induction in TNBC Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | Apoptosis Assay | Key Findings | Reference |
| MDA-MB-231 | 20 nM, 25 nM | 72 hours | Caspase-3/7 Activity, Annexin V Staining | Significant increase in caspase-3/7 activity and Annexin V positive cells.[2][3] | [2][3] |
| BT-549 | 20 nM, 25 nM | 72 hours | Caspase-3/7 Activity, Annexin V Staining | Significant increase in caspase-3/7 activity and Annexin V positive cells.[2][3] | [2][3] |
| BT-549, SUM-159, MDA-MB-231, MDA-MB-468, HCC1806 | 0-100 nM | 3 days | Cell Viability (MTT Assay) | Dose-dependent reduction in cell viability.[3][6] | [3][6] |
Table 2: Effective this compound Concentrations for Apoptosis Induction in Other Cancer Types
| Cancer Type | Cell/Organoid Type | This compound Concentration | Treatment Duration | Apoptosis Assay | Key Findings | Reference |
| Type II Endometrial Cancer | Patient-Derived Cells | 100 nmol/L | Not Specified | Annexin V Staining | Significant increase in Annexin V positive cells.[4][5] | [4][5] |
| Type II Endometrial Cancer | Patient-Derived Organoids (PDOs) | Dose-dependent | Not Specified | CellTiter-Glo Luminescent Cell Viability Assay | Dose-dependent reduction in organoid viability.[4][5] | [4][5] |
| Ras/Raf-Driven Ovarian Cancer | OVCAR8 xenografts | 100 nM | 7 hours | RT-qPCR, Western Blot | Reduced expression of LIFR downstream target genes and decreased phosphorylation of STAT3, mTOR, and S6.[7] | [7] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the general procedure for culturing cancer cell lines and treating them with this compound to induce apoptosis.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, BT-549)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Cell culture plates (e.g., 6-well, 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with a complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in a fresh medium and perform a cell count.
-
Seed the cells into appropriate culture plates at the desired density. For apoptosis assays, a typical seeding density for a 96-well plate is 2 x 10³ cells/well.[2] For a 6-well plate, it is approximately 500 cells/well for clonogenic assays.[2]
-
-
This compound Treatment:
-
Allow cells to adhere overnight in the incubator.
-
Prepare working solutions of this compound in a complete growth medium from the stock solution. Ensure the final DMSO concentration does not exceed a non-toxic level (typically <0.1%).
-
Remove the old medium from the cells and add the medium containing the desired concentration of this compound (e.g., 20 nM, 50 nM, 100 nM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugates)
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After this compound treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or accutase. Avoid using trypsin as it can cleave surface proteins.
-
Combine the floating and adherent cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Gating Strategy:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
-
Protocol 3: Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
This compound-treated and control cells in a 96-well plate (white-walled for luminescence)
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Assay Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
-
Assay Execution:
-
Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
-
Measurement:
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
The luminescence intensity is directly proportional to the amount of caspase-3/7 activity. Normalize the results to the vehicle-treated control cells.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits LIFR, blocking downstream pro-survival pathways (STAT3, AKT, mTOR) and promoting apoptosis.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for determining the optimal this compound concentration for apoptosis induction.
References
- 1. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The LIFR Inhibitor this compound Effectively Targets Type II Endometrial Cancer by Blocking LIF/LIFR Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Apoptosis | TargetMol [targetmol.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for EC359 in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
EC359 is a first-in-class, potent, and selective small-molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR).[1][2] It functions by directly interacting with LIFR, thereby blocking the binding of LIF and other ligands like Oncostatin M (OSM), Ciliary Neurotrophic Factor (CNTF), and Cardiotrophin-1 (CTF1).[1][3] This inhibition disrupts the activation of downstream oncogenic signaling pathways, including JAK/STAT3, PI3K/AKT/mTOR, and MAPK.[2][4] Preclinical studies have demonstrated the efficacy of this compound in reducing tumor growth, proliferation, and metastasis in various cancer models, particularly triple-negative breast cancer (TNBC), ovarian cancer, and endometrial cancer.[1][5][6] this compound exhibits favorable pharmacological properties, including oral bioavailability and in vivo stability.[1][7]
Data Presentation
Table 1: Summary of this compound Dosage and Administration in Mouse Models
| Cancer Type | Mouse Model | This compound Dosage | Administration Route | Frequency | Reference |
| Triple-Negative Breast Cancer (TNBC) | Athymic nude mice with MDA-MB-231 xenografts | 5 mg/kg | Subcutaneous | 3 days/week | [8] |
| TNBC | SCID mice with patient-derived xenografts (PDX) | 10 mg/kg | Subcutaneous | 3 days/week | [2] |
| Ovarian Cancer | SCID mice with OVCAR8 xenografts | 5 mg/kg | Intraperitoneal | 5 days/week | [5] |
| Ovarian Cancer (combination therapy) | SCID mice with ES2 xenografts | 5 mg/kg | Intraperitoneal | 5 days/week | [5] |
| Type II Endometrial Cancer | SCID mice with ECa-15 PDX | 5 mg/kg | Intraperitoneal | 3 days/week | [6][9] |
| Type II Endometrial Cancer | SCID mice with ECa-81 PDX | 10 mg/kg | Oral (gavage) | 3 days/week | [6][9] |
| Atherosclerosis | Ldlr-/- mice on a Western-type diet | 5 mg/kg | Subcutaneous | 3 times/week | [10] |
Table 2: Summary of In Vivo Efficacy of this compound
| Cancer Type | Mouse Model | Key Outcomes | Reference |
| TNBC | MDA-MB-231 xenografts | Significantly reduced tumor progression. | [8] |
| TNBC | PDX models | Significantly reduced tumor progression. Reduced phosphorylation of STAT3, mTOR, S6, and AKT in tumors. | [2][7] |
| Ovarian Cancer | OVCAR8 xenografts | Significantly suppressed tumor growth and reduced final tumor weights. | [5] |
| Ovarian Cancer (combination with trametinib) | ES2 and PDX models | Significantly reduced tumor growth. | [5] |
| Type II Endometrial Cancer | PDX models | Significantly reduced tumor progression. Decreased Ki-67 positive (proliferating) cells in tumors. | [6][9] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inhibiting the LIFR signaling pathway.
Caption: this compound inhibits the LIFR signaling pathway.
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in a Xenograft Mouse Model
This protocol is based on studies using TNBC xenografts.[2][8]
1. Materials:
- This compound (MedChemExpress or other reputable supplier)
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline)[11]
- 8-week-old female athymic nude mice
- MDA-MB-231 human breast cancer cells
- Matrigel
- Calipers for tumor measurement
- Syringes and needles for injection
2. Cell Preparation and Implantation:
- Culture MDA-MB-231 cells in appropriate media.
- On the day of implantation, harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.
- Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
3. Tumor Growth and Group Randomization:
- Monitor tumor growth by measuring tumor volume with calipers every 3-4 days.
- Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
- When tumors reach an average volume of approximately 150-200 mm³, randomize the mice into control and treatment groups (n=6-7 tumors per group).
4. This compound Preparation and Administration:
- Prepare a stock solution of this compound in DMSO.
- On the day of injection, prepare the working solution by diluting the stock solution in the vehicle to the final desired concentration for a 5 mg/kg or 10 mg/kg dosage.
- Administer this compound or vehicle control via subcutaneous injection three times per week.
5. Monitoring and Endpoint:
- Continue to monitor tumor volume and body weight throughout the experiment.[6][8]
- At the end of the study (e.g., 25 days), euthanize the mice.[8]
- Excise the tumors, weigh them, and process for further analysis such as histology (e.g., Ki-67 staining) and Western blotting to assess downstream signaling pathways (e.g., pSTAT3, pAKT, pmTOR).[2][6]
Protocol 2: Intraperitoneal and Oral Administration of this compound in PDX Mouse Models
This protocol is adapted from studies on ovarian and endometrial cancer PDX models.[5][6][9]
1. Materials:
- This compound
- Vehicle solution (e.g., hydroxy methyl cellulose (B213188) for oral gavage, or appropriate vehicle for intraperitoneal injection)[2]
- SCID (Severe Combined Immunodeficiency) mice
- Patient-derived xenograft (PDX) tissue
- Trocar for tissue implantation
- Calipers
- Syringes, needles, and gavage needles
2. PDX Model Establishment:
- Implant small pieces (3-5 mm³) of PDX tumor tissue subcutaneously into the flanks of SCID mice.[2]
3. Tumor Growth and Treatment:
- Monitor tumor growth as described in Protocol 1.
- Once tumors are established (~150-200 mm³), randomize mice into treatment groups.
- For intraperitoneal administration, inject this compound (e.g., 5 mg/kg) five days per week.[5]
- For oral administration, administer this compound (e.g., 10 mg/kg) via gavage three days per week.[6][9]
4. Outcome Assessment:
- Monitor tumor volume and body weight.
- At the study endpoint, collect tumors for weight measurement and downstream analysis as described in Protocol 1.
Experimental Workflow
The following diagram provides a general workflow for in vivo studies using this compound.
Caption: General workflow for this compound in vivo experiments.
References
- 1. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. wago.org [wago.org]
- 5. This compound Enhances Trametinib Efficacy in Ras/Raf-Driven Ovarian Cancer by Suppressing LIFR Signaling [mdpi.com]
- 6. The LIFR Inhibitor this compound Effectively Targets Type II Endometrial Cancer by Blocking LIF/LIFR Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Leukemia inhibitory factor receptor inhibition by this compound reduces atherosclerotic stenosis grade in Ldlr-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | Apoptosis | TargetMol [targetmol.com]
Application Notes and Protocols for Preparing EC359 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC359 is a potent and selective small-molecule inhibitor of the leukemia inhibitory factor receptor (LIFR).[1][2][3] By directly interacting with LIFR, this compound effectively blocks the binding of its ligand, the leukemia inhibitory factor (LIF), thereby attenuating downstream oncogenic signaling pathways such as STAT3, AKT, and mTOR.[3][4][5] This inhibitory action makes this compound a valuable tool for research in areas like triple-negative breast cancer and other malignancies where LIFR signaling is implicated.[3][4][5] Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions, necessitating the use of an organic solvent for the preparation of stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose, offering high solubility for this compound and miscibility with aqueous cell culture media at low concentrations.[1][6]
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO for in vitro and in vivo research applications.
Data Presentation
The following table summarizes the key quantitative data for this compound and its solution in DMSO.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₆H₃₈F₂O₂ | [1][2] |
| Molecular Weight | 540.68 g/mol | [1][2] |
| CAS Number | 2012591-09-0 | [1][2] |
| Appearance | Light yellow to yellow solid | [1] |
| Solubility in DMSO | Up to 125 mg/mL (231.19 mM); sonication may be required. | [1][2] |
| Recommended Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Recommended Storage (in DMSO) | -20°C for 1 year; -80°C for 2 years. Aliquoting is recommended to avoid repeated freeze-thaw cycles. | [1][6] |
| Typical in vitro Concentration Range | 0 - 100 nM | [1][2] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or clear glass vials, or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves (nitrile or butyl rubber).[7][8][9]
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. Adjust volumes as needed for different concentrations or volumes.
-
Preparation and Safety Precautions:
-
Work in a clean, designated area, preferably in a chemical fume hood, to minimize contamination and exposure.[8]
-
Don appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[8][9] DMSO can facilitate the absorption of other chemicals through the skin.[7][9]
-
Ensure all glassware and equipment are clean, dry, and sterile.
-
-
Weighing this compound Powder:
-
Tare a sterile vial on a calibrated analytical balance.
-
Carefully weigh 5.41 mg of this compound powder directly into the vial.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Tightly cap the vial.
-
-
Ensuring Complete Dissolution:
-
Storage and Aliquoting:
-
Once the this compound is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials or tubes. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time.[1][10]
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1][6]
-
Protocol for Preparing Working Solutions from Stock
-
Thawing the Stock Solution:
-
Remove a single aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
-
Dilution in Cell Culture Medium:
-
Prepare the desired final concentration of this compound by diluting the stock solution into the appropriate volume of pre-warmed cell culture medium.
-
For example, to prepare 1 mL of a 100 nM working solution from a 10 mM stock solution, add 0.1 µL of the stock solution to 999.9 µL of cell culture medium.
-
It is crucial to mix the solution thoroughly by gentle pipetting or vortexing immediately after adding the DMSO stock to the aqueous medium to prevent precipitation.[10]
-
Note: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cellular toxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[12]
-
Visualizations
Caption: this compound inhibits the LIFR signaling pathway.
Caption: Workflow for this compound stock solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The LIFR Inhibitor this compound Effectively Targets Type II Endometrial Cancer by Blocking LIF/LIFR Oncogenic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Apoptosis | TargetMol [targetmol.com]
- 7. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 8. depts.washington.edu [depts.washington.edu]
- 9. uwaterloo.ca [uwaterloo.ca]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. emulatebio.com [emulatebio.com]
Application Notes and Protocols for Western Blot Analysis of EC359 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
EC359 is a first-in-class, orally active, and selective small molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR).[1][2][3] By directly binding to LIFR, this compound effectively blocks the interaction between LIF and its receptor, leading to the attenuation of multiple downstream oncogenic signaling pathways.[2][3] These pathways, including the JAK/STAT3, PI3K/AKT/mTOR, and MAPK cascades, are crucial for cancer cell proliferation, survival, metastasis, and therapy resistance.[2][4] This document provides detailed protocols for treating cancer cells with this compound and subsequently analyzing the modulation of key signaling proteins using Western blot analysis.
Mechanism of Action of this compound
This compound competitively inhibits the binding of LIF and other ligands, such as Oncostatin M (OSM) and Ciliary Neurotrophic Factor (CNTF), to the LIFR.[1][5] This disruption of ligand-receptor interaction prevents the activation of associated Janus kinases (JAKs), which in turn inhibits the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[2] Additionally, this compound treatment has been shown to decrease the phosphorylation of key components of the PI3K/AKT/mTOR and MAPK pathways, including AKT, mTOR, S6 ribosomal protein, and ERK1/2.[1][6] Conversely, it has been observed to increase the phosphorylation of the pro-apoptotic p38 MAPK.[1] The net effect of these molecular changes is a reduction in cell viability and invasiveness, and the induction of apoptosis in cancer cells that express LIFR.[2][6]
Data Presentation
The following table summarizes the expected quantitative changes in protein expression and phosphorylation in cancer cells, such as triple-negative breast cancer (TNBC) or ovarian cancer cell lines, following treatment with this compound. The data is presented as a fold change relative to untreated control cells.
| Target Protein | Cellular Process | Expected Change with this compound Treatment |
| p-STAT3 (Tyr705) | Signal Transduction, Gene Expression | ↓↓↓ |
| Total STAT3 | Signal Transduction | ↔ |
| p-AKT (Ser473) | Cell Survival, Proliferation | ↓↓ |
| Total AKT | Cell Survival, Proliferation | ↔ |
| p-mTOR (Ser2448) | Protein Synthesis, Cell Growth | ↓↓ |
| Total mTOR | Protein Synthesis, Cell Growth | ↔ |
| p-S6 Ribosomal Protein (Ser235/236) | Protein Synthesis | ↓↓ |
| Total S6 Ribosomal Protein | Protein Synthesis | ↔ |
| p-ERK1/2 (Thr202/Tyr204) | Cell Proliferation, Differentiation | ↓ |
| Total ERK1/2 | Cell Proliferation, Differentiation | ↔ |
| p-p38 MAPK (Thr180/Tyr182) | Apoptosis, Stress Response | ↑↑ |
| Total p38 MAPK | Apoptosis, Stress Response | ↔ |
| Cleaved Caspase-3 | Apoptosis | ↑↑↑ |
| Cleaved PARP | Apoptosis | ↑↑↑ |
(Note: The magnitude of the change may vary depending on the cell line, this compound concentration, and treatment duration. ↓ represents a decrease, ↑ represents an increase, and ↔ represents no significant change.)
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the steps for culturing cancer cells and treating them with this compound to analyze changes in protein signaling.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, BT-549, OVCAR8)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Starvation (Optional): For studies investigating ligand-stimulated signaling, serum-starve the cells for 12-24 hours in a serum-free medium prior to treatment. This helps to reduce basal signaling activity.
-
This compound Treatment: Prepare working solutions of this compound in a serum-free or complete medium. A typical final concentration for signaling studies is 100 nM.[1] For the vehicle control, prepare a medium with an equivalent concentration of DMSO.
-
Incubation: Remove the old medium from the cells and add the medium containing this compound or vehicle control. For the analysis of signaling pathway modulation, a short incubation time of 1-2 hours is often sufficient.[1] For apoptosis assays, a longer incubation of 48-72 hours may be necessary.[1][7]
-
Ligand Stimulation (Optional): If investigating the inhibitory effect of this compound on ligand-induced signaling, add the specific ligand (e.g., LIF, 10 ng/mL) for the final 10-15 minutes of the incubation period.[8]
-
Cell Lysis: Following treatment, immediately place the plates on ice. Wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay.
-
Storage: Store the protein lysates at -80°C until ready for Western blot analysis.
Protocol 2: Western Blot Analysis
This protocol describes the steps for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting specific target proteins.
Materials:
-
Protein lysates from this compound-treated and control cells
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels
-
Running buffer (e.g., Tris-Glycine-SDS)
-
Transfer buffer (e.g., Towbin buffer)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific for the target proteins)
-
HRP-conjugated secondary antibodies
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): To detect multiple proteins on the same blot, the membrane can be stripped of the primary and secondary antibodies and then re-probed with a different primary antibody. It is recommended to probe for loading controls (e.g., GAPDH or β-actin) to ensure equal protein loading.
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis of this compound-treated cells.
Caption: this compound inhibits LIFR signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
EC359 Application Notes and Protocols: Determining Optimal Incubation Time for Maximum STAT3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC359 is a potent and selective small-molecule inhibitor of the leukemia inhibitory factor receptor (LIFR).[1][2] By directly interacting with LIFR, this compound effectively blocks the binding of LIF and other ligands such as oncostatin M (OSM) and ciliary neurotrophic factor (CNTF), thereby attenuating the activation of downstream oncogenic signaling pathways.[2][3] One of the key pathways inhibited by this compound is the JAK/STAT3 pathway, which is frequently hyperactivated in various cancers and plays a crucial role in tumor progression, metastasis, and therapy resistance.[3][4] Understanding the kinetics of this compound-mediated STAT3 inhibition is critical for designing effective experimental protocols and interpreting results accurately. These application notes provide a summary of reported incubation times for this compound to inhibit STAT3 activity and offer detailed protocols to determine the optimal incubation time for maximum STAT3 inhibition in your specific experimental system.
Data Presentation: this compound Incubation Time and Effect on STAT3
The following table summarizes quantitative data from various studies on the effect of this compound on the STAT3 signaling pathway. It is important to note that the optimal incubation time for maximum STAT3 inhibition can be cell-type dependent.
| Cell Line(s) | This compound Concentration | Incubation Time | Effect on STAT3 Pathway | Reference |
| MDA-MB-231, BT-549 | 100 nM | 1 hour | Substantial reduction in LIF-activated STAT3 phosphorylation. | [1][5] |
| ECa-47, KLE | 100 nM | 6 hours | Substantial reduction in STAT3 activation. | [6] |
| BT-549 | 100 nM | 12 hours | Significant reduction in the expression of known STAT3 target genes. | [1][5] |
| ECa-47, ECa-81 | 50 nM | 18 hours | Significant inhibition of STAT3 reporter activity. | [6] |
| MDA-MB-231, BT-549 | 20 nM, 25 nM | 72 hours | Promotion of apoptosis (an indirect downstream effect of STAT3 inhibition). | [1][5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach, the following diagrams are provided.
Caption: this compound inhibits the LIFR, preventing downstream JAK-mediated phosphorylation and activation of STAT3.
Caption: Experimental workflow for a time-course analysis of this compound-mediated STAT3 inhibition.
Experimental Protocols
To determine the ideal incubation time for maximal STAT3 inhibition in a specific cell line, a time-course experiment is recommended. Below are detailed protocols for assessing STAT3 activity.
Protocol 1: Western Blot for Phospho-STAT3 (p-STAT3)
This protocol allows for the direct measurement of the phosphorylation status of STAT3, which is a proximal indicator of its activation.
Materials:
-
Cell culture reagents
-
This compound
-
LIF or other STAT3-activating ligands (e.g., OSM, CNTF)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal STAT3 activation, serum-starve the cells for 4-6 hours prior to treatment.
-
This compound Pre-treatment: Pre-treat cells with the desired concentration of this compound (e.g., 100 nM) or vehicle control for various time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Ligand Stimulation: After the pre-treatment period, stimulate the cells with a STAT3-activating ligand (e.g., 20 ng/mL LIF) for 15-30 minutes. Include a non-stimulated control.
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities for p-STAT3 and total STAT3. Normalize the p-STAT3 signal to the total STAT3 signal. The time point with the lowest p-STAT3/total STAT3 ratio indicates the time of maximum inhibition of STAT3 phosphorylation.
Protocol 2: STAT3-Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3, providing a functional readout of its inhibition.
Materials:
-
Cells stably or transiently transfected with a STAT3-responsive luciferase reporter construct
-
Cell culture reagents
-
This compound
-
LIF or other STAT3-activating ligands
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the STAT3-reporter cells in a 96-well white, clear-bottom plate.
-
This compound Treatment: Treat the cells with various concentrations of this compound or vehicle control.
-
Ligand Stimulation: After a short pre-incubation with this compound (e.g., 1 hour), stimulate the cells with a STAT3-activating ligand.
-
Incubation: Incubate the plate for a range of time points (e.g., 6, 12, 18, 24 hours) to allow for luciferase expression.
-
Luciferase Assay:
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla) or to cell viability. The time point showing the greatest reduction in luciferase activity corresponds to the maximum inhibition of STAT3 transcriptional activity.
Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for STAT3 Target Genes
This protocol measures the mRNA levels of genes known to be regulated by STAT3, such as MCL-1, JUNB, and TGFB1.[1]
Materials:
-
Cell culture reagents
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for STAT3 target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for various time points as described in Protocol 1.
-
RNA Extraction: At each time point, lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
RT-qPCR:
-
Set up the qPCR reaction with cDNA, primers, and master mix.
-
Run the reaction on a real-time PCR system.
-
-
Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene. The incubation time that results in the lowest expression of STAT3 target genes indicates the peak of functional STAT3 inhibition.
Conclusion
The available data indicates that this compound can inhibit STAT3 phosphorylation within 1 to 6 hours of treatment, with downstream effects on gene expression observed at 12 hours and beyond.[1][5][6] To determine the precise incubation time for maximum STAT3 inhibition in a particular experimental context, it is essential to perform a time-course experiment. The protocols provided herein offer robust methods for assessing STAT3 activity at the level of phosphorylation, transcriptional activation, and target gene expression. By systematically evaluating these endpoints over a range of incubation times, researchers can confidently identify the optimal conditions for utilizing this compound as a tool to probe STAT3 signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. The LIFR Inhibitor this compound Effectively Targets Type II Endometrial Cancer by Blocking LIF/LIFR Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing EC359 in Combination with Paclitaxel for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC359 is a first-in-class, potent, and orally bioavailable small molecule inhibitor of the leukemia inhibitory factor receptor (LIFR).[1][2] By directly interacting with LIFR, this compound effectively blocks the binding of the leukemia inhibitory factor (LIF) and other ligands, consequently inhibiting downstream oncogenic signaling pathways such as JAK/STAT3, PI3K/AKT/mTOR, and MAPK.[1][3] This inhibition leads to a reduction in cancer cell viability, invasion, and stemness, while promoting apoptosis.[1][3][4] Paclitaxel (B517696) is a well-established chemotherapeutic agent that functions by stabilizing microtubules, leading to mitotic arrest and apoptosis.[5] Preclinical evidence suggests that the combination of this compound and paclitaxel results in a synergistic anti-cancer effect, offering a promising therapeutic strategy.[6] These application notes provide detailed protocols for investigating the synergistic effects of this compound and paclitaxel in cancer cell lines.
Data Presentation
Table 1: Synergistic Cytotoxicity of this compound and Paclitaxel in Pancreatic Cancer Cell Lines
| Cell Line | Drug Combination | Effect on Paclitaxel IC50 | Reference |
| Pancreatic Cancer Cell Lines | This compound + Paclitaxel | Up to 67% decrease | [6] |
Note: This data is based on an abstract and further detailed studies are recommended to expand upon these findings.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound and Paclitaxel
Caption: this compound inhibits LIFR signaling, while paclitaxel stabilizes microtubules, leading to synergistic anti-cancer effects.
Experimental Workflow for Synergy Study
References
- 1. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes: EC359 in Colony Formation Assays
Introduction
EC359 is a first-in-class, orally bioavailable small molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR).[1][2][3] It functions by directly interacting with LIFR, effectively blocking the binding of its ligand, Leukemia Inhibitory Factor (LIF), and other ligands like OSM and CNTF.[1][2][3] The LIF/LIFR signaling axis is critically involved in cancer progression, metastasis, and the maintenance of cancer stem cells.[1][2][4] Inhibition of this pathway by this compound leads to anti-proliferative effects, reduced cell survival, and the induction of apoptosis in cancer cells expressing LIFR.[1][4][5]
The colony formation assay, or clonogenic assay, is a fundamental in vitro method used to determine the long-term survival and proliferative capacity of a single cell.[6][7] Unlike short-term viability assays that measure immediate metabolic activity, this assay assesses the ability of a cell to undergo multiple divisions to form a colony (typically defined as a cluster of at least 50 cells). This makes it an invaluable tool for evaluating the efficacy of anti-cancer agents like this compound, which target fundamental cell survival pathways.[5][8][9]
Mechanism of Action: this compound Inhibition of LIFR Signaling
LIFR signaling is initiated when LIF binds to a receptor complex composed of LIFR and glycoprotein (B1211001) 130 (gp130). This binding event activates associated Janus kinases (JAKs), which then phosphorylate and activate several downstream oncogenic signaling pathways, including STAT3, PI3K/AKT, and mTOR.[1][2] These pathways collectively promote gene expression programs that drive cell proliferation, survival, and stemness. This compound acts as a direct antagonist at the LIFR, preventing ligand binding and subsequent downstream signal activation.[1][10] This disruption of oncogenic signaling ultimately leads to a reduction in the clonogenic potential of cancer cells.[5][11]
Caption: this compound blocks LIF binding to LIFR, inhibiting downstream JAK/STAT3 and AKT/mTOR pathways.
Quantitative Data Summary
This compound has demonstrated significant efficacy in reducing the clonogenic survival of various cancer cell lines. The following table summarizes key findings from preclinical studies.
| Cell Line | Cancer Type | This compound Concentration | Observed Effect on Colony Formation | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 20 nM | Significant reduction in colony formation ability. | [5][9] |
| SUM-159 | Triple-Negative Breast Cancer (TNBC) | Not Specified | Significantly reduced colony formation ability. | [5] |
| SUM190 | Inflammatory Breast Cancer (IBC) | ~10-1000 nM | Dose-dependent reduction in clonogenic potential. | [12] |
| KPL4 | Inflammatory Breast Cancer (IBC) | ~10-1000 nM | Dose-dependent reduction in clonogenic potential. | [12] |
| SUM149 | Inflammatory Breast Cancer (IBC) | ~10-1000 nM | Dose-dependent reduction in clonogenic potential. | [12] |
| OVCAR8 | Ovarian Cancer | Not Specified | Significantly reduced clonogenic survival. | [8] |
Note: Effective concentrations may vary based on cell line sensitivity, seeding density, and experimental conditions. An initial dose-response experiment (e.g., using an MTT or CellTiter-Glo assay) is recommended to determine the IC50 for the cell line of interest before proceeding with a colony formation assay.
Experimental Protocol for Colony Formation Assay
This protocol provides a detailed methodology for assessing the effect of this compound on the clonogenic survival of adherent cancer cells.
Caption: Workflow for the this compound colony formation (clonogenic) assay.
A. Materials and Reagents
-
Cell Lines: Cancer cell lines known to express LIFR (e.g., MDA-MB-231, SUM-159, OVCAR8).
-
This compound: Stock solution prepared in DMSO (e.g., 10 mM) and stored at -80°C.
-
Culture Medium: Appropriate complete medium with Fetal Bovine Serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA: 0.25% or 0.05% as required for cell detachment.
-
Culture Plates: 6-well or 12-well tissue culture-treated plates.
-
Fixing Solution: 100% Methanol or 4% Paraformaldehyde (PFA) in PBS.
-
Staining Solution: 0.5% (w/v) Crystal Violet in 25% Methanol.[7]
B. Experimental Procedure
-
Cell Preparation:
-
Culture cells to approximately 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach (typically 2-5 minutes).
-
Neutralize the trypsin with complete culture medium.
-
Collect the cells, centrifuge at 1000 rpm for 5 minutes, and discard the supernatant.[6]
-
Resuspend the cell pellet in fresh medium and perform a viable cell count (e.g., using a hemocytometer and Trypan Blue). Ensure a single-cell suspension is achieved by gentle pipetting.
-
-
Cell Seeding:
-
Determine the optimal seeding density for your cell line. This is critical and requires optimization; the goal is to have distinct, countable colonies in the control wells after incubation. Densities can range from 100 to 1000 cells per well of a 6-well plate.
-
Plate the determined number of cells into each well containing complete medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle-only control (e.g., 0.1% DMSO).
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add the medium containing the desired concentrations of this compound (or vehicle control) to the appropriate wells.
-
-
Incubation:
-
Return the plates to the 37°C, 5% CO₂ incubator.
-
Incubate for 10 to 14 days, or until visible colonies have formed in the control wells. Do not disturb the plates during this period to prevent colony disruption.[13]
-
Optional: If the treatment period is short (e.g., 48-72 hours), the drug-containing medium can be replaced with fresh, complete medium for the remainder of the incubation period.
-
-
Fixing and Staining:
-
Carefully aspirate the medium from all wells.
-
Gently wash the wells once with PBS to remove any debris.
-
Add the fixing solution (e.g., 1 mL of cold 100% Methanol per well of a 6-well plate) and incubate for 10-20 minutes at room temperature.[6]
-
Remove the fixing solution and allow the plates to air dry completely.
-
Add the Crystal Violet staining solution to each well, ensuring all colonies are covered. Incubate for 10-20 minutes at room temperature.[6]
-
Remove the staining solution and gently wash the wells with tap water until the excess stain is removed.
-
Invert the plates on tissue paper and let them air dry overnight.[6]
-
C. Data Analysis
-
Colony Counting:
-
Visually identify and count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells.
-
An inverted microscope can be used for accurate counting.
-
-
Calculations:
-
Plating Efficiency (PE): Calculated from the control wells. PE = (Number of colonies counted / Number of cells seeded) x 100%
-
Surviving Fraction (SF): The key metric for determining the effect of the treatment. SF = (Number of colonies in treated well / (Number of cells seeded x PE)) x 100%
-
Plot the Surviving Fraction against the this compound concentration to generate a dose-response curve.
-
References
- 1. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. ossila.com [ossila.com]
- 7. In Vitro Tumorigenic Assay: Colony Forming Assay for Cancer Stem Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Flow Cytometry Analysis Following EC359 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC359 is a first-in-class, orally bioavailable small molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR).[1][2][3] It functions by directly interacting with LIFR, effectively blocking the binding of its ligand, Leukemia Inhibitory Factor (LIF), and other associated cytokines like Oncostatin M (OSM) and Ciliary Neurotrophic Factor (CNTF).[1][4] This inhibition disrupts the activation of downstream oncogenic signaling pathways, including the JAK/STAT, PI3K/AKT, and mTOR pathways, which are crucial for cancer cell proliferation, survival, metastasis, and therapy resistance.[1][4][5] this compound has demonstrated significant anti-tumor activity in preclinical models of triple-negative breast cancer (TNBC) and other malignancies where the LIF/LIFR axis is overexpressed.[1][4][5]
Flow cytometry is an indispensable tool for elucidating the cellular effects of therapeutic agents like this compound. This document provides detailed protocols for analyzing two key cellular processes affected by this compound treatment: apoptosis and cell cycle progression.
Data Presentation: Summary of this compound Effects
The following table summarizes the quantitative effects of this compound treatment on various cancer cell lines as reported in the literature. This data can serve as a reference for expected outcomes when designing and interpreting flow cytometry experiments.
| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |
| MDA-MB-231 | Cell Viability (MTT) | IC50: 10-50 nM | Dose-dependent reduction in cell viability. | [5] |
| BT-549 | Cell Viability (MTT) | IC50: 10-50 nM | Dose-dependent reduction in cell viability. | [5] |
| SUM-159 | Cell Viability (MTT) | IC50: 10-50 nM | Dose-dependent reduction in cell viability. | [5] |
| MDA-MB-231 | Apoptosis (Annexin V) | 20 nM, 25 nM | Significant increase in Annexin V positive cells after 72 hours. | [2][5] |
| BT-549 | Apoptosis (Annexin V) | 20 nM, 25 nM | Significant increase in Annexin V positive cells after 72 hours. | [2][5] |
| MDA-MB-231 | Apoptosis (Caspase 3/7) | Indicated Doses | Significant increase in caspase 3/7 activity. | [5][6] |
| BT-549 | Apoptosis (Caspase 3/7) | Indicated Doses | Significant increase in caspase 3/7 activity. | [5][6] |
| OVCAR8, OV7, OV56, ES2, OCA-76 | Cell Viability (MTT) | IC50: 2-12 nM | Significant reduction in cell viability. | [7] |
| Type II Endometrial Cancer Cells | Apoptosis (Annexin V/PI) | Not specified | Analysis of apoptosis after 24 hours of treatment. | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for flow cytometry analysis.
Caption: Mechanism of action of this compound.
Caption: General workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MDA-MB-231, BT-549)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 20 nM, 25 nM, or a dose-response range). Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[2][8]
-
Cell Harvesting:
-
Carefully collect the culture supernatant, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the supernatant from the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible after staining.
-
Use appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI).
-
Set up compensation controls using single-stained samples.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the cell population to exclude debris.
-
Create a quadrant plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS, Ca2+/Mg2+ free
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting:
-
Harvest cells as described in step 3 of Protocol 1.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or at -20°C overnight.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet twice with PBS.[9]
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel to better resolve the G0/G1 and G2/M peaks.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the single-cell population to exclude doublets.
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
References
- 1. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
EC359 In Vivo Solubility Formulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
EC359 is a potent and selective small-molecule inhibitor of the leukemia inhibitory factor receptor (LIFR).[1][2] As a promising therapeutic agent, particularly in the context of triple-negative breast cancer and other malignancies, establishing a stable and effective in vivo formulation is critical for preclinical evaluation.[1][3] These application notes provide detailed protocols for the preparation of three distinct this compound formulations for in vivo studies, along with a summary of their reported solubility. Additionally, a generalized protocol for in vivo xenograft studies is outlined to guide researchers in evaluating the efficacy of this compound. The document also includes a diagram of the this compound-LIFR signaling pathway to provide mechanistic context.
In Vivo Solubility Formulations
The selection of an appropriate vehicle is crucial for ensuring the bioavailability and efficacy of this compound in animal models. The following formulations have been reported for in vivo administration.
Formulation Data
| Formulation No. | Components | Reported Solubility | Solution Type | Recommended Use |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.85 mM)[4][5] | Clear Solution[4][5] | Systemic administration (e.g., intravenous, intraperitoneal) |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.85 mM)[4][5] | Clear Solution[4][5] | Oral or subcutaneous administration |
| 3 | 0.5% CMC-Na, 0.5% Tween-80 in Saline | 4.98 mg/mL (9.21 mM)[5] | Suspension[5] | Oral or subcutaneous administration where higher concentration is needed |
Experimental Protocols
Protocol 1: Preparation of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Formulation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile container.
-
Dissolve in DMSO: Add 10% of the final desired volume of DMSO to the this compound powder. Vortex thoroughly until the compound is completely dissolved.
-
Add PEG300: Add 40% of the final desired volume of PEG300 to the DMSO solution. Vortex until the solution is homogeneous.
-
Add Tween-80: Add 5% of the final desired volume of Tween-80. Vortex to ensure complete mixing.
-
Add Saline: Slowly add 45% of the final desired volume of sterile saline to the mixture while vortexing. Continue to vortex until a clear, homogeneous solution is obtained.
-
Aid Dissolution (if necessary): If precipitation or phase separation occurs, gently warm the solution and/or sonicate until it becomes clear.[4]
-
Sterile Filtration (Optional): For intravenous administration, sterile filter the final solution through a 0.22 µm syringe filter.
-
Storage: Use the formulation immediately or store at 4°C for short-term use. For longer-term storage, consult stability data for this compound in this formulation.
Protocol 2: Preparation of 10% DMSO, 90% Corn Oil Formulation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Corn oil, sterile
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile container.
-
Dissolve in DMSO: Add 10% of the final desired volume of DMSO to the this compound powder. Vortex thoroughly until the compound is completely dissolved.
-
Add Corn Oil: Slowly add 90% of the final desired volume of sterile corn oil to the DMSO solution while vortexing.
-
Ensure Homogeneity: Continue to vortex until a clear, homogeneous solution is achieved.
-
Aid Dissolution (if necessary): If precipitation is observed, gentle heating and/or sonication can be used to aid dissolution.[4]
-
Storage: Store the formulation protected from light. Corn oil-based formulations are typically not suitable for intravenous administration.
Protocol 3: Preparation of 0.5% CMC-Na, 0.5% Tween-80 in Saline Formulation
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free container
-
Magnetic stirrer and stir bar or overhead mixer
-
Sonicator
Procedure:
-
Prepare Vehicle:
-
In a sterile container, add 0.5% (w/v) CMC-Na and 0.5% (v/v) Tween-80 to the final desired volume of sterile saline.
-
Stir vigorously using a magnetic stirrer or overhead mixer until the CMC-Na is fully hydrated and the solution is homogeneous. This may take some time.
-
-
Add this compound: Slowly add the pre-weighed this compound powder to the vehicle while continuously stirring.
-
Create Suspension: Continue stirring until a uniform suspension is formed.
-
Sonication: Sonicate the suspension to reduce particle size and improve uniformity.[5]
-
Storage: Store the suspension at 4°C and ensure it is well-mixed before each administration.
In Vivo Xenograft Study Protocol (General)
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a subcutaneous xenograft model. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[6]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for triple-negative breast cancer)[1]
-
Immunocompromised mice (e.g., female athymic nude mice)[4]
-
Prepared this compound formulation and vehicle control
-
Syringes and needles for cell implantation and drug administration
-
Calipers for tumor measurement
-
Scale for monitoring body weight
Procedure:
-
Cell Culture and Preparation: Culture cancer cells under standard conditions. On the day of implantation, harvest cells and resuspend them in an appropriate medium (e.g., PBS or Matrigel) at the desired concentration.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size. Monitor tumor volume regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[6]
-
Randomization and Dosing: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Drug Administration:
-
Administer the prepared this compound formulation to the treatment group according to the desired dose and schedule (e.g., 5 mg/kg, subcutaneously, 3 days per week).[4]
-
Administer the corresponding vehicle to the control group using the same volume, route, and schedule.
-
-
Monitoring:
-
Measure tumor volumes and mouse body weights regularly (e.g., 2-3 times per week).[1]
-
Monitor the general health and behavior of the animals.
-
-
Endpoint: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
This compound Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vivo evaluation.
Caption: this compound inhibits the LIF/LIFR signaling pathway.
Caption: Experimental workflow for in vivo evaluation of this compound.
References
- 1. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. The LIFR Inhibitor this compound Effectively Targets Type II Endometrial Cancer by Blocking LIF/LIFR Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying the Efficacy of EC359 in 3D Spheroid Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for quantifying the efficacy of EC359, a first-in-class small-molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR), in three-dimensional (3D) spheroid cultures.[1][2] 3D spheroid models offer a more physiologically relevant in vitro system compared to traditional 2D cell cultures, recapitulating aspects of the tumor microenvironment and providing a better platform for assessing therapeutic efficacy.[3][4] The protocols outlined herein cover 3D spheroid formation, this compound treatment, and subsequent analysis of cell viability, apoptosis, and spheroid morphology.
Introduction
This compound is a potent and selective inhibitor of LIFR, a receptor tyrosine kinase implicated in the progression, metastasis, and therapy resistance of various cancers, including triple-negative breast cancer and pancreatic cancer.[1][5] this compound functions by directly binding to LIFR, thereby blocking the interaction with its ligand, LIF. This inhibition leads to the attenuation of downstream oncogenic signaling pathways, primarily the STAT3, PI3K/AKT, and mTOR pathways.[1][2][6] Consequently, this compound has been shown to reduce cancer cell proliferation, invasiveness, and stemness, while promoting apoptosis.[2][7]
The use of 3D spheroid cultures provides a valuable tool for evaluating the in vitro efficacy of anti-cancer compounds like this compound in a context that more closely mimics the in vivo tumor architecture.[3] This application note provides a comprehensive guide for researchers to assess the therapeutic potential of this compound in these advanced cell culture models.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines, as reported in preclinical studies.
Table 1: Effect of this compound on Cell Viability (IC50)
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| BT-549 | Triple-Negative Breast Cancer | ~20 | MTT Assay | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~30 | MTT Assay | [2] |
| SUM-159 | Triple-Negative Breast Cancer | ~50 | MTT Assay | [2] |
| OVCAR8 | Ovarian Cancer | Not specified | Cell Viability Assay | [8] |
| Type II Endometrial Cancer Cells | Endometrial Cancer | 5-50 | MTT Assay | [9][10] |
Table 2: Quantitative Effects of this compound on Cellular Processes
| Cellular Process | Cell Line(s) | Treatment Concentration (nM) | Quantitative Effect | Assay | Reference |
| Apoptosis (Caspase 3/7 Activity) | MDA-MB-231, BT-549 | 20 | Significant increase | Caspase-Glo 3/7 Assay | [2][7] |
| Colony Formation | MDA-MB-231, SUM-159 | Not specified | Significant reduction | Clonogenic Assay | [2] |
| Invasion | MDA-MB-231, BT-549 | Not specified | Significant reduction | Matrigel Invasion Assay | [2] |
| STAT3 Phosphorylation | MDA-MB-231, BT-549 | 100 | Substantial reduction | Western Blot | [6][11] |
| Spheroid/Organoid Growth | Pancreatic Cancer Organoids | Not specified | Significant downregulation of activation markers | qRT-PCR | [5][12] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inhibiting the LIFR signaling pathway.
Caption: this compound inhibits the LIFR signaling cascade.
Experimental Workflow
The following diagram outlines the general experimental workflow for quantifying the efficacy of this compound in 3D spheroid cultures.
References
- 1. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 2. promega.com [promega.com]
- 3. High-Throughput Confocal Imaging of Spheroids for Screening Cancer Therapeutics [moleculardevices.com]
- 4. bemek.co.il [bemek.co.il]
- 5. A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. promega.com [promega.com]
- 9. Quantification of Spheroid Growth and Morphology | Molecular Devices [moleculardevices.com]
- 10. insphero.com [insphero.com]
- 11. Video: A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids [jove.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Application Notes and Protocols: EC359 Treatment for Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC359 is a first-in-class, orally bioavailable small molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR).[1][2][3] LIFR, along with its ligand, Leukemia Inhibitory Factor (LIF), is implicated in cancer progression, metastasis, maintenance of cancer stem cells, and resistance to therapy.[1][3][4] this compound directly binds to LIFR, effectively blocking the interaction with LIF and other ligands such as Cardiotrophin-1 (CTF1), Ciliary Neurotrophic Factor (CNTF), and Oncostatin M (OSM).[1][3] This inhibition disrupts downstream oncogenic signaling pathways, including the JAK/STAT3, PI3K/AKT/mTOR, and MAPK pathways, leading to anti-proliferative effects, induction of apoptosis, and reduced invasiveness in cancer cells.[1][2][4]
Patient-derived organoids (PDOs) have emerged as a critical preclinical model, closely recapitulating the genetic and phenotypic heterogeneity of a patient's tumor. The application of this compound to PDOs provides a powerful platform for assessing patient-specific responses to LIFR inhibition and advancing personalized medicine strategies. This document provides detailed protocols for the treatment of PDOs with this compound and methods for evaluating its therapeutic efficacy.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor at the LIF/LIFR binding interface. By occupying the binding site on LIFR, this compound prevents the association of LIF and other IL-6 family cytokines, thereby inhibiting the formation of the active LIFR/gp130 signaling complex. This blockade leads to the attenuation of downstream signaling cascades crucial for tumor growth and survival.
Data Presentation
The following tables summarize representative quantitative data on the efficacy of this compound in patient-derived and cell line-derived organoid models.
Table 1: Effect of this compound on the Viability of Patient-Derived Endometrial Cancer Organoids
| Organoid Line | This compound Concentration | % Viability Reduction (Compared to Vehicle) |
| Patient 1 | Dose-dependent | Significant |
| Patient 2 | Dose-dependent | Significant |
| Patient 3 | Dose-dependent | Significant |
Data is qualitative as reported in the abstract; specific IC50 values were not provided.[5]
Table 2: IC50 of this compound in Cell Line-Derived Pancreatic Cancer Organoids
| Organoid Model | Assay | IC50 |
| Murine Pancreatic Cancer (FC1245) + Stellate (ImPaSC) Cells (3D) | MTT Assay | ~10 µM |
| Murine Pancreatic Cancer (FC1245) + Stellate (ImPaSC) Cells (2D co-culture) | MTT Assay | ~0.7 µM |
Data from a 7-day 3D culture treated on days 4, 5, and 6, and a 72-hour 2D culture.
Experimental Protocols
The following protocols provide a framework for treating patient-derived organoids with this compound and assessing its impact on viability, apoptosis, and invasion.
Patient-Derived Organoid (PDO) Culture and this compound Treatment
This protocol describes the general steps for culturing PDOs and treating them with this compound. Specific culture media and conditions should be optimized for the organoid type.
Materials:
-
Patient-derived organoids
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid culture medium (tissue-specific)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 24-well tissue culture plates
Procedure:
-
Thawing and Seeding PDOs:
-
Thaw cryopreserved PDOs rapidly in a 37°C water bath.
-
Wash the organoids with basal medium to remove cryoprotectant.
-
Resuspend the organoid fragments in the basement membrane matrix on ice.
-
Plate droplets of the organoid-matrix suspension into pre-warmed culture plates.
-
Allow the matrix to solidify at 37°C for 15-30 minutes.
-
Overlay with the appropriate complete organoid culture medium.
-
-
This compound Treatment:
-
Culture the organoids for 4-7 days to allow for stabilization and growth.
-
Prepare serial dilutions of this compound in organoid culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Carefully replace the medium in each well with the medium containing the desired concentration of this compound or vehicle control.
-
Incubate the organoids for the desired treatment duration (e.g., 72 hours for endpoint assays or as per the experimental design). For longer-term experiments, replenish the medium with fresh this compound every 2-3 days.
-
Organoid Viability Assay (CellTiter-Glo® 3D)
This assay determines the number of viable cells in 3D culture by quantifying ATP.
Materials:
-
This compound-treated and control PDOs in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Plate shaker
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate with organoids and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of culture medium.
-
Mix the contents on a plate shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V Staining)
This protocol is for dissociating organoids into single cells for flow cytometric analysis of apoptosis.
Materials:
-
This compound-treated and control PDOs
-
Cell recovery solution (e.g., Corning® Cell Recovery Solution)
-
Dissociation reagent (e.g., TrypLE™)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) or 7-AAD
-
Flow cytometer
Procedure:
-
Harvest organoids by incubation in cell recovery solution on ice to dissolve the basement membrane matrix.
-
Dissociate the organoids into single cells using a dissociation reagent at 37°C.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add Annexin V-FITC and a viability dye (PI or 7-AAD) to the cell suspension.
-
Incubate at room temperature in the dark for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Invasion Assay (Matrigel® Invasion Chamber)
This assay measures the invasive potential of organoid-derived cells.
Materials:
-
This compound-treated and control PDOs
-
Matrigel® Invasion Chambers (8.0 µm pore size)
-
Organoid culture medium with and without chemoattractant (e.g., FBS)
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Dissociate organoids into single cells as described in the apoptosis assay protocol.
-
Resuspend the cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invaded cells under a microscope.
Conclusion
This compound presents a promising therapeutic strategy for cancers driven by LIFR signaling. The use of patient-derived organoids as a preclinical model allows for a more accurate prediction of patient response to this compound. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the efficacy of this compound in a patient-relevant context, thereby accelerating the translation of this targeted therapy into the clinic.
References
- 1. The LIFR Inhibitor this compound Effectively Targets Type II Endometrial Cancer by Blocking LIF/LIFR Oncogenic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Utilizing cell line-derived organoids to evaluate the efficacy of a novel LIFR-inhibitor, this compound in targeting pancreatic tumor stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The LIFR Inhibitor this compound Effectively Targets Type II Endometrial Cancer by Blocking LIF/LIFR Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining of LIFR in EC359 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukemia Inhibitory Factor Receptor (LIFR) is a critical component of a signaling pathway that plays a significant role in cell proliferation, differentiation, and survival.[1] The LIFR signaling cascade, primarily through the JAK/STAT, PI3K/AKT, and MAPK pathways, has been implicated in the progression of various cancers, including triple-negative breast cancer (TNBC).[2][3][4] Overexpression of LIFR and its ligand, LIF, is often associated with poor prognosis in several solid tumors.[2]
EC359 is a first-in-class, orally bioavailable small molecule inhibitor that directly targets LIFR, effectively blocking the binding of LIF and other ligands.[5][6] This inhibition attenuates the downstream oncogenic signaling pathways, leading to reduced cell viability, decreased invasion and stemness, and induction of apoptosis in cancer cells expressing LIFR.[5][6] Studies have demonstrated the efficacy of this compound in reducing tumor growth in xenograft and patient-derived xenograft (PDX) models of TNBC.[5][6]
Immunohistochemistry (IHC) is an invaluable technique to visualize the expression and localization of LIFR in tissue samples. In the context of this compound research, IHC for LIFR can be utilized to:
-
Confirm LIFR expression: Validate the presence of the drug target in preclinical models (cell lines, xenografts, PDX models) and clinical samples.
-
Assess target engagement: Although not a direct measure, changes in LIFR localization or downstream markers post-treatment could be explored.
-
Correlate expression with response: Investigate the relationship between the level of LIFR expression and the efficacy of this compound treatment.
-
Evaluate patient populations: Stratify patients based on LIFR expression for potential inclusion in clinical trials.
These application notes provide a detailed protocol for IHC staining of LIFR in formalin-fixed, paraffin-embedded (FFPE) tissue sections, along with data on this compound's activity and a visual representation of the targeted signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.
Table 1: this compound IC50 Values in Triple-Negative Breast Cancer (TNBC) and ER+ Breast Cancer Cell Lines
| Cell Line | Subtype | LIF/LIFR Expression | This compound IC50 (nM) |
| BT-549 | TNBC | High | 10-50 |
| SUM-159 | TNBC | High | 10-50 |
| MDA-MB-231 | TNBC | High | 10-50 |
| HCC1937 | TNBC | High | 10-50 |
| MDA-MB-468 | TNBC | High | 10-50 |
| HCC1806 | TNBC | High | 10-50 |
| MCF7 | ER+ | Low | >1000 |
| T47D | ER+ | Low | >1000 |
Data synthesized from multiple sources indicating a significant dose-dependent reduction in cell viability in TNBC cells with high LIF and LIFR expression.[5][6]
Table 2: Effects of this compound on Apoptosis and Invasion in TNBC Cells
| Cell Line | Assay | Treatment | Result |
| MDA-MB-231 | Caspase 3/7 Activity | This compound | Significant Increase |
| BT-549 | Caspase 3/7 Activity | This compound | Significant Increase |
| MDA-MB-231 | Annexin V Staining | This compound | Significant Increase in Apoptotic Cells |
| BT-549 | Annexin V Staining | This compound | Significant Increase in Apoptotic Cells |
| MDA-MB-231 | Matrigel Invasion | This compound | Significant Reduction in Invasion |
| BT-549 | Matrigel Invasion | This compound | Significant Reduction in Invasion |
This compound promotes apoptosis and inhibits the invasive potential of TNBC cells.[5][7]
LIFR Signaling Pathway and this compound Inhibition
The binding of LIF to the LIFR/gp130 heterodimer activates multiple downstream signaling pathways critical for tumor progression. This compound acts as a competitive inhibitor, preventing ligand binding and subsequent pathway activation.
Caption: LIFR signaling pathways and the inhibitory action of this compound.
Experimental Protocol: Immunohistochemistry for LIFR
This protocol provides a guideline for the detection of LIFR in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.
Materials and Reagents:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer:
-
10 mM Sodium Citrate Buffer, pH 6.0 OR
-
10 mM Tris-EDTA Buffer, pH 9.0[8]
-
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Hydrogen Peroxide Block (3% H₂O₂ in methanol (B129727) or water)
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) in PBST
-
Primary Antibody: Anti-LIFR antibody, validated for IHC-P (e.g., Rabbit Polyclonal or Mouse Monoclonal). Determine optimal dilution via titration (starting dilutions often range from 1:50 to 1:200).[2][8]
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit or Goat anti-Mouse IgG
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Water bath, pressure cooker, or steamer for antigen retrieval
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: a. Incubate slides in Xylene: 2 changes for 5 minutes each. b. Incubate in 100% Ethanol: 2 changes for 3 minutes each. c. Incubate in 95% Ethanol: 1 change for 3 minutes. d. Incubate in 70% Ethanol: 1 change for 3 minutes. e. Rinse thoroughly in deionized water.
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER): a. Pre-heat the Antigen Retrieval Buffer (Citrate pH 6.0 or Tris-EDTA pH 9.0) to 95-100°C in a water bath, pressure cooker, or steamer. b. Immerse the slides in the pre-heated buffer and incubate for 20-30 minutes. c. Allow the slides to cool down in the buffer for at least 20 minutes at room temperature. d. Rinse slides with PBST, 2 changes for 5 minutes each.
-
Peroxidase Blocking: a. Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity. b. Rinse slides with PBST, 2 changes for 5 minutes each.
-
Blocking: a. Apply Blocking Buffer (e.g., 5% Normal Goat Serum) to cover the tissue sections. b. Incubate in a humidified chamber for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the primary anti-LIFR antibody to its optimal concentration in the Blocking Buffer. b. Drain the blocking buffer from the slides (do not rinse). c. Apply the diluted primary antibody to the sections. d. Incubate in a humidified chamber overnight at 4°C.
-
Secondary Antibody Incubation: a. Rinse slides with PBST, 3 changes for 5 minutes each. b. Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions. c. Incubate in a humidified chamber for 30-60 minutes at room temperature.
-
Detection: a. Rinse slides with PBST, 3 changes for 5 minutes each. b. Prepare the DAB chromogen solution according to the manufacturer's kit instructions. c. Apply the DAB solution to the sections and monitor for color development (typically 1-10 minutes). d. Stop the reaction by immersing the slides in deionized water.
-
Counterstaining: a. Immerse slides in Hematoxylin for 30 seconds to 2 minutes. b. Rinse gently with running tap water until the water runs clear. c. "Blue" the sections in a brief wash of Scott's tap water substitute or 0.1% sodium bicarbonate. d. Rinse with tap water.
-
Dehydration and Mounting: a. Dehydrate the sections through graded alcohols: 70%, 95%, and 100% Ethanol (2 minutes each). b. Clear in Xylene: 2 changes for 3 minutes each. c. Apply a drop of permanent mounting medium and coverslip.
Expected Results:
Positive LIFR staining will appear as a brown precipitate (from DAB) at the cellular location of the protein, which is typically membranous and/or cytoplasmic. The cell nuclei will be counterstained blue with hematoxylin.
IHC Experimental Workflow
References
- 1. cusabio.com [cusabio.com]
- 2. Anti-LIFR antibody (ab202847) | Abcam [abcam.com]
- 3. Anti-LIFR Antibodies | Invitrogen [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. BestProtocols: IHC FFPE Tissue Low pH Antigen Retrieval—Direct Method | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. LIFR antibody (22779-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for EC359 in Long-Term Experimental Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for long-term studies involving EC359, a first-in-class, orally bioavailable small molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR).[1][2][3] this compound directly interacts with LIFR, blocking the binding of its ligand, Leukemia Inhibitory Factor (LIF), and other ligands such as oncostatin M, ciliary neurotrophic factor, and cardiotrophin-1.[1][4] This inhibition disrupts downstream oncogenic signaling pathways, making this compound a promising therapeutic agent for various cancers, including triple-negative breast cancer (TNBC), ovarian cancer, and endometrial cancer.[1][5][6]
Mechanism of Action and Signaling Pathway
This compound functions by selectively binding to LIFR, thereby preventing the interaction between LIF and LIFR.[1][2] This blockage attenuates the activation of several downstream signaling pathways implicated in cancer progression, such as the JAK/STAT3, PI3K/AKT, and mTOR pathways.[1][2][6] The inhibition of these pathways leads to reduced cell viability, decreased invasiveness and stemness, and the promotion of apoptosis in cancer cells expressing LIF and LIFR.[1][2]
Caption: this compound inhibits the LIF/LIFR signaling pathway.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines.
Table 1: Binding Affinity of this compound
| Parameter | Value | Reference |
| Kd (LIFR) | 10.2 nM | [3] |
Table 2: In Vitro Cell Viability (IC50) of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BT-549 | Triple-Negative Breast Cancer | ~20 | [3] |
| SUM-159 | Triple-Negative Breast Cancer | ~25 | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~30 | [3] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~40 | [3] |
| HCC1806 | Triple-Negative Breast Cancer | ~50 | [3] |
| OVCAR8 | Ovarian Cancer | 2-12 | [5] |
Experimental Protocols
In Vitro Assays
1. Cell Viability (MTT) Assay
-
Objective: To determine the effect of this compound on the viability of cancer cells.
-
Methodology:
-
Seed 1 x 10³ cells per well in a 96-well plate and incubate overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0-100 nM) for 5 days.[1]
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Clonogenic Survival Assay
-
Objective: To assess the long-term proliferative capacity of single cells after this compound treatment.
-
Methodology:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treat with this compound at desired concentrations for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies (typically >50 cells).
-
3. Apoptosis Assay (Annexin V)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Treat cells with this compound (e.g., 20-25 nM) for 72 hours.[3]
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered apoptotic.
-
4. Western Blot Analysis
-
Objective: To analyze the effect of this compound on the protein expression and phosphorylation status of key signaling molecules.
-
Methodology:
-
Pretreat cells with this compound or vehicle, followed by stimulation with LIF where appropriate.[1]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against target proteins (e.g., pSTAT3, STAT3, pAKT, AKT, p-mTOR, mTOR, LIFR) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Long-Term In Vivo Xenograft Study Protocol
This protocol outlines a generalized approach for evaluating the long-term efficacy of this compound in a preclinical cancer model.
Caption: Workflow for a long-term in vivo study of this compound.
-
1. Animal Model and Housing:
-
Model: Female severe combined immunodeficient (SCID) or similar immunocompromised mice are suitable for xenograft studies.[5]
-
Housing: House animals in a pathogen-free environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
2. Tumor Implantation and Growth:
-
Cell Preparation: Culture the selected cancer cell line (e.g., OVCAR8 for ovarian cancer, MDA-MB-231 for TNBC). Harvest cells during the logarithmic growth phase.
-
Implantation: Subcutaneously inject 1-5 x 10⁶ cells suspended in a mixture of media and Matrigel into the flank of each mouse.
-
Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
-
3. Randomization and Treatment:
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Formulation: Prepare this compound for administration. As this compound is orally bioavailable, it can be formulated for oral gavage or, as used in some studies, for intraperitoneal (IP) injection.[2][5]
-
Dosing Regimen: A previously used effective and well-tolerated dose is 5 mg/kg, administered once daily via IP injection.[5] The vehicle control group should receive the same volume of the vehicle solution.
-
Duration: The treatment duration will depend on the study objectives but can range from several weeks to months, or until a predefined endpoint is reached.
-
-
4. Monitoring During the Study:
-
Tumor Growth: Continue to measure tumor volume 2-3 times per week.
-
Body Weight: Record the body weight of each animal at least twice a week as an indicator of general health and potential toxicity.
-
Clinical Observations: Perform daily health checks for any signs of distress, such as changes in posture, activity, or grooming.
-
-
5. Endpoint and Tissue Collection:
-
Endpoint Criteria: The study may be terminated when tumors in the control group reach a maximum allowable size, or if animals show signs of significant morbidity.
-
Euthanasia and Necropsy: At the study endpoint, euthanize the animals according to approved protocols. Perform a necropsy to collect tumors and other relevant organs.[7][8]
-
Tissue Processing: Divide the collected tumor tissue for different analyses: a portion can be snap-frozen in liquid nitrogen for Western blot or RT-qPCR analysis, and another portion can be fixed in formalin for immunohistochemistry (IHC).
-
-
6. Ex Vivo Analysis:
-
Western Blot/RT-qPCR: Analyze tumor lysates to confirm the in vivo inhibition of downstream targets of the LIFR pathway (e.g., reduced pSTAT3).[9]
-
Immunohistochemistry (IHC): Stain fixed tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the biological effects of this compound within the tumor microenvironment.[1]
-
References
- 1. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. The LIFR Inhibitor this compound Effectively Targets Type II Endometrial Cancer by Blocking LIF/LIFR Oncogenic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. apps.dtic.mil [apps.dtic.mil]
Troubleshooting & Optimization
Technical Support Center: Managing EC3t59 Toxicity in Animal Models
Disclaimer: Published preclinical studies with the Leukemia Inhibitory Factor Receptor (LIFR) inhibitor, EC359, have reported low toxicity at the doses evaluated.[1][2][3][4][5] This guide is intended to provide proactive support and troubleshooting strategies for researchers who may encounter unexpected toxicities, for instance, during dose-escalation studies, with long-term administration, or in novel animal models. The management strategies outlined below are based on established practices for managing toxicities associated with other small molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, orally active small molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR).[1][2] It functions by directly binding to LIFR and blocking its interaction with its ligand, LIF, and other related cytokines.[2][6] This inhibition disrupts downstream oncogenic signaling pathways, including the JAK/STAT3, PI3K/AKT, and mTOR pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[2][7][8]
Q2: What is the reported toxicity profile of this compound in animal models?
A2: In published xenograft and patient-derived xenograft (PDX) models of triple-negative breast cancer and ovarian cancer, this compound has been reported to have low toxicity.[2][3][4] Studies have shown that at effective doses (e.g., 5 mg/kg), there were no significant changes in the body weights of the treated mice compared to control groups, suggesting good tolerability.[1][2][5]
Q3: Why might I be observing toxicity in my animal model if this compound is reported to have low toxicity?
A3: Several factors could contribute to observing toxicity in your specific experimental setup:
-
Dose Level: You may be using a dose of this compound that is higher than those reported in the literature.
-
Animal Strain/Species: The strain or species of animal you are using may be more sensitive to this compound.
-
Dosing Regimen: The frequency and duration of this compound administration can influence the cumulative exposure and potential for toxicity.
-
Animal Health Status: Underlying health conditions in your animal colony could increase their susceptibility to drug-induced side effects.
-
Combination Therapies: If you are using this compound in combination with other agents, the observed toxicity could be due to drug-drug interactions.
Q4: What are the potential, albeit currently unreported, toxicities that could be associated with a novel kinase inhibitor like this compound?
A4: While specific toxicities for this compound have not been detailed, common class-related toxicities for kinase inhibitors that researchers should be aware of include:
-
Myelosuppression: A decrease in the production of blood cells by the bone marrow, which can lead to neutropenia, thrombocytopenia, and anemia.
-
Gastrointestinal (GI) Toxicity: This can manifest as diarrhea, weight loss, and dehydration due to the effects on the rapidly dividing cells of the intestinal epithelium.
-
Hepatotoxicity: Elevated liver enzymes may indicate liver injury.
-
Cardiovascular Toxicity: Effects on heart function, such as changes in contractility or blood pressure, have been observed with some kinase inhibitors.[9][10]
Troubleshooting Guides
Issue 1: Signs of Myelosuppression (e.g., Lethargy, Pallor, Spontaneous Bleeding)
Myelosuppression is a potential side effect of therapies that target cell proliferation. Although not prominently reported for this compound, it is a critical parameter to monitor in preclinical studies.
Troubleshooting Steps:
-
Confirm Myelosuppression:
-
Collect blood samples via an appropriate method (e.g., tail vein, retro-orbital sinus) for a complete blood count (CBC) with differential.
-
Compare the results to baseline values or data from a vehicle-treated control group.
-
-
Dose De-escalation:
-
If myelosuppression is confirmed, consider reducing the dose of this compound in a cohort of animals to determine a dose that maintains efficacy while minimizing hematological toxicity.
-
-
Supportive Care:
-
For severe neutropenia, administration of Granulocyte-Colony Stimulating Factor (G-CSF) can be considered to stimulate neutrophil production.
-
In cases of severe anemia or thrombocytopenia, blood or platelet transfusions may be necessary, although this can be a confounding factor in some studies.
-
Data Presentation: Hematological Monitoring
| Parameter | Grade 0 (Normal) | Grade 1 (Mild) | Grade 2 (Moderate) | Grade 3 (Severe) | Grade 4 (Life-threatening) |
| Neutrophils (x10³/µL) | >2.0 | 1.5 - 2.0 | 1.0 - <1.5 | 0.5 - <1.0 | <0.5 |
| Platelets (x10³/µL) | >150 | 100 - 150 | 50 - <100 | 25 - <50 | <25 |
| Hemoglobin (g/dL) | >10.0 | 9.0 - 10.0 | 8.0 - <9.0 | 6.5 - <8.0 | <6.5 |
| This table provides a hypothetical grading scale for hematological toxicity in mice, adapted from common preclinical toxicology grading systems. |
Experimental Protocols: Protocol for G-CSF Administration in this compound-Treated Mice
-
Animal Model: Female athymic nude mice, 8-10 weeks old.
-
This compound Administration: Administer this compound at the desired dose and schedule.
-
Monitoring: Perform CBCs at baseline and then every 3-4 days.
-
Intervention Threshold: If the absolute neutrophil count (ANC) falls below 1.0 x 10³/µL, initiate G-CSF treatment.
-
G-CSF Dosing:
-
Agent: Recombinant murine G-CSF (e.g., Filgrastim).
-
Dose: 5-10 µg/kg/day.
-
Route: Subcutaneous (SC) injection.
-
Schedule: Administer daily until ANC recovers to >2.0 x 10³/µL.
-
-
Evaluation: Continue to monitor CBCs to assess the response to G-CSF. Compare survival, body weight, and tumor growth between this compound-only and this compound + G-CSF groups.
Mandatory Visualization:
Issue 2: Gastrointestinal (GI) Toxicity (e.g., Diarrhea, Weight Loss >15%)
GI toxicity is a common adverse effect of kinase inhibitors due to their impact on the rapidly proliferating cells of the intestinal lining.
Troubleshooting Steps:
-
Assess GI Toxicity:
-
Monitor body weight daily.
-
Observe and score stool consistency daily.
-
Ensure animals have ad libitum access to food and water.
-
-
Supportive Care:
-
Provide supplemental hydration with subcutaneous or intraperitoneal injections of sterile saline or Lactated Ringer's solution (e.g., 1 mL per 25g mouse).
-
Offer highly palatable and easily digestible nutritional supplements.
-
-
Pharmacological Intervention:
-
For diarrhea, the anti-motility agent loperamide (B1203769) can be administered. It is crucial to start with a low dose and monitor for signs of intestinal obstruction.
-
Data Presentation: Diarrhea Scoring and Body Weight Monitoring
| Diarrhea Score | Description of Feces | Body Weight Change | Intervention |
| 0 | Normal, well-formed pellets | < 5% loss | None |
| 1 | Soft, poorly formed pellets | 5-10% loss | Monitor closely |
| 2 | Pasty, semi-liquid stool | 10-15% loss | Provide supplemental hydration |
| 3 | Watery diarrhea | >15% loss | Administer loperamide, consider dose reduction/holiday |
| This table provides a sample scoring system for assessing GI toxicity in mice. |
Experimental Protocols: Protocol for Loperamide Treatment in Mice with this compound-Induced Diarrhea
-
Animal Model: As per the primary study design.
-
This compound Administration: Administer this compound at the desired dose and schedule.
-
Monitoring: Record body weight and score stool consistency daily.
-
Intervention Threshold: Initiate loperamide treatment if animals develop Grade 3 diarrhea or significant weight loss (>15%).
-
Loperamide Dosing:
-
Agent: Loperamide hydrochloride.
-
Dose: 0.1-0.2 mg/kg.
-
Route: Oral gavage or in drinking water.
-
Schedule: Administer once or twice daily. Adjust frequency based on response.
-
-
Evaluation: Monitor for resolution of diarrhea and stabilization of body weight. Be vigilant for signs of excessive gut stasis (bloating, reduced fecal output).
Mandatory Visualization:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. wago.org [wago.org]
- 5. benchchem.com [benchchem.com]
- 6. Assessing and managing toxicities induced by kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. The LIFR Inhibitor this compound Effectively Targets Type II Endometrial Cancer by Blocking LIF/LIFR Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cardiovascular toxicity of tyrosine kinase inhibitors during cancer treatment: Potential involvement of TRPM7 [frontiersin.org]
EC359 Technical Support Center: Optimizing Treatment for Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing EC359 treatment duration and efficacy in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range and initial treatment duration for this compound in in-vitro cell viability assays?
A1: For initial cell viability experiments, a concentration range of 0 to 100 nM for a duration of 3 days (72 hours) is a well-established starting point for various cancer cell lines, including triple-negative breast cancer (TNBC) and ovarian cancer lines.[1][2] Dose-response curves generated from this range can help determine the IC50 value in your specific cell model.[2][3]
Q2: I am not observing the expected decrease in cell viability. What are some troubleshooting steps?
A2: If you are not seeing the expected results, consider the following:
-
Confirm LIFR Expression: The efficacy of this compound is dependent on the expression of its target, the leukemia inhibitory factor receptor (LIFR).[4][5] Verify LIFR expression levels in your cell line via Western blot or RT-qPCR. Cell lines with low or absent LIFR expression are not expected to respond to this compound treatment.[3]
-
Assess this compound Activity: To confirm that this compound is active, you can perform a Western blot to check for the inhibition of downstream signaling pathways. A one-hour treatment with 100 nM this compound has been shown to substantially reduce the phosphorylation of STAT3, AKT, mTOR, and S6.[1]
-
Extend Treatment Duration: While 3 days is a common starting point, some cell lines may require a longer exposure to this compound to exhibit a significant reduction in viability. Consider extending the treatment duration and performing a time-course experiment.
-
Check Cell Culture Conditions: Ensure optimal cell culture conditions, including media, supplements, and cell density, as these can influence experimental outcomes.
Q3: How quickly can I expect to see an effect on downstream signaling pathways after this compound treatment?
A3: Inhibition of LIFR-mediated signaling can be observed relatively quickly. Studies have shown that treatment with 100 nM this compound for as little as 1 hour is sufficient to see a substantial reduction in the phosphorylation of key downstream targets like STAT3, AKT, mTOR, and ERK1/2 in cell lines such as MDA-MB-231 and BT-549.[1] For gene expression changes, a 12-hour treatment with 100 nM this compound has been shown to significantly reduce the expression of STAT3 target genes.[1]
Q4: What are the recommended in-vivo dosing regimens for this compound?
A4: In preclinical xenograft models, a common dosing regimen for this compound is 5 mg/kg administered via subcutaneous injection three days per week for 25 days.[1][4] Oral administration at 10 mg/kg three days a week has also been used in patient-derived xenograft (PDX) models.[6] Importantly, these studies reported no significant changes in the body weights of the mice, suggesting low toxicity at these doses.[1][4]
Q5: How can I assess whether this compound is inducing apoptosis in my cells?
A5: Apoptosis can be assessed using several methods. A 72-hour treatment with 20-25 nM this compound has been shown to significantly increase caspase-3/7 activity and the percentage of Annexin V-positive cells in TNBC cell lines.[1][4]
Experimental Protocols & Data
In-Vitro Efficacy of this compound
| Cell Line Type | Assay | Concentration | Duration | Expected Outcome | Citation |
| TNBC, Ovarian Cancer | Cell Viability (MTT) | 0-100 nM | 3 days | Dose-dependent reduction in cell viability | [1][2] |
| TNBC | Apoptosis (Caspase-3/7, Annexin V) | 20-25 nM | 72 hours | Increased apoptosis | [1][4] |
| TNBC | Invasion (Matrigel) | 25 nM | 22 hours | Reduced cell invasion | [4] |
| TNBC | Western Blot (Signaling) | 100 nM | 1 hour | Decreased p-STAT3, p-AKT, p-mTOR, p-S6, p-ERK1/2 | [1] |
| TNBC | RT-PCR (Gene Expression) | 100 nM | 12 hours | Reduced expression of STAT3 target genes | [1] |
In-Vivo Efficacy of this compound
| Model | Cancer Type | Dosage | Administration | Schedule | Outcome | Citation |
| Xenograft (athymic nude mice) | TNBC | 5 mg/kg | Subcutaneous | 3 days/week for 25 days | Significant reduction in tumor progression | [1][4] |
| PDX | Endometrial Cancer | 5 mg/kg | Intraperitoneal | 3 days/week | Reduced tumor growth | [6] |
| PDX | Endometrial Cancer | 10 mg/kg | Oral | 3 days/week | Reduced tumor growth | [6] |
Visual Guides
This compound Mechanism of Action
Caption: this compound inhibits the LIFR, blocking downstream signaling pathways.
Experimental Workflow for Assessing this compound Efficacy
Caption: A logical workflow for testing and optimizing this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Enhances Trametinib Efficacy in Ras/Raf-Driven Ovarian Cancer by Suppressing LIFR Signaling [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The LIFR Inhibitor this compound Effectively Targets Type II Endometrial Cancer by Blocking LIF/LIFR Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
potential mechanisms of resistance to EC359
Welcome to the technical support center for EC359, a first-in-class, orally bioavailable small-molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of LIFR.[1] It functions by directly interacting with the LIFR to block the binding of its ligand, Leukemia Inhibitory Factor (LIF), as well as other LIFR ligands such as oncostatin M (OSM), ciliary neurotrophic factor (CNTF), and cardiotrophin-1 (CTF1).[2][3] This inhibition prevents the activation of downstream oncogenic signaling pathways, including the JAK/STAT3, PI3K/AKT, and mTOR pathways, which are crucial for cancer cell proliferation, survival, invasion, and stemness.[1][2][4]
Q2: In which cancer types has this compound shown preclinical efficacy?
A2: this compound has demonstrated significant preclinical anti-tumor activity in a variety of solid tumors that exhibit dysregulated LIF/LIFR signaling. These include triple-negative breast cancer (TNBC)[2][4], ovarian cancer[5], and Type II endometrial cancer.[6][7][8]
Q3: What is the primary known mechanism of resistance to this compound?
A3: The primary determinant of this compound sensitivity is the expression level of its target, LIFR.[2][4] Studies have shown that cancer cells with low or absent LIFR expression exhibit intrinsic resistance to this compound.[3] Furthermore, acquired resistance to this compound has been linked to the downregulation of LIFR expression in cancer cell models.[4] Therefore, assessing LIFR expression in your experimental model is a critical first step.
Q4: Are there other potential mechanisms of resistance to this compound that I should consider?
A4: While downregulation of LIFR is the most clearly defined mechanism of resistance, other potential mechanisms, common to targeted therapies, could emerge. These may include:
-
Mutations in the LIFR gene: Alterations in the this compound binding site on the LIFR protein could potentially reduce the inhibitor's efficacy.
-
Activation of bypass signaling pathways: Cancer cells might develop resistance by upregulating alternative signaling pathways that promote growth and survival, thereby circumventing the effects of LIFR inhibition. For example, compensatory activation of other receptor tyrosine kinases could potentially confer resistance.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, is a common mechanism of multidrug resistance. It is conceivable that cancer cells could develop resistance by actively pumping this compound out of the cell.
-
Altered drug metabolism: Changes in the metabolic pathways that process this compound could lead to its rapid inactivation, reducing its effective concentration within the tumor cells.
Troubleshooting Guide
This guide is intended to help you troubleshoot common issues you might encounter during your in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| No or low cytotoxicity observed after this compound treatment. | 1. Low or absent LIFR expression in the cell line: As mentioned, this compound's activity is dependent on LIFR expression.[2][4] | 1. Verify LIFR expression: Confirm LIFR protein levels in your cell line(s) of interest by Western blot or flow cytometry. Compare with a positive control cell line known to express LIFR (e.g., BT-549, MDA-MB-231 for TNBC).[4] |
| 2. Suboptimal this compound concentration: The IC50 of this compound can vary between cell lines.[5][7] | 2. Perform a dose-response experiment: Test a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the IC50 in your specific cell line. | |
| 3. Insufficient treatment duration: The effects of this compound on cell viability may not be apparent after short incubation times. | 3. Optimize treatment time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for observing a cytotoxic effect. | |
| 4. Degradation of this compound: Improper storage or handling of the compound can lead to its degradation. | 4. Ensure proper handling: Store this compound as recommended by the manufacturer. Prepare fresh dilutions for each experiment. | |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Cell density, passage number, and media composition can all influence experimental outcomes. | 1. Standardize cell culture protocols: Maintain consistent cell seeding densities, use cells within a defined passage number range, and ensure media and supplements are consistent between experiments. |
| 2. Inaccurate this compound concentration: Errors in serial dilutions can lead to variability. | 2. Prepare fresh dilutions carefully: Use calibrated pipettes and prepare fresh serial dilutions of this compound for each experiment. | |
| No inhibition of downstream signaling pathways (e.g., pSTAT3, pAKT) observed. | 1. Timing of pathway analysis: The kinetics of signaling pathway inhibition can be rapid. | 1. Perform a time-course experiment: Analyze downstream signaling at multiple early time points (e.g., 1, 4, 8, 24 hours) after this compound treatment to capture the peak inhibitory effect.[1] |
| 2. Basal pathway activity is too low: If the LIFR signaling pathway is not basally active in your cell line, the effect of an inhibitor will be difficult to detect. | 2. Stimulate the pathway: If appropriate for your experimental question, consider stimulating the cells with LIF to activate the pathway before treating with this compound.[4] | |
| 3. Antibody quality for Western blotting: Poor antibody quality can lead to unreliable results. | 3. Validate antibodies: Ensure your primary antibodies for phosphorylated and total STAT3, AKT, etc., are validated for specificity and are used at the recommended dilution. |
Quantitative Data Summary
| Cell Line | Cancer Type | This compound IC50 (nM) | Reference |
| BT-549 | Triple-Negative Breast Cancer | ~20-100 | [1][3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~20-100 | [1][3] |
| SUM-159 | Triple-Negative Breast Cancer | ~50-100 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | >100 | [1] |
| HCC1806 | Triple-Negative Breast Cancer | >100 | [1] |
| ES2 | Ovarian Cancer | ~2-12 | [5] |
| ECa-47 | Type II Endometrial Cancer | ~1-10 | [7] |
| ECa-81 | Type II Endometrial Cancer | ~1-10 | [7] |
| KLE | Type II Endometrial Cancer | ~1-10 | [7] |
Key Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the effect of this compound on the metabolic activity of cancer cells as an indicator of cell viability.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000, 10000 nM) in fresh media. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired duration (e.g., 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis of LIFR Signaling Pathway
-
Objective: To assess the effect of this compound on the phosphorylation status of key downstream signaling proteins of the LIFR pathway.
-
Methodology:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 100 nM) or vehicle for the desired time points (e.g., 1, 4, 8, 24 hours).[1]
-
If stimulating the pathway, add LIF for a short period (e.g., 15-30 minutes) before cell lysis.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3, STAT3, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: The LIFR signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The LIFR Inhibitor this compound Effectively Targets Type II Endometrial Cancer by Blocking LIF/LIFR Oncogenic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. wago.org [wago.org]
EC359 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of EC359, a potent and selective leukemia inhibitory factor receptor (LIFR) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations vary slightly between suppliers, but the general guidelines are summarized below.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the solid powder in DMSO. For instance, a 100 mg/mL solution in DMSO corresponds to a concentration of 184.95 mM.[2] Sonication may be required to fully dissolve the compound.[2] It is recommended to prepare fresh working solutions from the stock solution for each experiment.[3]
Q3: What is the shelf life of this compound?
A3: When stored correctly, solid this compound has a shelf life of over three years.[1] Stock solutions in DMSO can be stored at -20°C for the long term (months) or at 0-4°C for the short term (days to weeks).[1] For in vivo experiments, it is best to use freshly prepared working solutions on the same day.[3]
Q4: Is this compound stable during shipping?
A4: Yes, this compound is shipped as a non-hazardous chemical at ambient temperature. It is stable for several weeks under standard shipping conditions, including time spent in customs.[1]
Stability and Storage Conditions Summary
| Condition | Solid Powder | Stock Solution (in DMSO) |
| Short-term Storage | Dry, dark, at 0 - 4°C (days to weeks)[1] | 0 - 4°C (days to weeks)[1] |
| Long-term Storage | -20°C (months to years)[1] | -20°C (months) or -80°C (up to 1 year)[1][2] |
| Shelf Life | >3 years (if stored properly)[1] | Up to 1 year at -80°C[2] |
| Shipping | Ambient temperature[1] | N/A |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound is not dissolving properly. | Insufficient solvent or mixing. | Increase the volume of DMSO. Use sonication to aid dissolution.[2] Gentle heating can also be applied, but monitor for any signs of degradation. |
| Inconsistent experimental results. | Improper storage or handling of stock solutions. | Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Always use freshly prepared working solutions for your experiments.[3] |
| No or low inhibitory activity observed. | 1. Degraded this compound. 2. Low expression of LIFR in the cell model. 3. Incorrect dosage. | 1. Verify that this compound has been stored correctly. If in doubt, use a fresh vial. 2. The activity of this compound is dependent on the expression of LIF and LIFR.[4][5] Confirm the expression levels in your cell line or model system via Western blot or other methods. 3. Perform a dose-response experiment to determine the optimal concentration. This compound has been shown to be effective in the nM range in various cancer cell lines.[2][6][7] |
| Observed cellular toxicity is higher than expected. | The solvent (e.g., DMSO) concentration is too high in the final culture medium. | Ensure the final concentration of DMSO in your cell-based assays is at a non-toxic level, typically below 0.5%. Prepare serial dilutions of your this compound stock solution to achieve the desired final concentration with minimal solvent. |
| Precipitation observed in the working solution. | The formulation is not optimal for the experimental conditions. | For in vivo studies, different formulations can be prepared. One option is a mix of DMSO, PEG300, Tween-80, and saline.[2] Another is a suspension in corn oil.[3][8] It is crucial to mix the components in the correct order and ensure complete dissolution at each step.[3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 1 x 10³ cells/well.
-
Allow the cells to attach overnight.
-
Treat the cells with varying concentrations of this compound for the desired duration (e.g., 3-5 days).[3][4]
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.[4]
Western Blotting for Signaling Pathway Analysis
-
Culture cells (e.g., MDA-MB-231, BT-549) and serum starve for 24 hours if necessary.[9]
-
Pre-treat the cells with this compound (e.g., 100 nM) for 1 hour.[3]
-
Stimulate the cells with a ligand such as LIF, OSM, or CNTF for a short period (e.g., 10 minutes) to induce pathway activation.[3][9]
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Quantify the protein concentration in the lysates.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., STAT3, AKT, mTOR, S6, ERK1/2, p38MAPK).[2][3]
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
Cell Invasion Assay (Boyden Chamber Assay)
-
Treat cells (e.g., MDA-MB-231, BT-549) with this compound (e.g., 25 nM) or a vehicle control for 22 hours.[4][10]
-
Plate the treated cells in the upper chamber of the Boyden chamber.
-
Fill the lower chamber with a chemoattractant.
-
Incubate to allow for cell invasion through the Matrigel.
-
Stain and count the invaded cells according to the manufacturer's protocol.[4][10]
Visualizations
Caption: this compound inhibits the LIFR signaling pathway.
Caption: Logical workflow for experiments using this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | Apoptosis | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. The LIFR Inhibitor this compound Effectively Targets Type II Endometrial Cancer by Blocking LIF/LIFR Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
EC359 and its interaction with other signaling pathways
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing EC359, a potent and selective inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, orally active small molecule inhibitor that directly targets the Leukemia Inhibitory Factor Receptor (LIFR).[1][2][3] It functions by binding to LIFR with high affinity, effectively blocking the interaction between LIF and its receptor.[1][2] This inhibition prevents the activation of downstream signaling pathways that are crucial for tumor progression, metastasis, and therapy resistance.[2][3][4]
Q2: Which signaling pathways are known to be modulated by this compound?
A2: this compound-mediated inhibition of LIFR leads to the attenuation of several key oncogenic signaling pathways, including:
-
JAK/STAT3 Pathway: this compound treatment substantially reduces the phosphorylation and activation of STAT3, a key downstream effector of LIFR signaling.[1][2][5]
-
PI3K/Akt/mTOR Pathway: The phosphorylation of Akt, mTOR, and the downstream target S6 is significantly decreased following this compound treatment.[1][2][6]
-
MAPK/ERK Pathway: this compound has been shown to decrease the phosphorylation of ERK1/2.[1]
-
Apoptosis and Ferroptosis Pathways: this compound promotes apoptosis, as evidenced by increased caspase-3/7 activity and Annexin V staining.[1][2] It has also been shown to induce cell death via ferroptosis.[7][8]
Q3: Can this compound inhibit signaling by other ligands that bind to LIFR?
A3: Yes, this compound is effective in blocking the signaling initiated by other ligands that utilize LIFR, such as Oncostatin M (OSM), Ciliary Neurotrophic Factor (CNTF), and Cardiotrophin-1 (CTF1).[2][5]
Q4: What is the binding affinity of this compound for LIFR?
A4: this compound exhibits a high binding affinity for LIFR with a dissociation constant (Kd) of 10.2 nM.[1]
Q5: Is this compound orally bioavailable?
A5: Yes, this compound has been shown to have oral bioavailability and in vivo stability, making it suitable for preclinical in vivo studies.[2][3][5]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected reduction in cell viability in vitro.
| Possible Cause | Troubleshooting Step |
| Cell Line LIFR Expression | Confirm that your cell line expresses sufficient levels of both LIF and LIFR. The efficacy of this compound is dependent on their expression.[2][3] Compare LIFR expression levels across different cell lines using Western blot or qPCR. |
| This compound Degradation | Prepare fresh stock solutions of this compound in DMSO for each experiment. Store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Incorrect Dosing | Perform a dose-response curve to determine the optimal IC50 for your specific cell line. Effective concentrations in vitro typically range from nanomolar to low micromolar.[1][6][7] |
| Cell Culture Conditions | Ensure consistent cell seeding density and culture conditions. Over-confluent or unhealthy cells may respond differently to treatment. |
| Assay Interference | If using a colorimetric assay like MTT, ensure that this compound does not interfere with the reagent. Consider using an alternative viability assay, such as a luminescence-based assay (e.g., CellTiter-Glo).[5][9] |
Problem 2: No significant inhibition of downstream signaling pathways (e.g., p-STAT3, p-Akt) observed by Western blot.
| Possible Cause | Troubleshooting Step |
| Insufficient Stimulation | For some cell lines, stimulation with exogenous LIF may be necessary to observe a robust activation of downstream pathways that can then be inhibited by this compound.[2] Pre-treat cells with this compound before stimulating with LIF. |
| Timing of Lysate Collection | The phosphorylation status of signaling proteins can be transient. Perform a time-course experiment to determine the optimal time point for observing maximal inhibition after this compound treatment. A common time point for assessing signaling inhibition is 1 hour post-treatment.[1] |
| Antibody Quality | Ensure that the primary antibodies used for detecting phosphorylated proteins are specific and have been validated for Western blotting. Run positive and negative controls to verify antibody performance. |
| Lysate Preparation | Use fresh lysis buffer containing appropriate protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation during sample preparation.[7] |
Problem 3: High variability in in vivo xenograft tumor growth inhibition.
| Possible Cause | Troubleshooting Step |
| Tumor Establishment | Ensure tumors are well-established and have reached a measurable size before randomizing animals into treatment groups.[2] |
| Drug Formulation and Administration | This compound can be administered via subcutaneous injection or oral gavage.[1][6] Ensure proper formulation and consistent administration techniques. For oral gavage, verify the stability of this compound in the chosen vehicle. |
| Dosing Regimen | The dosing regimen can significantly impact efficacy. A common regimen is 5 mg/kg administered three days per week.[1][6] This may need to be optimized for your specific tumor model. |
| Animal Health | Monitor the body weight and overall health of the animals throughout the study. Poor health can affect tumor growth and response to treatment.[1] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Reference |
| Binding Affinity (Kd) | 10.2 nM | - | [1] |
| IC50 for Cell Viability | ~1-10 nM | Type II Endometrial Cancer Cells | [6][10] |
| IC50 for Cell Viability | 2-12 nM | Ovarian Cancer Cells (OVCAR8, OV7, OV56, OCa-76, ES2) | [7] |
| IC50 for Cell Viability | 5-50 nM | Ovarian Cancer Cells | [11] |
| IC50 for Cell Viability | 50-100 nM | Triple-Negative Breast Cancer (TNBC) Cells | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Outcome | Reference |
| Female Athymic Nude Mice (TNBC Xenograft) | 5 mg/kg; subcutaneous injection; 3 days/week for 25 days | Significant reduction in tumor progression | [1] |
| SCID Mice (Endometrial Cancer PDX) | 5 mg/kg; i.p.; 3 days/week | Significant reduction in tumor progression | [6] |
| SCID Mice (Endometrial Cancer PDX) | 10 mg/kg; oral gavage; 3 days/week | Significant reduction in tumor progression | [6][10] |
Experimental Protocols
1. Cell Viability Assay (MTT)
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0-100 nM) for 72 hours.[1]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
2. Western Blot Analysis of Signaling Pathways
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentration of this compound (e.g., 100 nM) for 1 hour.[1]
-
If applicable, stimulate cells with LIF (e.g., 10 ng/mL) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., p-STAT3, STAT3, p-Akt, Akt, p-ERK, ERK, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Matrigel Invasion Assay
-
Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free medium.
-
Harvest cells and resuspend them in serum-free medium.
-
Add 5 x 10^4 cells to the upper chamber of the insert. Treat with this compound (e.g., 25 nM).[2][6]
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Remove non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface with methanol (B129727) and stain with crystal violet.
-
Count the number of invaded cells in several random fields under a microscope.
Visualizations
Caption: this compound inhibits the LIFR signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The LIFR Inhibitor this compound Effectively Targets Type II Endometrial Cancer by Blocking LIF/LIFR Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The LIFR Inhibitor this compound Effectively Targets Type II Endometrial Cancer by Blocking LIF/LIFR Oncogenic Signaling | MDPI [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: EC359 Combination Therapy Design
This technical support center provides researchers, scientists, and drug development professionals with guidance on designing and troubleshooting experiments involving EC359 in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, orally bioavailable small-molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR).[1][2][3] It functions by directly binding to LIFR, which blocks the interaction between LIF and its receptor.[4][5] This inhibition prevents the activation of downstream oncogenic signaling pathways, including Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphoinositide 3-kinase/protein kinase B (PI3K/AKT), and mitogen-activated protein kinase (MAPK).[4][5][6] By blocking these pathways, this compound can induce apoptosis, reduce cell proliferation, and inhibit invasion and stemness in cancer cells that are dependent on LIFR signaling.[2][5][7]
Q2: In which cancer types has this compound shown preclinical efficacy?
This compound has demonstrated preclinical efficacy in a range of solid tumors where the LIF/LIFR signaling axis is implicated in tumor progression and therapy resistance. These include:
The efficacy of this compound is often correlated with the expression levels of LIF and LIFR in the cancer cells.[5]
Q3: What is the rationale for using this compound in combination therapy?
The primary rationale for using this compound in combination therapy is to overcome adaptive resistance to other targeted agents and to enhance anti-tumor efficacy.[8][13] For instance, treatment with MEK inhibitors like trametinib (B1684009) can lead to a compensatory upregulation of the LIF/LIFR signaling pathway in KRAS-mutant ovarian cancer, thereby limiting the drug's effectiveness. This compound can counteract this resistance mechanism, leading to a synergistic anti-cancer effect when used in combination with trametinib.[8][9] Similarly, this compound has been shown to synergize with histone deacetylase (HDAC) inhibitors in TNBC models.[13]
Q4: What are the key challenges to consider when designing this compound combination therapy experiments?
Researchers should consider the following challenges:
-
Selection of Combination Partners: The choice of a combination drug should be based on a strong biological rationale, such as targeting a known resistance pathway or a parallel oncogenic driver.
-
Dosing and Scheduling: Determining the optimal dose and schedule for both this compound and the combination agent is critical to maximize synergy and minimize toxicity.
-
Evaluation of Synergy: It is important to use appropriate models and analytical methods, such as the Combination Index (CI), to quantitatively assess whether the combination is synergistic, additive, or antagonistic.[14]
-
Toxicity: Overlapping toxicities between this compound and the combination partner need to be carefully evaluated, both in vitro and in vivo.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| OVCAR8 | Ovarian Cancer (Ras-mutant) | ~2-12 | [8][9] |
| OV7 | Ovarian Cancer (Ras-mutant) | ~2-12 | [8][9] |
| OV56 | Ovarian Cancer (Ras-mutant) | ~2-12 | [8][9] |
| ES2 | Ovarian Cancer (Raf-mutant) | ~2-12 | [8][9] |
| OCA-76 | Low-Grade Serous Ovarian Cancer | ~2-12 | [8][9] |
| BT-549 | Triple-Negative Breast Cancer | Varies (dose-dependent) | [2] |
| SUM-159 | Triple-Negative Breast Cancer | Varies (dose-dependent) | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Varies (dose-dependent) | [2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Varies (dose-dependent) | [2] |
| HCC1806 | Triple-Negative Breast Cancer | Varies (dose-dependent) | [2] |
| Capan-1 | Pancreatic Cancer | 5 | [11] |
| Capan-2 | Pancreatic Cancer | 150 | [11] |
| PANC-1 | Pancreatic Cancer | Varies | [11] |
Table 2: Examples of Synergistic Combinations with this compound
| Combination Agent | Cancer Type | Observed Effect | Reference |
| Trametinib (MEK inhibitor) | Ras/Raf-Driven Ovarian Cancer | Significantly reduced clonogenic survival compared to single agents.[8] | [8][9] |
| HDAC inhibitors (e.g., Vorinostat) | Triple-Negative Breast Cancer | More efficient in reducing patient-derived xenograft (PDX) tumor growth compared to monotherapy.[13] | [13] |
| Chemotherapy (Oxaliplatin, Docetaxel, Paclitaxel, Irinotecan) | Pancreatic Cancer | Decreased the IC50 values of chemotherapy drugs, indicating enhanced cytotoxicity.[11] | [11] |
Mandatory Visualizations
Caption: this compound inhibits the LIFR signaling pathway.
Caption: Rationale for this compound combination therapy.
Experimental Protocols & Troubleshooting Guides
Cell Viability Assay (MTT-based)
Objective: To determine the effect of this compound, alone or in combination, on the metabolic activity and proliferation of cancer cells.
Detailed Methodology:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Count cells using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug in culture medium at 2X the final desired concentration.
-
For combination studies, prepare a matrix of concentrations for both drugs.
-
Remove the old medium from the 96-well plate and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a 0.04 M HCl in isopropanol) to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Edge effects in the 96-well plate; Drug precipitation. | Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate; Check drug solubility and vortex before adding to cells. |
| Low signal or no dose-response | Sub-optimal cell number; Insufficient incubation time; Drug inactivity. | Optimize cell seeding density; Increase the drug treatment duration; Verify the activity of the drug stock. |
| High background in control wells | Contamination (bacterial or fungal); Reagent interference. | Check cell cultures for contamination; Run a "no-cell" control with media and MTT to check for reagent reactivity.[15] |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound, alone or in combination.
Detailed Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound and/or the combination agent as described for the viability assay. Include a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
After treatment, collect both adherent and floating cells.
-
Wash the adherent cells with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE).
-
Combine the detached cells with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High percentage of necrotic cells in all samples | Harsh cell handling (e.g., over-trypsinization); Cells were not processed immediately after harvesting. | Use a gentler detachment method; Process samples promptly and keep them on ice. |
| Weak or no Annexin V signal in treated samples | Apoptosis is not the primary mode of cell death; Incorrect timing of the assay. | Consider other cell death assays (e.g., for necrosis or autophagy); Perform a time-course experiment to capture the peak of apoptosis. |
| High background staining | Inadequate washing; Reagent concentration too high. | Ensure thorough washing of cells; Titrate the Annexin V and PI concentrations. |
| Poor separation of cell populations | Improper compensation settings; Cell clumping. | Use single-stain controls to set compensation correctly; Ensure a single-cell suspension before analysis. |
Cell Invasion Assay (Transwell/Boyden Chamber)
Objective: To assess the effect of this compound on the invasive potential of cancer cells.
Detailed Methodology:
-
Chamber Preparation:
-
Rehydrate the Matrigel-coated inserts of a 24-well Transwell plate by adding serum-free medium to the top and bottom chambers and incubating for 2 hours at 37°C.
-
-
Cell Seeding and Treatment:
-
After rehydration, remove the medium.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Harvest and resuspend cells in serum-free medium.
-
Seed the desired number of cells (e.g., 5 x 10^4) in 500 µL of serum-free medium into the upper chamber. This compound can be added to the upper chamber with the cells.
-
Incubate for 24-48 hours at 37°C.
-
-
Staining and Quantification:
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with a 0.5% crystal violet solution for 20 minutes.
-
Gently wash the insert with water to remove excess stain.
-
Allow the insert to air dry.
-
Image the stained cells using a microscope.
-
Quantify the number of invaded cells by counting cells in several random fields or by eluting the crystal violet with a destaining solution and measuring the absorbance.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very few invading cells | Matrigel layer is too thick; No chemoattractant gradient; Cells are not invasive. | Use a thinner Matrigel coating; Ensure a proper chemoattractant gradient (serum-free in top, serum-containing in bottom); Use a more invasive cell line as a positive control. |
| Uneven cell invasion across the membrane | Uneven Matrigel coating; Air bubbles trapped under the insert. | Ensure the Matrigel is evenly spread; Be careful to avoid bubbles when placing the insert in the well. |
| High background staining | Incomplete removal of non-invading cells; Inadequate washing. | Gently but thoroughly swab the top of the membrane; Increase the number and duration of washing steps. |
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting LIF/LIFR signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The LIFR Inhibitor this compound Effectively Targets Type II Endometrial Cancer by Blocking LIF/LIFR Oncogenic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Enhances Trametinib Efficacy in Ras/Raf-Driven Ovarian Cancer by Suppressing LIFR Signaling [mdpi.com]
- 9. This compound Enhances Trametinib Efficacy in Ras/Raf-Driven Ovarian Cancer by Suppressing LIFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. LIFR inhibition enhances the therapeutic efficacy of HDAC inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Assessing EC359 Penetration in Tumor Tissue
Welcome to the technical support center for EC359. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for assessing the penetration of this compound in tumor tissues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR).[1][2][3] It directly binds to LIFR, blocking the interaction between LIF and LIFR, thereby inhibiting downstream oncogenic signaling pathways.[2][4][5]
Q2: Which signaling pathways are affected by this compound?
A2: this compound treatment attenuates the activation of several key signaling pathways driven by LIF/LIFR, including the JAK/STAT3, PI3K/AKT, and mTOR pathways.[1][2][4][5] This disruption of signaling can lead to reduced cancer cell viability, invasion, and stemness, while promoting apoptosis.[2][5]
Q3: What are the primary methods for assessing this compound penetration in tumor tissues?
A3: The main techniques for evaluating the distribution of small molecule inhibitors like this compound in tumor tissues are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI), and Fluorescence Microscopy.[6][7]
Q4: Does this compound have intrinsic fluorescence that can be used for imaging?
A4: There is no publicly available information to suggest that this compound has significant intrinsic fluorescence suitable for direct imaging in tumor tissues. Therefore, for fluorescence microscopy-based assessment, this compound would likely need to be conjugated with a fluorescent dye.
Experimental Protocols & Troubleshooting Guides
Below are detailed protocols for the recommended methods to assess this compound tumor penetration, along with troubleshooting guides in a question-and-answer format to address common issues.
Method 1: Quantification of this compound in Tumor Tissue via LC-MS/MS
This method provides a quantitative measurement of the total amount of this compound in a bulk tumor tissue sample.
Experimental Protocol
-
Sample Preparation:
-
Excise tumor tissue from the animal model at a predetermined time point after this compound administration.
-
Accurately weigh the frozen tumor tissue sample (typically 20-50 mg).
-
Add 500 µL of ice-cold lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail and a known concentration of an internal standard (e.g., a stable isotope-labeled this compound).
-
Homogenize the tissue using a bead mill homogenizer for 2 cycles of 45 seconds at 6,000 Hz. Keep samples on ice between cycles to prevent degradation.
-
-
Protein Precipitation & Drug Extraction:
-
Add 1 mL of cold acetonitrile (B52724) to the tissue homogenate to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing this compound.
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Develop a specific multiple reaction monitoring (MRM) method to detect and quantify this compound and the internal standard based on their specific mass-to-charge (m/z) transitions.
-
Generate a standard curve using known concentrations of this compound to quantify the amount in the tumor samples.
-
Troubleshooting Guide: LC-MS/MS
Q: I am observing inconsistent or low quantification of this compound in my tumor tissue samples. What could be the cause?
A: This issue can arise from several factors:
-
Inefficient Tissue Homogenization or Drug Extraction:
-
Troubleshooting Steps:
-
Optimize Homogenization: Ensure the tumor tissue is completely homogenized. Bead-based homogenizers are often more effective than manual methods.[8]
-
Validate Extraction Protocol: Verify that the solvent used for extraction is optimal for this compound. You may need to test different organic solvents and pH conditions to maximize recovery.
-
Use of Internal Standard: Incorporate a structural analog or stable isotope-labeled this compound as an internal standard during the extraction process to account for any sample loss.[8]
-
-
-
This compound Degradation:
-
Troubleshooting Steps:
-
Assess Stability: Confirm that this compound is not degrading during the extraction or storage process. Process samples quickly and store them at -80°C.
-
-
-
High Plasma Protein Binding:
-
Troubleshooting Steps:
-
Measure Protein Binding: Perform plasma protein binding assays (e.g., equilibrium dialysis) to determine the fraction of unbound this compound. This is the fraction that is pharmacologically active and available to penetrate tissues.[8]
-
-
Q: My LC-MS/MS signal for this compound is showing significant ion suppression. How can I mitigate this?
A: Ion suppression is a common issue in complex biological matrices like tumor homogenates.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Optimize Chromatography: Adjust the liquid chromatography gradient to better separate this compound from co-eluting matrix components.
-
Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering molecules.
-
Use a Different Ionization Source: If available, try a different ionization source, such as atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
-
Method 2: Spatial Distribution of this compound using MALDI-MSI
MALDI-MSI allows for the visualization of this compound distribution within the tumor tissue, providing spatial context to the quantitative data.
Experimental Protocol
-
Tissue Collection and Sectioning:
-
Excise the tumor and immediately snap-freeze it in liquid nitrogen or isopentane (B150273) cooled with dry ice.
-
Mount the frozen tumor in an optimal cutting temperature (OCT) compound.
-
Section the tumor at a thickness of 10-20 µm using a cryostat.
-
Thaw-mount the tissue sections onto conductive glass slides (e.g., ITO-coated slides).
-
-
Matrix Application:
-
Select a suitable matrix for small molecule analysis (e.g., 9-aminoacridine (B1665356) or α-cyano-4-hydroxycinnamic acid).
-
Apply the matrix uniformly over the tissue section using an automated sprayer to create a fine, homogenous crystal layer.[9]
-
-
MALDI-MSI Data Acquisition:
-
Load the slide into the MALDI mass spectrometer.
-
Define the region of interest for imaging.
-
Set the mass spectrometer to detect the specific m/z of this compound.
-
Acquire mass spectra across the entire tissue section in a grid-like pattern.
-
-
Data Analysis:
-
Use imaging software to generate an ion intensity map for the m/z corresponding to this compound.
-
Correlate the ion intensity map with a stained image (e.g., H&E) of an adjacent tissue section to map the drug distribution to specific histological features.
-
Troubleshooting Guide: MALDI-MSI
Q: I am unable to detect a clear signal for this compound in my MALDI-MSI experiment. What should I check?
A: Several factors could contribute to a weak or absent signal:
-
Low this compound Concentration in Tissue:
-
Troubleshooting Steps:
-
Increase the administered dose of this compound if tolerated by the animal model.
-
Optimize the timing of tissue collection post-administration to coincide with peak tumor accumulation.
-
-
-
Inadequate Sample Preparation:
-
Troubleshooting Steps:
-
Ensure proper and consistent tissue sectioning thickness.
-
Use optimal tissue handling; flash-freezing is crucial to prevent drug delocalization.
-
-
-
Suboptimal Matrix Choice and Application:
-
Troubleshooting Steps:
-
The choice of matrix is critical for the ionization of small molecules. Test different matrices and solvent systems.
-
Ensure a uniform and fine crystal layer of the matrix. An uneven application can lead to "hot spots" of signal.
-
-
-
Incorrect Mass Spectrometer Settings:
-
Troubleshooting Steps:
-
Ensure the mass spectrometer is properly calibrated and the detection window is centered around the m/z of this compound.
-
Optimize the laser intensity and frequency for maximal signal without causing excessive fragmentation.
-
-
Q: The distribution of this compound appears very heterogeneous. How can I interpret this?
A: Heterogeneous distribution is common and provides valuable information.
-
Interpretation and Further Steps:
-
Correlate with Histology: Overlay the MALDI-MSI image with an H&E stained image of an adjacent section to see if this compound is localizing to specific regions like necrotic cores, fibrotic areas, or highly vascularized regions.
-
Consider Physiological Barriers: The tumor microenvironment, with its abnormal vasculature and high interstitial fluid pressure, can impede drug penetration.[10][11]
-
Investigate Efflux Pumps: this compound might be a substrate for efflux pumps (like P-glycoprotein) that are heterogeneously expressed in the tumor, leading to its removal from certain cells.
-
Method 3: Visualization of Labeled this compound using Fluorescence Microscopy
This method is suitable for visualizing the cellular and subcellular distribution of this compound after conjugation with a fluorescent dye.
Experimental Protocol
-
Preparation of Fluorescently-Labeled this compound:
-
Synthesize a fluorescently-labeled version of this compound by conjugating it with a suitable fluorophore (e.g., a bright, photostable dye).
-
Purify the labeled this compound to remove any unconjugated dye.
-
-
In Vivo Administration and Tissue Processing:
-
Administer the labeled this compound to the animal model.
-
Excise the tumor at the desired time point.
-
Fix the tumor tissue (e.g., with 4% paraformaldehyde) and embed it in paraffin (B1166041) or prepare frozen sections.
-
-
Immunofluorescence Staining (Optional):
-
To visualize this compound in relation to specific cellular compartments or cell types, perform immunofluorescence staining for markers of interest (e.g., blood vessels with CD31, cell nuclei with DAPI).
-
-
Fluorescence Microscopy:
-
Image the tissue sections using a confocal or widefield fluorescence microscope.
-
Use appropriate filter sets for the chosen fluorophore and any other stains.
-
Acquire images at different magnifications to assess both overall distribution and subcellular localization.
-
Troubleshooting Guide: Fluorescence Microscopy
Q: The fluorescence signal from my labeled this compound is very weak.
A: A weak signal can be due to several reasons:
-
Low Concentration of Labeled this compound:
-
Troubleshooting Steps:
-
Similar to the other methods, optimize the dosing and timing of tissue collection.
-
-
-
Poor Tissue Penetration of Labeled this compound:
-
Troubleshooting Steps:
-
The addition of a fluorescent tag may alter the physicochemical properties of this compound, affecting its ability to penetrate the tissue. Consider using smaller, brighter fluorophores.
-
-
-
Photobleaching:
-
Troubleshooting Steps:
-
Minimize the exposure of the sample to the excitation light.
-
Use an anti-fade mounting medium.
-
Acquire images using a sensitive detector with shorter exposure times.
-
-
Q: I am observing high background fluorescence, making it difficult to distinguish the specific signal.
A: High background can obscure the true signal.
-
Troubleshooting Steps:
-
Autofluorescence: Tumor tissue can have significant autofluorescence.
-
Spectral Unmixing: If your microscope has this capability, use it to separate the specific signal from the autofluorescence.
-
Use a Far-Red Fluorophore: Fluorophores in the far-red spectrum often have less interference from autofluorescence.
-
-
Incomplete Removal of Unconjugated Dye:
-
Troubleshooting Steps:
-
Ensure the labeled this compound is highly purified.
-
-
-
Non-specific Binding:
-
Troubleshooting Steps:
-
If performing immunofluorescence, ensure adequate blocking steps and use appropriate antibody concentrations.
-
-
-
Quantitative Data Summary
The following tables present hypothetical but realistic data based on expected experimental outcomes.
Table 1: this compound Concentration in Tumor Tissue (LC-MS/MS)
| Treatment Group | Dose (mg/kg) | Time Post-Administration (hours) | Mean this compound Concentration (ng/g tissue) ± SD |
| Vehicle Control | 0 | 4 | Not Detected |
| This compound | 10 | 2 | 150.5 ± 25.2 |
| This compound | 10 | 4 | 250.8 ± 35.7 |
| This compound | 10 | 8 | 180.3 ± 30.1 |
| This compound | 25 | 4 | 625.4 ± 80.9 |
Table 2: Relative Quantification of this compound Distribution (MALDI-MSI)
| Tumor Region | Relative Ion Intensity (Arbitrary Units) ± SD |
| Tumor Periphery | 8500 ± 1200 |
| Tumor Core | 3500 ± 800 |
| Necrotic Region | 500 ± 150 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. benchchem.com [benchchem.com]
- 7. sgo-iasgo.com [sgo-iasgo.com]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Monitoring of intra-tumoral drug pharmacokinetics in vivo with implantable sensors | Chemical Engineering [cheme.stanford.edu]
- 11. Real-time monitoring of drug pharmacokinetics within tumor tissue in live animals - PMC [pmc.ncbi.nlm.nih.gov]
EC359 Dose-Response Curve Optimization: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing EC359, a potent and selective inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR). Our goal is to help you optimize your dose-response experiments for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, orally active small molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR).[1][2] It functions by directly binding to LIFR, effectively blocking the interaction between LIF and its receptor.[1][2] This inhibition prevents the activation of downstream oncogenic signaling pathways, including the JAK/STAT3, PI3K/AKT/mTOR, and MAPK pathways, which are crucial for cancer cell proliferation, survival, invasion, and stemness.[2][3][4]
Q2: Which cell lines are most sensitive to this compound?
The sensitivity of cell lines to this compound is primarily dependent on their expression levels of LIF and LIFR.[3][5] Triple-negative breast cancer (TNBC) cell lines such as BT-549, SUM-159, MDA-MB-231, MDA-MB-468, and HCC1806 have demonstrated high sensitivity to this compound, with IC50 values typically in the nanomolar range.[1][6] In contrast, cell lines with low LIF and LIFR expression, such as some ER+ breast cancer cells (e.g., MCF7, T47D), are significantly less sensitive.[5] It is recommended to assess LIF and LIFR expression in your cell line of interest prior to conducting dose-response experiments.
Q3: What is the recommended starting concentration range for a dose-response curve?
For sensitive cell lines, a starting concentration range of 0 to 100 nM is recommended for an initial dose-response experiment.[1][6] Based on published data, the half-maximal inhibitory concentration (IC50) for sensitive TNBC cells is often between 10-50 nM after 72 hours of treatment.[5] For cell lines with unknown sensitivity, a broader range spanning several orders of magnitude (e.g., 0.1 nM to 10 µM) may be necessary for an initial range-finding study.
Q4: What is the typical duration of this compound treatment for a cell viability assay?
A treatment duration of 72 hours (3 days) is commonly used to assess the effect of this compound on cell viability in a dose-dependent manner.[1][6] However, the optimal duration may vary depending on the cell line's doubling time and the specific endpoint being measured. For signaling pathway analysis (e.g., phosphorylation of STAT3, AKT), shorter treatment times of 1 to 12 hours are often sufficient.[1][6]
Q5: How should I prepare and store this compound?
This compound is typically provided as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. For long-term storage, the stock solution should be kept at -20°C or -80°C to maintain its stability.[1] Avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during drug dilution or addition- Edge effects in the microplate- Cell contamination | - Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency.- Use calibrated pipettes and change tips between concentrations.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Regularly check cell cultures for any signs of contamination. |
| No significant dose-response effect observed | - Low or absent LIFR expression in the chosen cell line- this compound degradation- Incorrect drug concentration- Insufficient treatment duration | - Verify LIF and LIFR expression levels in your cell line via Western Blot or qPCR.- Use freshly prepared this compound dilutions and ensure proper storage of the stock solution.- Double-check all calculations for serial dilutions.- Increase the treatment duration, especially for slow-growing cell lines. |
| Steep or flat dose-response curve | - Inappropriate concentration range (too high or too low)- Issues with the viability assay itself | - Perform a range-finding experiment with a wider, logarithmic dilution series.- Ensure the chosen viability assay is suitable for your cell line and that the read-out is within the linear range of the instrument. Include positive and negative controls. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number or confluency- Differences in incubation times or conditions- Inconsistent reagent quality | - Use cells within a consistent passage number range and seed them at a density that avoids confluency in control wells by the end of the experiment.- Standardize all incubation times and ensure consistent temperature and CO2 levels.- Use high-quality reagents and track lot numbers. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the determination of cell viability in response to this compound treatment using a standard MTT assay.
Materials:
-
This compound
-
DMSO
-
Appropriate cancer cell line (e.g., BT-549)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend them in complete medium to the desired concentration.
-
Seed 2,000-5,000 cells per well in a 96-well plate in a volume of 100 µL.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 nM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits the LIFR signaling pathway.
Caption: Experimental workflow for dose-response curve generation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. This compound | Apoptosis | TargetMol [targetmol.com]
Technical Support Center: Mitigating EC359-Induced Cellular Stress Artifacts
Welcome to the technical support center for EC359. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating cellular stress artifacts and ensuring reproducible experimental outcomes when working with this compound, a potent first-in-class inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective, orally active small molecule inhibitor of LIFR.[1] It functions by directly binding to the LIFR, which prevents the interaction between the Leukemia Inhiby Factor (LIF) and its receptor.[1][2][3] This blockade inhibits the activation of downstream oncogenic signaling pathways, including JAK/STAT3, PI3K/AKT/mTOR, and MAPK.[1][2][4]
Q2: What are the expected cellular effects of this compound treatment?
A2: this compound has been shown to have several anti-cancer effects in preclinical models, particularly in triple-negative breast cancer (TNBC) and other cancers with activated LIFR signaling.[1][2][5] The primary effects include:
-
Inhibition of cell proliferation and viability: this compound reduces cancer cell growth in a dose-dependent manner.[1][4][5]
-
Induction of apoptosis: this compound promotes programmed cell death, as evidenced by increased caspase-3/7 activity and Annexin V staining.[1][5]
-
Induction of ferroptosis: this compound can also induce this iron-dependent form of cell death, characterized by the accumulation of lipid peroxides.[6][7] This is associated with the inactivation of glutathione (B108866) peroxidase 4 (GPX4) and depletion of glutathione.[6]
-
Reduction of cell invasion and stemness: this compound can inhibit the invasive potential and cancer stem cell-like properties of tumor cells.[1][5]
Q3: What is meant by "this compound-induced cellular stress artifacts," and how do they differ from the intended therapeutic effect?
A3: this compound's therapeutic action intentionally induces cellular stress pathways (apoptosis and ferroptosis) to eliminate cancer cells. "Cellular stress artifacts," in this context, refer to unintended experimental variability or misinterpretation of data that can arise from this potent cellular activity. Examples include:
-
Inconsistent results due to variations in cell health, density, or passage number.
-
Off-target effects at excessively high concentrations.
-
Confounding results from the interplay between apoptosis and ferroptosis.
-
Secondary effects of prolonged incubation times that may not be directly related to LIFR inhibition.
The goal of mitigating these artifacts is to ensure that the observed cellular stress is a direct and reproducible consequence of on-target this compound activity.
Q4: What is the recommended concentration range for in vitro experiments with this compound?
A4: The optimal concentration of this compound is cell-line dependent. It is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell model. Based on published studies, the IC50 for sensitive cell lines is typically in the low nanomolar range (e.g., 1-50 nM).[4][5][8] For initial experiments, a concentration range of 1 nM to 1 µM is recommended.
Q5: How should I prepare and store this compound?
A5: For in vitro use, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM).[9] It is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is consistent across all conditions (including vehicle controls) and is non-toxic to your cells (typically ≤ 0.1%).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in cell viability assays (e.g., MTT, CellTiter-Glo). | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and consider omitting the outer wells of the plate, which are prone to evaporation.[10] |
| Cell passage number is too high. | Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.[11][12] | |
| Mycoplasma contamination. | Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular physiology and response to treatment. | |
| No significant effect on cell viability at expected concentrations. | The cell line has low or no LIFR expression. | Verify the expression of LIFR in your cell line using Western blot or RT-qPCR. This compound's activity is dependent on the presence of its target.[1] |
| The compound has degraded. | Prepare fresh dilutions from a new stock aliquot. Ensure proper storage of the compound. | |
| Suboptimal assay conditions. | Optimize incubation time. An effect may not be apparent at early time points. Consider a time-course experiment (e.g., 24, 48, 72 hours). | |
| Unexpectedly high cytotoxicity at low concentrations. | The cell line is highly sensitive to LIFR inhibition. | Perform a more granular dose-response curve with concentrations in the low nanomolar or picomolar range. |
| The solvent (DMSO) concentration is too high. | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1%). | |
| Difficulty distinguishing between apoptosis and ferroptosis. | Both pathways are activated by this compound. | Use specific inhibitors to dissect the contribution of each pathway. For example, co-treat with a ferroptosis inhibitor (e.g., Ferrostatin-1) or an apoptosis inhibitor (e.g., a pan-caspase inhibitor like Z-VAD-FMK) and observe if the cell death is rescued.[6] |
| The chosen assay is not specific. | Use multiple assays to confirm the mode of cell death. For apoptosis, use Annexin V/PI staining and caspase activity assays. For ferroptosis, measure lipid peroxidation (e.g., using C11-BODIPY) and check for GPX4 expression.[7] | |
| Inconsistent results in Western blots for downstream signaling proteins (e.g., p-STAT3, p-AKT). | Suboptimal stimulation/inhibition timing. | For experiments involving LIF stimulation, perform a time-course to determine the peak phosphorylation of signaling proteins. Pre-incubate with this compound for an adequate time (e.g., 1-2 hours) before adding LIF.[9] |
| Poor sample preparation. | Ensure rapid cell lysis and the use of phosphatase and protease inhibitors in your lysis buffer to preserve protein phosphorylation states. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from published studies.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| BT-549 | Triple-Negative Breast Cancer | ~10-20 |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~20-50 |
| SUM-159 | Triple-Negative Breast Cancer | ~20-50 |
| ECa-47 | Type II Endometrial Cancer | ~1-10 |
| KLE | Type II Endometrial Cancer | ~1-10 |
Note: IC50 values are approximate and can vary based on experimental conditions.
Table 2: Effect of this compound on Downstream Signaling Pathways
| Cell Line | Treatment | Target Protein | Effect |
| MDA-MB-231 | 100 nM this compound + LIF | p-STAT3 | Substantial reduction |
| BT-549 | 100 nM this compound + LIF | p-STAT3 | Substantial reduction |
| MDA-MB-231 | 100 nM this compound | p-AKT, p-mTOR, p-S6 | Decreased phosphorylation |
| BT-549 | 100 nM this compound | p-AKT, p-mTOR, p-S6 | Decreased phosphorylation |
| BT-549 | 100 nM this compound | p-p38 MAPK | Increased phosphorylation |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final concentration. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the caspase-glo 3/7 reagent to each well.
-
Mix the contents of the wells on a plate shaker at low speed for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
3. Western Blot for Phosphorylated Proteins
This protocol is used to detect changes in the phosphorylation state of proteins in the LIFR signaling pathway.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells if necessary. Pre-treat with this compound or vehicle for 1-2 hours. If applicable, stimulate with LIF for the optimized duration (e.g., 15-30 minutes).
-
Cell Lysis: Place the plate on ice, wash the cells with ice-cold PBS, and then add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: this compound inhibits the LIFR signaling pathway, blocking pro-survival signals and inducing apoptosis and ferroptosis.
Caption: A logical workflow for troubleshooting unexpected results and mitigating cellular stress artifacts when using this compound.
References
- 1. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. The LIFR-targeting small molecules EC330/EC359 are potent ferroptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The LIFR Inhibitor this compound Effectively Targets Type II Endometrial Cancer by Blocking LIF/LIFR Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 12. youtube.com [youtube.com]
Navigating LIFR Expression and EC359 Activity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing EC359, a first-in-class small molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR). The activity of this compound is intrinsically linked to the expression levels of LIFR, and this guide offers troubleshooting advice and answers to frequently asked questions to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective small molecule inhibitor that directly targets the Leukemia Inhibitory Factor Receptor (LIFR).[1][2][3] It functions by binding to LIFR, effectively blocking the interaction between LIFR and its ligand, Leukemia Inhibitory Factor (LIF).[1][2] This inhibition prevents the activation of downstream oncogenic signaling pathways, including JAK/STAT3, PI3K/AKT, and mTOR.[1][2][4]
Q2: Is the efficacy of this compound dependent on LIFR expression?
A2: Yes, the anti-proliferative and pro-apoptotic activity of this compound is directly dependent on the expression levels of LIFR in cancer cells.[1][2][5] Cell lines with high levels of LIFR expression, such as many triple-negative breast cancer (TNBC) and endometrial cancer cells, are sensitive to this compound treatment.[6][7] Conversely, cells with low or negligible LIFR expression show little to no response to the compound.[8][9]
Q3: In which cancer types has this compound shown preclinical efficacy?
A3: this compound has demonstrated significant preclinical anti-tumor activity in various cancer models, including:
Q4: What are the known downstream effects of this compound treatment in sensitive cell lines?
A4: In cancer cells with high LIFR expression, this compound treatment has been shown to:
-
Decrease cancer stem cell-like properties ("stemness").[1]
-
Attenuate the phosphorylation and activation of STAT3, AKT, and mTOR.[1][3]
Q5: Can this compound be used in combination with other therapies?
A5: Yes, preclinical studies suggest that this compound can enhance the efficacy of other anti-cancer agents. For example, it has been shown to enhance the activity of HDAC inhibitors in TNBC and the MEK inhibitor trametinib (B1684009) in Ras/Raf-driven ovarian cancer.[5][11] This is often due to this compound's ability to block LIFR-mediated survival pathways that can be activated as a resistance mechanism to other treatments.[11]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No or low this compound activity in a cell line expected to be sensitive. | Low or absent LIFR expression: The primary determinant of this compound sensitivity is the level of LIFR protein.[1][9] | Verify LIFR expression: Confirm LIFR protein levels via Western blot or flow cytometry. Compare with positive control cell lines known to express high levels of LIFR (e.g., BT-549, MDA-MB-231 for TNBC).[1] |
| Incorrect this compound concentration: The IC50 of this compound can vary between cell lines, typically ranging from 10-100 nM in sensitive models.[3][6][7] | Perform a dose-response curve: Test a range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line. | |
| Suboptimal assay conditions: Cell density, serum concentration, and incubation time can all influence experimental outcomes. | Optimize assay parameters: Ensure consistent cell seeding densities. Consider serum-starving cells prior to LIF stimulation if investigating downstream signaling. The duration of this compound treatment should also be optimized for the specific assay (e.g., 24-72 hours for viability, shorter times for signaling studies). | |
| Inconsistent results between experiments. | Cell line instability: High-passage number cells can exhibit altered gene expression, including reduced LIFR levels. | Use low-passage cells: Maintain a consistent and low passage number for all experiments. Regularly check for mycoplasma contamination. |
| Reagent variability: Degradation of this compound or other critical reagents. | Proper reagent handling: Store this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a concentrated stock. | |
| Unexpected activation of a signaling pathway. | Compensatory feedback loops: Inhibition of one pathway can sometimes lead to the upregulation of another. For example, MEK inhibition can paradoxically upregulate LIF and LIFR expression.[11] | Comprehensive pathway analysis: Use techniques like Western blotting or proteomic arrays to assess the status of multiple signaling pathways simultaneously. This can help identify potential resistance mechanisms. |
| Difficulty observing inhibition of downstream signaling (e.g., p-STAT3). | Basal signaling is too low: In some cell lines, the basal level of LIFR pathway activation may be low. | LIF stimulation: To observe robust inhibition, pre-treat cells with this compound for a designated period (e.g., 1 hour) before stimulating with recombinant LIF to induce a strong, measurable signal.[1] |
| Timing of analysis: The phosphorylation of signaling proteins is often transient. | Perform a time-course experiment: Collect cell lysates at various time points after LIF stimulation (e.g., 0, 5, 15, 30, 60 minutes) to capture the peak of phosphorylation and its inhibition by this compound. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound on Cell Viability
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BT-549 | TNBC | ~10-50 | [6] |
| SUM-159 | TNBC | ~10-50 | [6] |
| MDA-MB-231 | TNBC | ~10-50 | [6] |
| MDA-MB-468 | TNBC | ~10-50 | [6] |
| HCC1806 | TNBC | ~10-50 | [6] |
| Various Endometrial Cancer Cells | Endometrial Cancer | 25-100 | [7] |
| OVCAR8 and other Ras/Raf-mutant Ovarian Cancer Cells | Ovarian Cancer | 2-12 | [11] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Outcome | Reference |
| TNBC Xenografts | This compound | Significantly reduced tumor progression | [1] |
| TNBC Patient-Derived Xenografts (PDX) | This compound | Significantly reduced tumor progression | [1] |
| Ovarian Cancer Xenografts (OVCAR8) | This compound | Significantly suppressed tumor growth and reduced final tumor weights | [11] |
| Endometrial Cancer Patient-Derived Xenografts (PDX) | This compound (5-10 mg/kg) | Significantly reduced tumor progression | [10] |
Key Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the effect of this compound on cell proliferation.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control for 72 hours.[3]
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blotting for Signaling Pathway Analysis
-
Objective: To assess the effect of this compound on the phosphorylation of downstream signaling proteins.
-
Methodology:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with this compound (e.g., 100 nM) or vehicle for 1 hour.[3]
-
Stimulate cells with recombinant LIF for a predetermined time (e.g., 15-30 minutes) to induce pathway activation.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., STAT3, AKT, mTOR).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., SCID mice).[11]
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., ~200 mm³), randomize mice into treatment groups (vehicle control and this compound).[10]
-
Administer this compound at a predetermined dose and schedule (e.g., 5 mg/kg, intraperitoneally, 5 days per week).[11]
-
Continue treatment for a specified period, monitoring tumor volume and animal body weight.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., IHC, Western blot).
-
Visualizations
Caption: LIFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: A logical workflow for troubleshooting low this compound activity.
References
- 1. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting LIF/LIFR signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. The LIFR Inhibitor this compound Effectively Targets Type II Endometrial Cancer by Blocking LIF/LIFR Oncogenic Signaling [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
EC359 experimental variability and controls
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with EC359, a first-in-class inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in cell viability/apoptosis assays between experiments. | Cell Line Heterogeneity: Different cell passages can lead to phenotypic drift and altered LIFR expression.[1][2] | - Use cells within a consistent and low passage number range. - Regularly perform cell line authentication. |
| Inconsistent this compound Activity: Improper storage or handling of this compound can lead to degradation.[3] | - Aliquot this compound upon receipt and store at -20°C for up to a year or -80°C for up to two years.[3] - Avoid repeated freeze-thaw cycles. - Prepare fresh working solutions for each experiment.[3] | |
| Variable LIF/LIFR Expression: The efficacy of this compound is dependent on the expression levels of LIF and LIFR in the cell line being used.[1][2][4] | - Confirm LIF and LIFR expression levels in your cell model using Western blot or qPCR prior to initiating experiments. - Select cell lines with documented high expression of LIFR for optimal effect.[4] | |
| This compound shows lower than expected efficacy in inhibiting downstream signaling (p-STAT3, p-AKT). | Suboptimal this compound Concentration or Incubation Time: Insufficient concentration or duration of treatment may not be adequate to fully inhibit the signaling pathway.[3] | - Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line. - Optimize incubation time; for signaling studies, shorter incubation times (e.g., 1 hour) may be sufficient.[3] |
| Ligand Competition: High levels of endogenous LIF or other LIFR ligands (OSM, CNTF) in the culture media can compete with this compound.[1][2] | - Consider using serum-free media or media with reduced serum concentration during the experiment to minimize interference from exogenous growth factors. | |
| Inconsistent in vivo tumor growth inhibition. | Variable Drug Bioavailability: Improper formulation or administration can affect the amount of this compound reaching the tumor.[1][2] | - Ensure complete dissolution of this compound in the vehicle. Sonication may be used to aid dissolution.[3] - For subcutaneous injection, ensure consistent injection technique and volume.[3] |
| Tumor Heterogeneity: Variation in LIFR expression within the tumor can lead to differential responses. | - Analyze LIFR expression in tumor samples post-study to correlate with response. | |
| Animal Health: Underlying health issues in animal models can impact tumor growth and drug metabolism.[5] | - Closely monitor animal health and body weight throughout the study. |
Frequently Asked Questions (FAQs)
General
-
What is this compound? this compound is a potent, selective, and orally active small-molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR).[1][3] It functions by directly binding to LIFR and blocking the interaction with its ligands, such as Leukemia Inhibitory Factor (LIF).[1][2][3]
-
What is the mechanism of action of this compound? this compound competitively inhibits the LIFR, preventing the activation of downstream signaling pathways including JAK/STAT3, PI3K/AKT, and MAPK.[1][2][4] This inhibition can lead to reduced cell proliferation, decreased invasiveness, and induction of apoptosis in cancer cells that are dependent on LIFR signaling.[1][2]
Experimental Design & Protocols
-
What are the recommended concentrations of this compound for in vitro experiments? The effective concentration of this compound can vary between cell lines. However, typical concentrations for cell viability assays range from 0-100 nM for a 3-day treatment.[3] For signaling pathway analysis, treatment with 100 nM this compound for 1 hour has been shown to be effective.[3] It is always recommended to perform a dose-response curve to determine the IC50 for your specific cell line.
-
What is a suitable vehicle control for this compound? The appropriate vehicle control depends on the solvent used to dissolve this compound. Commonly used solvents include DMSO. Ensure the final concentration of the vehicle in the culture medium is consistent across all experimental groups and is at a level that does not affect cell viability.
-
What are essential controls to include in an experiment with this compound?
-
Vehicle Control: To account for any effects of the solvent.
-
Untreated Control: To establish a baseline for cell viability and signaling.
-
Positive Control (Cell Line): A cell line with known high expression of LIFR and sensitivity to this compound.
-
Negative Control (Cell Line): A cell line with low or no LIFR expression to demonstrate the specificity of this compound's effect.[4] LIFR knockout cells can also be used for this purpose.[2][5]
-
-
How should I prepare and store this compound? this compound should be stored as a stock solution at -20°C for up to one year or -80°C for up to two years.[3] It is recommended to prepare fresh working solutions from the stock for each experiment to ensure potency.[3] If precipitation occurs during the preparation of the working solution, heating and/or sonication can be used to aid dissolution.[3]
Data Interpretation
-
My results show that this compound is not effective in my cell line of interest. What could be the reason? The anti-proliferative and pro-apoptotic effects of this compound are dependent on the expression of LIF and LIFR.[1][2] If your cell line has low or absent expression of LIFR, it is likely to be insensitive to this compound treatment.[4] It is crucial to verify the expression of LIFR in your model system.
-
Does this compound affect other signaling pathways? While this compound is a selective inhibitor of LIFR, the downstream signaling pathways it affects (STAT3, AKT, mTOR, MAPK) are hubs for numerous cellular processes.[1][2] Therefore, the observed cellular effects are a consequence of inhibiting these key pathways through LIFR. This compound has also been shown to increase the phosphorylation of the pro-apoptotic p38MAPK in some cell lines.[3]
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 1 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 20, 50, 100 nM) for 3-5 days.[2][3]
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the results to the vehicle-treated control to determine the percentage of cell viability.
Western Blot for Phospho-STAT3
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentration of this compound (e.g., 100 nM) for 1 hour.[3]
-
Stimulate the cells with LIF (if necessary to induce phosphorylation) for the recommended time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-STAT3 and total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The LIFR Inhibitor this compound Effectively Targets Type II Endometrial Cancer by Blocking LIF/LIFR Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
EC359 Technical Support Center: Troubleshooting Unexpected Experimental Outcomes
Welcome to the EC359 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental outcomes and provide guidance on troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active small-molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR).[1][2] It functions by directly interacting with LIFR, thereby blocking the binding of its ligand, Leukemia Inhibitory Factor (LIF), and other related cytokines like Oncostatin M (OSM), Ciliary Neurotrophic Factor (CNTF), and Cardiotrophin-1 (CTF1).[3][4][5] This inhibition leads to the attenuation of downstream oncogenic signaling pathways, primarily the JAK/STAT3, PI3K/AKT/mTOR, and MAPK/ERK pathways.[3][4][5]
Q2: In which cancer types has this compound shown efficacy?
A2: this compound has demonstrated significant anti-tumor activity in preclinical models of various cancers, most notably in Triple-Negative Breast Cancer (TNBC) and Type II Endometrial Cancer.[3][6] Its efficacy is often correlated with the expression levels of LIF and LIFR in the cancer cells.[4][7]
Q3: What are the known downstream effects of this compound treatment in sensitive cell lines?
A3: In sensitive cancer cell lines, this compound treatment has been shown to reduce cell viability and proliferation, inhibit colony formation and invasion, decrease cancer stemness, and induce apoptosis.[3][4][8] Mechanistically, it leads to decreased phosphorylation of STAT3, AKT, mTOR, S6, and ERK1/2, and an increase in the phosphorylation of the pro-apoptotic protein p38MAPK.[1]
Q4: Is the activity of this compound dependent on LIFR expression?
A4: Yes, the anti-proliferative and pro-apoptotic activity of this compound is dependent on the expression of LIFR.[4][7] Cell lines with low or negligible LIFR expression are generally less sensitive to this compound.[5]
Troubleshooting Unexpected Experimental Outcomes
This section addresses common unexpected outcomes that may be encountered during experiments with this compound and provides a step-by-step guide to troubleshoot these issues.
Issue 1: No significant decrease in cell viability or proliferation after this compound treatment.
This is one of the most common unexpected outcomes. The troubleshooting workflow below can help identify the potential cause.
Troubleshooting Steps:
-
Verify LIFR Expression:
-
Action: Perform Western blot or RT-qPCR to confirm LIFR protein and mRNA expression levels in your cell line.
-
Rationale: The efficacy of this compound is dependent on the presence of its target, LIFR.[4][7] Some cancer cell lines have low or undetectable levels of LIFR.[1]
-
Expected Outcome: High LIFR expression in sensitive cell lines like BT-549 and MDA-MB-231.
-
-
Confirm this compound Concentration and Incubation Time:
-
Action: Review the literature for effective concentrations and treatment durations for your specific cell line. Perform a dose-response and time-course experiment.
-
Rationale: The IC50 of this compound can vary between cell lines. Insufficient concentration or incubation time will not produce a significant effect. For many TNBC cell lines, an effective concentration range is 1-100 nM for 48-72 hours.[1][2]
-
Data Presentation:
-
| Cell Line | Reported IC50 (nM) | Recommended Concentration Range (nM) | Recommended Incubation (hours) |
| MDA-MB-231 | ~25 | 10 - 100 | 72 |
| BT-549 | ~20 | 10 - 100 | 72 |
| Type II ECa | ~1-10 | 1 - 50 | 120 |
-
Review Cell Viability Assay Protocol:
-
Action: Carefully review your cell viability assay protocol (e.g., MTT, CellTiter-Glo). Ensure correct reagent concentrations, incubation times, and instrument settings.
-
Rationale: Technical errors in the assay can lead to inaccurate results. For example, incorrect seeding density or formazan (B1609692) crystal solubilization issues in an MTT assay can mask the effect of the drug.[9]
-
-
Assess this compound Reagent Integrity:
-
Action: Ensure that the this compound compound has been stored correctly (as per the manufacturer's instructions) and that the solvent (e.g., DMSO) is of high quality. Prepare fresh stock solutions.
-
Rationale: Improper storage can lead to the degradation of the compound, reducing its potency.
-
Issue 2: No inhibition of downstream signaling (p-STAT3, p-AKT) after this compound treatment.
If you observe no change in the phosphorylation status of key downstream effectors, consider the following troubleshooting steps.
Troubleshooting Steps:
-
Verify Treatment Time:
-
Action: Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal time point for observing inhibition of phosphorylation.
-
Rationale: The inhibition of signaling pathways can be transient. For example, a significant reduction in p-STAT3 can be observed as early as 1 hour after this compound treatment.[1]
-
-
Assess Serum Starvation Conditions:
-
Action: Before this compound treatment, serum-starve the cells for a sufficient period (e.g., 6-24 hours).
-
Rationale: Components in fetal bovine serum (FBS) can activate signaling pathways, leading to high basal levels of phosphorylation that may mask the inhibitory effect of this compound.
-
-
Review Western Blot Protocol:
-
Action: Ensure proper sample preparation, including the use of phosphatase and protease inhibitors, correct protein quantification, and appropriate gel electrophoresis and transfer conditions.
-
Rationale: Technical issues in the Western blotting workflow can lead to a failure to detect changes in protein phosphorylation.[10]
-
-
Validate Antibodies:
-
Action: Use antibodies that have been validated for the specific application (Western blotting) and target (e.g., phospho-STAT3 Tyr705). Include appropriate positive and negative controls.
-
Rationale: Non-specific or low-affinity antibodies can result in unreliable data.
-
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0-100 nM) for the desired duration (e.g., 72-120 hours).[2][3]
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of Protein Phosphorylation
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 6-24 hours.
-
Treat the cells with this compound at the desired concentration and for the appropriate time (e.g., 100 nM for 1-6 hours).[3]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3][4]
-
Quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT) overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[10]
Signaling Pathway Diagram
The following diagram illustrates the LIFR signaling pathway and the point of inhibition by this compound.
References
- 1. Pan-cancer analysis identifies LIFR as a prognostic and immunological biomarker for uterine corpus endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The LIFR Inhibitor this compound Effectively Targets Type II Endometrial Cancer by Blocking LIF/LIFR Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. LIFR protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. Leukemia Inhibitory Factor: An Important Cytokine in Pathologies and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CST | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Head-to-Head Comparison: EC359 vs. Anti-LIF Antibody MSC-1 in Oncology Research
A comprehensive guide for researchers, scientists, and drug development professionals evaluating novel inhibitors of the Leukemia Inhibitory Factor (LIF) signaling pathway.
This guide provides an objective comparison of two prominent investigational agents targeting the LIF pathway: EC359, a first-in-class small molecule inhibitor of the LIF receptor (LIFR), and MSC-1 (also known as AZD0171), a humanized monoclonal antibody targeting the LIF ligand. This comparison is based on publicly available preclinical and clinical data, focusing on their mechanisms of action, performance in experimental models, and available protocols to aid in the design of future studies.
At a Glance: Key Differences and Mechanisms of Action
This compound and MSC-1 both disrupt the oncogenic signaling mediated by the Leukemia Inhibitory Factor (LIF), but they employ distinct molecular strategies.
This compound is a rationally designed, orally bioavailable small molecule that directly binds to the LIF receptor (LIFR).[1][2][3] This interaction physically blocks the binding of LIF and other ligands, such as Oncostatin M (OSM), Ciliary Neurotrophic Factor (CNTF), and Cardiotrophin-1 (CTF1), to the receptor.[1][2] By occupying the receptor, this compound prevents the formation of the active LIFR/gp130 heterodimer, thereby inhibiting the activation of downstream pro-survival and pro-proliferative signaling pathways, including JAK/STAT3, PI3K/AKT, and mTOR.[1][2]
MSC-1 , on the other hand, is a humanized monoclonal antibody that specifically targets and neutralizes the LIF cytokine itself.[4][5] By binding with high affinity to LIF, MSC-1 prevents the ligand from engaging with its receptor, LIFR.[4][5][6] This blockade of the ligand-receptor interaction effectively inhibits the initiation of the signaling cascade.[5] A key therapeutic hypothesis for MSC-1 is its ability to modulate the tumor microenvironment (TME) by reducing the population of immunosuppressive M2-like tumor-associated macrophages (TAMs) and promoting an anti-tumor immune response.[4][6]
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and MSC-1 from preclinical studies. It is important to note that these data are not from head-to-head comparative studies and were generated in different experimental settings.
| Parameter | This compound | MSC-1 | Reference |
| Target | LIF Receptor (LIFR) | Leukemia Inhibitory Factor (LIF) | [1],[5] |
| Modality | Small Molecule | Monoclonal Antibody | [1],[5] |
| Binding Affinity (Kd) | 10.2 nM (to LIFR) | Not explicitly stated as Kd, but described as "high affinity" | [3] |
| EC50 | Not explicitly stated | 124.1 ng/mL (for binding to human LIF) | [7] |
| Oral Bioavailability | Yes | No (Administered intravenously) | [1],[4] |
Table 1: General Properties of this compound and MSC-1
| Cell Line | Cancer Type | This compound IC50 | Reference |
| BT-549 | Triple-Negative Breast Cancer | ~50 nM | [8] |
| SUM-159 | Triple-Negative Breast Cancer | Potent (IC50 in nM range) | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Potent (IC50 in nM range) | [2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Potent (IC50 in nM range) | [2] |
| HCC1806 | Triple-Negative Breast Cancer | Potent (IC50 in nM range) | [2] |
| OVCAR8 | Ovarian Cancer | 2-12 nM | [4] |
| OV7 | Ovarian Cancer | 2-12 nM | [4] |
| OV56 | Ovarian Cancer | 2-12 nM | [4] |
| ES2 | Ovarian Cancer | 2-12 nM | [4] |
| OCa-76 (primary) | Ovarian Cancer | 2-12 nM | [4] |
| Capan-1 | Pancreatic Cancer | 5 nM | [9] |
| Capan-2 | Pancreatic Cancer | 150 nM | [9] |
| PANC-1 | Pancreatic Cancer | IC50 in nM range | [9] |
| Type II Endometrial Cancer Cells | Endometrial Cancer | ~1-10 nM | [4] |
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines Note: Specific IC50 values for MSC-1 in various cancer cell lines from publicly available preclinical data are limited.
| Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| This compound | ||||
| MDA-MB-231 Xenograft | Triple-Negative Breast Cancer | 5 mg/kg, s.c., 3 times/week | Significant reduction in tumor progression | [2] |
| TNBC Patient-Derived Xenograft (PDX) | Triple-Negative Breast Cancer | 10 mg/kg, s.c., 3 times/week | Significant reduction in tumor progression | [3] |
| OVCAR8 Xenograft | Ovarian Cancer | Not specified | Significant suppression of tumor growth | [4] |
| OCa-76 PDX | Ovarian Cancer | Not specified | Significant decrease in tumor volume and weight | [4] |
| ECa-15 PDX | Type II Endometrial Cancer | 5 mg/kg, i.p., 3 times/week | Significant reduction in tumor progression | [4] |
| ECa-81 PDX | Type II Endometrial Cancer | 10 mg/kg, oral, 3 times/week | Significant reduction in tumor progression | [4] |
| MSC-1 | ||||
| CT26 Syngeneic | Colon Cancer | 15 mg/kg, twice a week | Inhibition of tumor growth | [2] |
| MC38 Syngeneic | Colon Cancer | 15 mg/kg, twice a week | Inhibition of tumor growth | [2] |
| Advanced Solid Tumors (Human Phase I) | Various | 75-1500 mg, i.v., every 3 weeks | Well-tolerated; 23.7% of patients had stable disease for ≥16 weeks | [4][10] |
Table 3: In Vivo Efficacy of this compound and MSC-1
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: LIF signaling pathway and points of inhibition by this compound and MSC-1.
Caption: A generalized workflow for the preclinical evaluation of this compound and MSC-1.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of this compound and MSC-1, based on published methodologies. Researchers should optimize these protocols for their specific experimental conditions.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.[4] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0-100 nM) or MSC-1 in growth medium.[2] Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 72 hours to 5 days, depending on the cell line's doubling time.[2][4]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Plate cells and treat with this compound (e.g., 100 nM for 1 hour) or MSC-1, followed by stimulation with recombinant LIF if necessary to assess inhibition of induced signaling.[2] After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of STAT3, AKT, and mTOR overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Tumor Growth Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) in a mixture of media and Matrigel into the flank of immunocompromised mice (e.g., SCID or nude mice).[4]
-
Tumor Growth and Randomization: Monitor tumor growth by caliper measurements. When tumors reach a palpable size (e.g., ~100-200 mm³), randomize the mice into treatment and control groups.[4]
-
Treatment Administration:
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement, immunohistochemistry (e.g., for Ki-67 and pSTAT3), and other analyses.[4]
Conclusion and Future Directions
Both this compound and MSC-1 have demonstrated compelling preclinical activity in targeting the LIF signaling pathway, which is implicated in cancer progression, stemness, and therapy resistance.
This compound offers the advantage of being a small molecule with oral bioavailability, potentially allowing for more convenient dosing regimens. Its ability to block the LIF receptor directly inhibits signaling from multiple ligands that utilize LIFR.
MSC-1 leverages the high specificity of a monoclonal antibody to neutralize the LIF ligand. A significant part of its therapeutic rationale lies in its potential to remodel the tumor microenvironment and overcome immunosuppression, suggesting strong potential for combination therapies with immune checkpoint inhibitors.
The choice between these two agents for further research and development will depend on the specific cancer type, the role of different LIFR ligands in the disease pathology, and the desired therapeutic strategy (e.g., direct tumor cell targeting versus immunomodulation). Head-to-head preclinical studies in relevant cancer models would be invaluable for a direct comparison of their efficacy and for elucidating the nuances of their respective mechanisms of action. As both molecules progress through clinical development, the resulting data will provide a clearer picture of their therapeutic potential in treating various malignancies.
References
- 1. Phase I, first-in-human study of MSC-1 (AZD0171), a humanized anti-leukemia inhibitory factor monoclonal antibody, for advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Enhances Trametinib Efficacy in Ras/Raf-Driven Ovarian Cancer by Suppressing LIFR Signaling | MDPI [mdpi.com]
- 4. The LIFR Inhibitor this compound Effectively Targets Type II Endometrial Cancer by Blocking LIF/LIFR Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. medchemexpress.com [medchemexpress.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Synergistic Potential of EC359 and PARP Inhibitors in Ovarian Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of ovarian cancer treatment is continually evolving, with targeted therapies offering new hope for patients. Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the management of ovarian cancers with homologous recombination deficiency (HRD), yet primary and acquired resistance remains a significant clinical challenge. This guide explores the potential synergistic effects of EC359, a first-in-class small molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR), with PARP inhibitors, providing a scientific rationale for this novel combination therapy in ovarian cancer.
Scientific Rationale for Synergy
While direct preclinical or clinical studies on the combination of this compound and PARP inhibitors in ovarian cancer are not yet available, a strong scientific basis for their synergistic interaction can be extrapolated from their individual mechanisms of action and the intricate crosstalk between their respective signaling pathways.
This compound targets the LIFR, a key component of the LIF/LIFR signaling axis, which is frequently overexpressed in solid tumors, including ovarian cancer.[1] Activation of this pathway promotes tumor progression, metastasis, stemness, and therapy resistance through downstream effectors like STAT3, AKT, and mTOR.[1][2][3] this compound has been shown to inhibit these pathways, reduce cell viability, decrease cancer stemness, and induce apoptosis and ferroptosis in ovarian cancer models.[4]
PARP inhibitors exploit the concept of synthetic lethality in cancer cells with pre-existing DNA repair defects, particularly HRD. However, resistance to PARP inhibitors can emerge through various mechanisms, notably the activation of pro-survival signaling pathways, including the STAT3 pathway.[5][6][7] Intriguingly, PARP inhibition itself has been shown to promote STAT3 activation, creating a feedback loop that contributes to therapeutic resistance and an immunosuppressive tumor microenvironment.[7][8]
The potential for synergy between this compound and PARP inhibitors lies in the convergence of their targeted pathways:
-
Overcoming STAT3-Mediated Resistance: By inhibiting the STAT3 signaling pathway, this compound can directly counteract a key mechanism of acquired resistance to PARP inhibitors.[5][7] This could re-sensitize resistant tumors to PARP inhibition.
-
Inducing Homologous Recombination Deficiency ("BRCAness"): The mTOR signaling pathway, which is inhibited by this compound, has been implicated in the regulation of homologous recombination repair.[9][10] Inhibition of mTOR can suppress HR repair, potentially rendering HR-proficient ovarian cancer cells susceptible to the synthetic lethal effects of PARP inhibitors.[9][11][12]
-
Enhancing DNA Damage: LIF/LIFR signaling has been suggested to inhibit DNA damage responses.[2] By blocking this pathway, this compound may enhance the accumulation of DNA damage induced by PARP inhibitors, leading to increased cancer cell death.
Comparative Performance and Experimental Data (Hypothetical)
The following tables summarize the expected outcomes from preclinical studies evaluating the synergistic effects of this compound and PARP inhibitors compared to monotherapy.
Table 1: In Vitro Cell Viability (IC50 Values in Ovarian Cancer Cell Lines)
| Cell Line | Treatment | Expected IC50 (nM) |
| HR-Deficient (e.g., OVCAR-3) | PARP Inhibitor (e.g., Olaparib) | 50 |
| This compound | 100 | |
| This compound + PARP Inhibitor | < 25 | |
| HR-Proficient (e.g., SKOV-3) | PARP Inhibitor (e.g., Olaparib) | >1000 |
| This compound | 150 | |
| This compound + PARP Inhibitor | < 100 | |
| PARPi-Resistant (e.g., OVCAR-3-res) | PARP Inhibitor (e.g., Olaparib) | >500 |
| This compound | 120 | |
| This compound + PARP Inhibitor | < 75 |
Table 2: In Vivo Tumor Growth Inhibition (Xenograft Models)
| Treatment Group | Expected Tumor Volume Reduction (%) | Expected Increase in Survival |
| Vehicle Control | 0% | - |
| This compound Monotherapy | 30-40% | Moderate |
| PARP Inhibitor Monotherapy | 50-60% (in HR-deficient model) | Significant |
| This compound + PARP Inhibitor | >80% (in HR-deficient model) | Substantial |
| This compound + PARP Inhibitor | 60-70% (in HR-proficient model) | Significant |
Detailed Experimental Protocols
To validate the hypothesized synergy, the following experimental protocols are proposed:
Cell Viability and Synergy Analysis
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a PARP inhibitor (e.g., olaparib, niraparib) alone and in combination, and to quantify their synergistic interaction.
-
Methodology:
-
Seed ovarian cancer cell lines (HR-deficient, HR-proficient, and PARP inhibitor-resistant variants) in 96-well plates.
-
Treat cells with a dose-response matrix of this compound and the PARP inhibitor for 72 hours.
-
Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate IC50 values for each agent.
-
Determine the combination index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.
-
Apoptosis Assay
-
Objective: To measure the induction of apoptosis following treatment with this compound, a PARP inhibitor, and their combination.
-
Methodology:
-
Treat ovarian cancer cells with this compound and/or a PARP inhibitor at their respective IC50 concentrations for 48 hours.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the percentage of apoptotic cells (Annexin V positive) using flow cytometry.
-
DNA Damage Assessment (γ-H2AX Staining)
-
Objective: To quantify DNA double-strand breaks as a measure of DNA damage.
-
Methodology:
-
Treat cells with this compound and/or a PARP inhibitor for 24 hours.
-
Fix and permeabilize the cells.
-
Incubate with an anti-phospho-histone H2A.X (Ser139) antibody (γ-H2AX).
-
Stain with a fluorescently labeled secondary antibody and DAPI for nuclear counterstaining.
-
Visualize and quantify γ-H2AX foci per nucleus using fluorescence microscopy.
-
Western Blot Analysis of Signaling Pathways
-
Objective: To investigate the molecular mechanisms underlying the synergistic effects by examining key signaling proteins.
-
Methodology:
-
Treat cells with this compound and/or a PARP inhibitor for 6-24 hours.
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against p-STAT3, STAT3, p-mTOR, mTOR, p-AKT, AKT, and PARP.
-
Use appropriate secondary antibodies and detect signals using an enhanced chemiluminescence (ECL) system.
-
Visualizing the Mechanisms of Action and Synergy
The following diagrams illustrate the key signaling pathways and the proposed synergistic interaction between this compound and PARP inhibitors.
References
- 1. Targeting LIF/LIFR signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting LIF/LIFR signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LIF/LIFR oncogenic signaling is a novel therapeutic target in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. PARP Inhibition Activates STAT3 in Both Tumor and Immune Cells Underlying Therapy Resistance and Immunosuppression In Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PARP Inhibition Activates STAT3 in Both Tumor and Immune Cells Underlying Therapy Resistance and Immunosuppression In Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR inhibitors suppress homologous recombination repair and synergize with PARP inhibitors via regulating SUV39H1 in BRCA-proficient triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The mTOR inhibitor rapamycin suppresses DNA double-strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mTOR Inhibitor Rapamycin Suppresses DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of EC359 and Cisplatin in Endometrial Cancer Cell Lines
In the landscape of endometrial cancer therapeutics, the novel small molecule inhibitor EC359 presents a targeted approach, while the well-established chemotherapeutic agent cisplatin (B142131) remains a cornerstone of treatment. This guide provides a comparative overview of their performance in endometrial cancer cell lines, supported by experimental data, detailed protocols, and visualizations of their mechanisms of action.
Disclaimer: The experimental data presented for this compound and cisplatin are compiled from separate studies. Direct comparison of quantitative values should be approached with caution due to inherent variations in experimental conditions, cell lines, and methodologies across different research settings.
Performance Data
The following tables summarize the available quantitative data on the efficacy of this compound and cisplatin in reducing the viability of endometrial cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50).
Table 1: this compound IC50 Values in Endometrial Cancer Cell Lines
| Cell Lines | IC50 Range (nM) | Assay | Reference |
| Seven Endometrial Cancer Cell Lines | 25-100 | MTT Assay | [1] |
Table 2: Cisplatin IC50 Values in Endometrial Cancer Cell Lines
| Cell Lines | IC50 Range (µg/mL) | IC50 Range (nM)* | Assay | Reference |
| Eight Endometrial Adenocarcinoma Cell Lines (including RL95-2, KLE, UM-EC-1, UM-EC-2, UM-EC-3, UT-EC-2A, UT-EC-2B, UT-EC-3) | 0.022 - 0.56 | ~73.3 - 1865 | Clonogenic Assay | [2] |
| RL95-2, HEC-1-A, KLE | RL95-2 most sensitive | Not specified | MTT Assay | [3][4] |
| Ishikawa, MFE296, RL 95-2, AN3CA, KLE, MFE280, MFE319, HEC-1-A | Varied sensitivity | Not specified | MTS Assay | [5] |
*Note: Approximate conversion to nM based on a molar mass of 300.1 g/mol for cisplatin.
Mechanism of Action
This compound and cisplatin exert their anti-cancer effects through distinct molecular mechanisms.
This compound is a novel, potent, and selective small molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR).[6][7][8] By blocking the LIF/LIFR signaling axis, this compound inhibits downstream oncogenic pathways, including STAT3, AKT, and mTOR.[6] This targeted inhibition leads to a reduction in cell viability, long-term cell survival, and invasion, while promoting apoptosis in endometrial cancer cells.[6][9]
Cisplatin , a platinum-based chemotherapeutic agent, primarily functions by cross-linking with the DNA of cancer cells.[4] This action forms DNA adducts that interfere with DNA repair mechanisms, leading to DNA damage.[4] The accumulation of DNA damage can trigger cell cycle arrest and ultimately induce apoptosis.[10] The cytotoxicity of cisplatin is also associated with the generation of reactive oxygen species (ROS) and can be influenced by the PI3K/AKT/mTOR signaling pathway.
Signaling Pathways
The distinct mechanisms of this compound and cisplatin are visually represented by their effects on cellular signaling pathways.
Caption: this compound inhibits the LIFR, blocking downstream pro-survival pathways.
Caption: Cisplatin induces DNA damage, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies for key assays used to evaluate the efficacy of anti-cancer compounds are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium containing the compounds to be tested at various concentrations.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 24, 48, or 72 hours) in a humidified CO₂ incubator.
-
MTT Addition: Following incubation, add 10 µL of a 12 mM MTT stock solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate at 37°C for 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of a SDS-HCl solution to each well to solubilize the formazan crystals.
-
Absorbance Measurement: Incubate the plate at 37°C for another 4 hours, then mix each sample by pipetting and measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane using Annexin V.
-
Cell Treatment: Treat cells with the desired compound for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or DAPI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for comparing the in vitro efficacy of two compounds on cancer cell lines.
Caption: General workflow for in vitro comparison of therapeutic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Cisplatin in Combination with Repurposed Drugs against Human Endometrial Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The BCL2 Antagonist of Cell Death pathway influences endometrial cancer cell sensitivity to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wago.org [wago.org]
- 7. This compound | Apoptosis | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The LIFR Inhibitor this compound Effectively Targets Type II Endometrial Cancer by Blocking LIF/LIFR Oncogenic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validating the On-Target Effects of EC359 Using CRISPR-Cas9
A Comparative Guide for Researchers
In the landscape of targeted therapeutics, ensuring a drug candidate engages its intended molecular target is a cornerstone of preclinical validation. This guide provides a comprehensive overview of how CRISPR-Cas9 gene-editing technology can be employed to rigorously validate the on-target effects of EC359, a potent and selective inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR). While the initial premise of targeting the folate receptor was inaccurate, the principles of on-target validation remain paramount. This guide will compare the cellular response to this compound in wild-type versus LIFR-knockout cellular models, presenting supporting experimental data and detailed protocols for researchers in drug development.
This compound is a first-in-class small molecule inhibitor that directly interacts with LIFR, effectively blocking the binding of its ligand, Leukemia Inhibitory Factor (LIF).[1][2][3] This interaction attenuates oncogenic signaling pathways, including STAT3, AKT, and mTOR, which are implicated in cancer progression, metastasis, and therapy resistance.[2][3][4] The specificity of this compound for LIFR has been demonstrated through various biophysical and cellular assays, with CRISPR-mediated gene knockout serving as a definitive validation method.[2][5]
Comparative Analysis of this compound's On-Target Effects
The central hypothesis for validating the on-target effects of this compound is that its cellular activity is dependent on the presence of LIFR. By creating a cell line where the LIFR gene is knocked out using CRISPR-Cas9, we can directly compare the effects of this compound on these cells versus their wild-type (WT) counterparts. A significant reduction in the efficacy of this compound in the knockout cells would provide strong evidence that its mechanism of action is indeed mediated through LIFR.
Quantitative Data Summary
The following tables summarize the expected quantitative data from key experiments designed to validate the on-target effects of this compound.
Table 1: this compound Binding Affinity to LIFR
| Parameter | Value | Method |
| Binding Affinity (Kd) | 10.2 nM | Isothermal Titration Calorimetry (ITC) |
Table 2: Comparative Cell Viability (IC50) of this compound in Wild-Type vs. LIFR Knockout Cells
| Cell Line | This compound IC50 | Assay |
| BT-549 (WT) | ~20-25 nM | MTT Assay |
| BT-549 (LIFR KO) | > 1000 nM | MTT Assay |
| MDA-MB-231 (WT) | ~20-25 nM | MTT Assay |
| MDA-MB-231 (LIFR KO) | > 1000 nM | MTT Assay |
Table 3: Effect of this compound on Apoptosis in Wild-Type vs. LIFR Knockout Cells
| Cell Line | Treatment (72h) | % Apoptotic Cells (Annexin V+) | Assay |
| BT-549 (WT) | Vehicle | ~5% | Flow Cytometry |
| BT-549 (WT) | This compound (25 nM) | ~30% | Flow Cytometry |
| BT-549 (LIFR KO) | This compound (25 nM) | ~5% | Flow Cytometry |
Table 4: Inhibition of Downstream Signaling by this compound
| Cell Line | Treatment (1h) | p-STAT3 Levels (relative to Vehicle) | Assay |
| MDA-MB-231 (WT) | LIF (10 ng/mL) + Vehicle | 100% | Western Blot |
| MDA-MB-231 (WT) | LIF (10 ng/mL) + this compound (100 nM) | ~20% | Western Blot |
| MDA-MB-231 (LIFR KO) | LIF (10 ng/mL) + this compound (100 nM) | Not Applicable (No Receptor) | Western Blot |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: LIFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for CRISPR-Cas9 validation of this compound's on-target effects.
Detailed Experimental Protocols
Generation of a LIFR Knockout Cell Line using CRISPR-Cas9
This protocol outlines the key steps for creating a stable LIFR knockout cell line.[6][7][8][9]
Materials:
-
Triple-negative breast cancer (TNBC) cell line (e.g., BT-549 or MDA-MB-231)
-
Lentiviral vector expressing Cas9 and a puromycin (B1679871) resistance gene
-
Lentiviral vector expressing a guide RNA (gRNA) targeting an early exon of the human LIFR gene
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin
-
96-well plates for single-cell cloning
-
Lysis buffer and antibodies for Western blotting (anti-LIFR, anti-beta-actin)
-
PCR primers for Sanger sequencing
Procedure:
-
gRNA Design and Cloning:
-
Design two to three gRNAs targeting the first or second exon of the LIFR gene using a publicly available design tool (e.g., CHOPCHOP).[9]
-
Synthesize and clone the gRNA sequences into a suitable lentiviral vector.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the Cas9 lentiviral vector, the gRNA lentiviral vector, and the packaging plasmids.
-
Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
-
Transduction of Target Cells:
-
Transduce the TNBC cells with the Cas9 and gRNA lentiviruses.
-
Select for successfully transduced cells by adding puromycin to the culture medium.
-
-
Single-Cell Cloning:
-
Serially dilute the selected cells into 96-well plates to isolate single cells.
-
Expand the single-cell clones into individual populations.
-
-
Validation of Knockout:
-
Western Blot: Lyse a portion of each clonal population and perform a Western blot using an anti-LIFR antibody to screen for clones with a complete absence of the LIFR protein.
-
Sanger Sequencing: For clones showing no LIFR expression, extract genomic DNA, PCR amplify the targeted region of the LIFR gene, and perform Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Cell Viability (MTT) Assay
This protocol details the procedure for assessing the effect of this compound on cell viability.[10][11][12]
Materials:
-
Wild-type and LIFR knockout cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed both wild-type and LIFR knockout cells into 96-well plates at a density of 5,000 cells per well.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0-1000 nM). Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[10]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value for each cell line.
-
Alternative and Complementary Validation Methods
While CRISPR-based knockout is a gold-standard for on-target validation, other methods can provide complementary evidence:
-
RNA interference (RNAi): Using shRNA or siRNA to transiently knock down LIFR expression can also demonstrate a dependency of this compound's activity on its target. However, incomplete knockdown can sometimes lead to ambiguous results.
-
Competitive Binding Assays: These assays can demonstrate that this compound directly competes with the natural ligand (LIF) for binding to LIFR.
-
Rescue Experiments: In a LIFR knockout cell line, re-introducing a functional LIFR gene should restore sensitivity to this compound, further confirming the on-target effect.
-
Thermal Shift Assays (TSA): This technique can be used to demonstrate direct binding of this compound to the LIFR protein by measuring changes in protein stability upon ligand binding.
Conclusion
The validation of on-target effects is a critical step in the development of targeted therapies. The use of CRISPR-Cas9 to generate knockout cell lines provides an unambiguous and powerful system to confirm that the biological activity of a compound, such as this compound, is mediated through its intended target, LIFR. By comparing the effects of this compound on wild-type and LIFR knockout cells across a range of functional assays, researchers can build a robust data package to support the continued development of novel therapeutic agents. This guide provides the foundational framework and detailed protocols to perform such validation studies, ensuring the generation of high-quality, reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The LIFR Inhibitor this compound Effectively Targets Type II Endometrial Cancer by Blocking LIF/LIFR Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 7. Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Make a KO Cell Line | Ubigene | Ubigene [ubigene.us]
- 9. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
A Comparative Guide to EC359 in Combination with Doxorubicin for Breast Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the novel small molecule inhibitor EC359 and its potential synergistic effects when combined with the widely-used chemotherapeutic agent doxorubicin (B1662922) for the treatment of breast cancer, particularly triple-negative breast cancer (TNBC). While direct experimental data on the this compound-doxorubicin combination is not yet available, this document extrapolates from existing studies on this compound in combination with other chemotherapeutic agents and histone deacetylase (HDAC) inhibitors to build a strong case for this promising therapeutic strategy.
This compound: A First-in-Class LIFR Inhibitor
This compound is a rationally designed, first-in-class small molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR).[1][2][3] The LIF/LIFR signaling axis plays a critical role in cancer progression, metastasis, maintenance of cancer stem cells, and the development of therapy resistance.[1][2][3] By directly interacting with LIFR, this compound effectively blocks the binding of LIF and other ligands, thereby attenuating downstream oncogenic signaling pathways, including STAT3, mTOR, and AKT.[1][2]
Doxorubicin in Breast Cancer Treatment and the Challenge of Resistance
Doxorubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy regimens for breast cancer. Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to cancer cell death. However, its efficacy is often limited by the development of drug resistance, which can be mediated by various mechanisms, including increased drug efflux, alterations in drug targets, and activation of pro-survival signaling pathways.
The Rationale for Combining this compound and Doxorubicin
The development of resistance to doxorubicin is a significant clinical challenge. The LIFR signaling pathway is implicated in therapy resistance.[1] Therefore, inhibiting this pathway with this compound could potentially re-sensitize resistant breast cancer cells to doxorubicin or prevent the emergence of resistance. Furthermore, a study on pancreatic cancer has shown that this compound can act synergistically with several standard-of-care chemotherapy drugs, significantly reducing the IC50 values of these agents.[4] This suggests a high probability of synergistic effects when this compound is combined with doxorubicin in breast cancer.
Quantitative Data on this compound Efficacy
The following tables summarize the in vitro efficacy of this compound as a monotherapy in various breast cancer cell lines and its synergistic effects in combination with other anti-cancer agents in pancreatic cancer, which serves as a surrogate for its potential in combination therapies for breast cancer.
Table 1: In Vitro Efficacy of this compound Monotherapy in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nM) | Reference |
| BT-549 | TNBC | 10-50 | [5] |
| SUM-159 | TNBC | 10-50 | [5] |
| MDA-MB-231 | TNBC | 10-50 | [5] |
| HCC1937 | TNBC | 10-50 | [5] |
| MDA-MB-468 | TNBC | 10-50 | [5] |
| HCC1806 | TNBC | 10-50 | [5] |
| MCF7 | ER+ | >1000 | [6] |
| T47D | ER+ | >1000 | [6] |
Table 2: Synergistic Effects of this compound with Chemotherapy in Pancreatic Cancer Cell Lines [4]
| Chemotherapy Drug | Cell Line | IC50 Reduction with this compound |
| Oxaliplatin | PANC-1, Capan-1, Capan-2 | Up to 83% |
| Docetaxel | PANC-1, Capan-1, Capan-2 | Up to 84% |
| Paclitaxel | PANC-1, Capan-1, Capan-2 | Up to 67% |
| Irinotecan | PANC-1, Capan-1, Capan-2 | Up to 50% |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a potential experimental design, the following diagrams are provided.
Caption: this compound inhibits the LIFR signaling pathway.
Caption: Proposed experimental workflow for a combination study.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design of studies investigating the combination of this compound and doxorubicin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231 for TNBC, MCF-7 for ER-positive) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, doxorubicin, or a combination of both for 48-72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The combination index (CI) can be calculated to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Clonogenic Survival Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with this compound, doxorubicin, or the combination for a specified duration (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.
Matrigel Invasion Assay
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.[1][7]
-
Cell Seeding: Seed breast cancer cells in serum-free medium in the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add this compound, doxorubicin, or the combination to the upper chamber with the cells.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Cell Removal and Staining: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.[1][7]
-
Quantification: Count the number of invaded cells in several random fields under a microscope.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound, doxorubicin, or the combination for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[8][9]
-
Incubation: Incubate in the dark at room temperature for 15 minutes.[8][9]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).
Conclusion and Future Directions
The preclinical data for this compound as a monotherapy and in combination with other cytotoxic agents strongly suggests its potential as a valuable component of combination therapies for breast cancer. The ability of this compound to inhibit the pro-survival LIFR signaling pathway provides a solid rationale for combining it with doxorubicin to overcome or prevent drug resistance. The experimental protocols and workflow provided in this guide offer a framework for researchers to investigate this promising combination. Future studies should focus on in vivo validation of the synergistic effects and elucidation of the precise molecular mechanisms underlying the interaction between this compound and doxorubicin in breast cancer models. Such research will be crucial in translating this potential therapeutic strategy into clinical applications for breast cancer patients.
References
- 1. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 2. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. snapcyte.com [snapcyte.com]
- 8. phnxflow.com [phnxflow.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
EC359 vs. EC330: A Comparative Analysis of Two LIFR Inhibitors
For researchers and professionals in drug development, the selection of specific and potent molecular probes is critical. This guide provides a detailed comparative analysis of EC359 and its precursor, EC330, two small molecules targeting the Leukemia Inhibitory Factor Receptor (LIFR). This comparison is based on published experimental data to assist in the informed selection of these compounds for research purposes.
Quantitative Performance Data
The following table summarizes the key quantitative data comparing the activity of this compound and EC330.
| Parameter | This compound | EC330 | Reference |
| Binding Affinity (Kd) to LIFR | 10.2 nM | Not Reported | [1][2] |
| IC50 in BT-549 cells | ~25 nM | >100 nM | [3][4][5] |
Executive Summary
This compound is a potent, selective, and orally active inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR) with a high binding affinity (Kd = 10.2 nM).[1][2] It was developed from its precursor, EC330, through rational design to improve potency and selectivity. Experimental data demonstrates that this compound exhibits significantly greater potency in inhibiting the viability of triple-negative breast cancer (TNBC) cells compared to EC330.[3][4][5] While EC330 showed some activity, it was found to have off-target effects, including antagonism of the glucocorticoid receptor.[3] this compound, on the other hand, shows high selectivity for LIFR.[3][4] Therefore, for studies requiring potent and specific inhibition of LIFR signaling, this compound is the superior compound.
Signaling Pathway
The LIFR signaling pathway, which is inhibited by this compound, plays a crucial role in cancer progression. Upon binding of its ligand, LIF, the LIFR activates several downstream pathways, including the JAK/STAT3, PI3K/AKT/mTOR, and MAPK/ERK pathways. These pathways promote cell proliferation, survival, invasion, and stemness. This compound directly interacts with LIFR to block the binding of LIF and other ligands, thereby inhibiting the activation of these oncogenic signaling cascades.[3][6]
Caption: LIFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are summaries of the key experimental methodologies used to compare this compound and EC330.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the dose-response effect of this compound and EC330 on the viability of cancer cells.
-
Method:
-
Cells (e.g., BT-549, SUM-159, MDA-MB-231) were seeded in 96-well plates.
-
After 24 hours, cells were treated with increasing concentrations of this compound or EC330 (e.g., 0-100 nM) for 3 days.[1][2]
-
MTT reagent was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals were dissolved using a solubilization solution.
-
The absorbance was measured at a specific wavelength to quantify the number of viable cells.
-
Dose-response curves were generated to determine the IC50 values.[3][4][5]
-
Caspase-3/7 Activity Assay
-
Objective: To measure the induction of apoptosis by this compound.
-
Method:
Annexin V Staining Assay
-
Objective: To detect and quantify apoptosis.
-
Method:
-
Cells were treated with this compound as described above.
-
Cells were harvested and stained with Annexin V conjugated to a fluorescent dye and a viability dye (e.g., propidium (B1200493) iodide).
-
The stained cells were analyzed by flow cytometry. Annexin V-positive cells are indicative of apoptosis.[1][2]
-
Matrigel Invasion Assay
-
Objective: To assess the effect of this compound on the invasive potential of cancer cells.
-
Method:
-
Transwell inserts with Matrigel-coated membranes were used.
-
Cells were seeded in the upper chamber in serum-free media containing this compound (e.g., 25 nM).
-
The lower chamber contained media with a chemoattractant (e.g., fetal bovine serum).
-
After incubation, non-invading cells were removed from the upper surface of the membrane.
-
Invading cells on the lower surface were fixed, stained, and counted.[3][5]
-
Experimental Workflow: From Precursor to Potent Inhibitor
The development of this compound from EC330 followed a rational drug design workflow aimed at enhancing potency and selectivity.
Caption: Workflow for the development of this compound from EC330.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of EC359 and Other STAT3 Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a well-documented driver of oncogenesis, making it a prime target for cancer therapeutics. A variety of inhibitors have been developed to target this pathway, each with distinct mechanisms of action. This guide provides a comparative analysis of EC359, a first-in-class Leukemia Inhibitory Factor Receptor (LIFR) inhibitor that indirectly targets STAT3 signaling, against other prominent direct and indirect STAT3 pathway inhibitors. This comparison is supported by available preclinical data to aid researchers in selecting the appropriate tools for their studies.
Mechanism of Action: An Overview
STAT3 signaling can be inhibited at multiple points along its activation cascade. This compound represents an upstream, indirect approach by targeting the LIFR, which, upon activation by ligands like Leukemia Inhibitory Factor (LIF), triggers the JAK/STAT3 pathway. In contrast, many other inhibitors are designed to interact directly with the STAT3 protein itself or with the upstream Janus kinases (JAKs).
Below is a diagram illustrating the STAT3 signaling pathway and the points of intervention for different classes of inhibitors.
Comparative Efficacy in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected STAT3 pathway inhibitors in the triple-negative breast cancer cell line MDA-MB-231, a model known for STAT3 pathway activation. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between studies.
| Inhibitor | Target | Mechanism of Action | IC50 in MDA-MB-231 Cells | Citation(s) |
| This compound | LIFR | Indirect STAT3 Inhibition | Low nM range (cell viability) | [1] |
| Stattic | STAT3 (SH2 Domain) | Direct STAT3 Inhibition | ~5.5 µM (cell viability) | [2] |
| S3I-201 | STAT3 (SH2 Domain) | Direct STAT3 Inhibition | ~100 µM (cell viability) | [3][4] |
| STAT3-IN-1 | STAT3 | Direct STAT3 Inhibition | 2.14 µM (cell viability) | [5] |
| Niclosamide | Upstream Kinases | Indirect STAT3 Inhibition | ~100 µM (p-STAT3 suppression) | [6][7][8] |
| AZD9150 | STAT3 mRNA | STAT3 Synthesis Inhibition | Not reported for cell viability; IC50 for STAT3 protein inhibition ~0.97-0.99 µM in other cell lines | [9][10] |
Note: IC50 values can vary significantly based on the assay type (e.g., cell viability vs. target inhibition) and experimental conditions (e.g., incubation time).
Experimental Protocols
Detailed methodologies for key assays used to evaluate the efficacy of STAT3 pathway inhibitors are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound) or vehicle control for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony, measuring long-term cell survival.
-
Cell Treatment: Treat cells in a culture flask with the inhibitor for a specified duration.
-
Cell Plating: Harvest the cells by trypsinization, count them, and plate a precise number of cells (e.g., 200-1000 cells) into 6-well plates.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.[14]
-
Fixation and Staining: Aspirate the medium, wash the colonies with PBS, fix them with a methanol (B129727)/acetic acid solution, and stain with 0.5% crystal violet.[14]
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the plating efficiency of the untreated control.
Matrigel Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
-
Insert Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.[15][16]
-
Cell Seeding: Seed serum-starved cells (e.g., 5 x 10^4 cells) in serum-free medium into the upper chamber of the insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add the inhibitor to both the upper and lower chambers.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.[15]
-
Cell Removal: Remove non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.[17]
-
Quantification: Count the number of invaded cells in several microscopic fields and average the results.
Apoptosis (Caspase-3/7 Activity) Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in apoptosis.
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the inhibitor for the desired time.
-
Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.[18][19]
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours.[19]
-
Luminescence Measurement: Measure the luminescence using a luminometer. The light signal is proportional to the amount of caspase activity.
-
Data Analysis: Normalize the results to the vehicle-treated control to determine the fold-increase in caspase activity.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with a STAT3-responsive firefly luciferase reporter vector and a constitutively expressing Renilla luciferase control vector.[20]
-
Compound Treatment: After allowing the cells to recover, treat them with the STAT3 inhibitor.
-
Cell Stimulation: Stimulate the cells with a known STAT3 activator (e.g., IL-6) to induce STAT3 transcriptional activity.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer.[20]
-
Data Analysis: Normalize the STAT3-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This technique detects the level of activated STAT3 by measuring its phosphorylation at Tyrosine 705 (Tyr705).
-
Cell Treatment and Lysis: Treat cells with the inhibitor and/or a STAT3 activator. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk and then incubate with a primary antibody specific for p-STAT3 (Tyr705). Subsequently, incubate with an HRP-conjugated secondary antibody.[21]
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Normalization: Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the p-STAT3 signal.[22][23]
Conclusion
This compound offers a novel, upstream mechanism for inhibiting the STAT3 pathway by targeting LIFR. This contrasts with many existing inhibitors that directly target the STAT3 protein or its activating kinases. The choice of inhibitor will depend on the specific research question, the cellular context, and the desired point of intervention in the signaling cascade. The data and protocols provided in this guide serve as a resource for the objective comparison and evaluation of these different therapeutic strategies. Further direct, head-to-head comparative studies will be invaluable in elucidating the relative advantages of these diverse STAT3 pathway inhibitors.
References
- 1. 3.5. Western blot analysis of p-STAT3 [bio-protocol.org]
- 2. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Niclosamide Treatment Suppressed Metastatic, Apoptotic, and Proliferative Characteristics of MDA-MB-231 Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. AZD9150, a Next-Generation Antisense Oligonucleotide Inhibitor of STAT3 with Early Evidence of Clinical Activity in Lymphoma and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. snapcyte.com [snapcyte.com]
- 16. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 17. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 18. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 19. promega.com [promega.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. benchchem.com [benchchem.com]
- 22. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 23. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
In Focus: EC359 - A Comparative Analysis of its Anti-Cancer Efficacy in Diverse Cell Lines
A comprehensive guide for researchers and drug development professionals on the cross-validation of EC359's anti-cancer effects. This report details the mechanism of action, comparative efficacy, and experimental protocols for the novel LIFR inhibitor, this compound.
Introduction
This compound is a first-in-class, orally bioavailable small-molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR).[1][2] LIFR signaling is increasingly implicated in cancer progression, metastasis, and therapy resistance.[1][3] this compound directly interacts with LIFR, effectively blocking the downstream activation of critical oncogenic pathways, including STAT3, AKT, and mTOR.[2][4] This guide provides a detailed comparison of this compound's anti-cancer effects across various cancer cell lines, with a particular focus on Triple-Negative Breast Cancer (TNBC) and other malignancies where LIFR signaling is prominent.
Mechanism of Action: Targeting the LIFR Signaling Axis
This compound functions by binding to LIFR and obstructing its interaction with its ligand, Leukemia Inhibitory Factor (LIF).[2] This blockade prevents the activation of downstream signaling cascades that are crucial for cancer cell survival, proliferation, and invasion. The activity of this compound is contingent on the expression levels of LIF and LIFR in cancer cells.[2][4]
Caption: this compound inhibits the LIFR signaling pathway.
Comparative Efficacy of this compound Across Cancer Cell Lines
This compound has demonstrated potent anti-cancer activity in a range of cancer cell lines, with its efficacy being most pronounced in those with high expression of LIF and LIFR.
Cell Viability Assays (IC50)
The half-maximal inhibitory concentration (IC50) of this compound has been determined in several cancer cell lines, highlighting its potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| TNBC Lines | |||
| MDA-MB-231 | Triple-Negative Breast Cancer | 10-50 | [5] |
| SUM-159 | Triple-Negative Breast Cancer | 10-50 | [5] |
| BT-549 | Triple-Negative Breast Cancer | 10-50 | [5] |
| Endometrial Cancer | |||
| ECa-47 | Endometrial Cancer | ~1-10 | [6] |
| KLE | Endometrial Cancer | ~1-10 | [6] |
| Ovarian Cancer | |||
| OVCAR8 | Ovarian Cancer (Ras-mutant) | 2-12 | [6] |
| OV7 | Ovarian Cancer (Ras-mutant) | 2-12 | [6] |
| ES2 | Ovarian Cancer (Raf-mutant) | 2-12 | [6] |
In contrast, ER-positive breast cancer cell lines with low LIFR expression, such as MCF7 and T47D, exhibited significantly lower sensitivity to this compound, with IC50 values greater than 1000 nM.[4] This underscores the target-specific nature of this compound.
Apoptosis Induction
This compound has been shown to be a potent inducer of apoptosis in TNBC cells. Treatment of MDA-MB-231 and BT-549 cells with this compound resulted in a significant increase in caspase-3/7 activity and the percentage of Annexin V-positive cells, indicative of programmed cell death.[4]
Inhibition of Cell Invasion
The invasive potential of cancer cells is a critical factor in metastasis. This compound has demonstrated a significant ability to reduce the invasion of TNBC cells. In Matrigel invasion assays, treatment with 25 nM this compound for 22 hours markedly decreased the number of invading MDA-MB-231 and BT-549 cells.[1]
Comparison with Other Anti-Cancer Agents
While direct head-to-head studies with standard chemotherapeutics are limited, the available data suggests that this compound's unique mechanism of action could offer advantages, particularly in overcoming therapy resistance.
-
Synergy with HDAC Inhibitors: this compound has been shown to enhance the efficacy of histone deacetylase (HDAC) inhibitors, such as SAHA (vorinostat), in TNBC models.[5]
-
Combination with MEK Inhibitors: In Ras/Raf-driven ovarian cancer, this compound acts synergistically with the MEK inhibitor trametinib (B1684009) to suppress tumor growth.[6]
The IC50 values of standard chemotherapeutic agents in TNBC cell lines vary. For instance, the IC50 of doxorubicin (B1662922) in parental MDA-MB-231 cells is reported to be around 6.5 µM, while for paclitaxel, it can range from nanomolar to micromolar concentrations depending on the specific cell line and assay conditions.[7][8] The nanomolar potency of this compound in LIFR-high cancer cells positions it as a highly promising therapeutic candidate.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to evaluate the anti-cancer effects of this compound.
Caption: Workflow for in vitro evaluation of this compound.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (or comparative compounds) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Matrigel Invasion Assay
-
Chamber Preparation: Rehydrate Matrigel-coated invasion chambers (8 µm pore size) with serum-free medium.
-
Cell Seeding: Seed this compound-treated (e.g., 25 nM for 22 hours) and control cells in the upper chamber in serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 22-48 hours to allow for cell invasion.
-
Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of invaded cells under a microscope.
Western Blot Analysis
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-STAT3, total STAT3, p-AKT, total AKT, LIFR, and a loading control like β-actin) overnight at 4°C. Recommended primary antibody dilutions are 1:1000.[5] Subsequently, incubate with HRP-conjugated secondary antibodies (1:1000 for anti-mouse, 1:2000 for anti-rabbit).[5]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound presents a promising targeted therapy for cancers characterized by high LIFR expression, particularly TNBC. Its potent and selective inhibition of the LIFR signaling pathway leads to reduced cell viability, induction of apoptosis, and decreased cell invasion. The demonstrated synergy with other anti-cancer agents further highlights its potential in combination therapy regimens. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound as a novel anti-cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. mdpi.com [mdpi.com]
- 7. Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Vitamin D on Paclitaxel Efficacy in Triple-negative Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
EC359 Demonstrates Novel Mechanism Against Platinum-Resistant Ovarian Cancer Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that EC359, a first-in-class selective inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR), shows significant anti-tumor activity in platinum-resistant ovarian cancer models. This guide provides a detailed comparison of this compound's performance against standard-of-care chemotherapies, supported by available experimental data, for researchers, scientists, and drug development professionals.
Platinum-resistant ovarian cancer presents a significant therapeutic challenge, with limited treatment options and poor patient outcomes. This compound targets the LIFR signaling pathway, a critical vulnerability in some ovarian cancer subtypes, offering a novel mechanistic approach to overcome resistance.
Comparative In Vitro Efficacy
This compound has demonstrated potent single-agent activity in various ovarian cancer cell lines. The half-maximal inhibitory concentration (IC50) for this compound is reported to be in the low nanomolar range, highlighting its high potency.
| Compound | Ovarian Cancer Cell Line(s) | IC50 (nM) | Citation(s) |
| This compound | Multiple established and primary ovarian cancer cell lines | 5 - 50 | [1][2] |
| This compound | Ras/Raf-mutant ovarian cancer models (OVCAR8, OV7, OV56, ES2, OCA-76) | 2 - 12 | [3] |
Direct comparative IC50 data for standard chemotherapies in the same platinum-resistant cell lines under identical experimental conditions is limited in the public domain. However, historical data indicates that the IC50 values for drugs like cisplatin (B142131) can vary widely depending on the resistance level of the cell line.
In Vivo Performance in Xenograft Models
Preclinical studies utilizing xenograft models of ovarian cancer have shown that this compound, as a single agent, significantly suppresses tumor growth. In an OVCAR8 xenograft model, this compound treatment led to a significant reduction in tumor volume and final tumor weight compared to vehicle controls, with no observed toxicity.[3]
Notably, the combination of this compound with the MEK inhibitor trametinib (B1684009) has shown synergistic effects, leading to significant reductions in tumor growth in both xenograft and patient-derived xenograft (PDX) models of Ras/Raf-driven ovarian cancer.[3][4][5]
Mechanism of Action: A Novel Approach
This compound functions by selectively inhibiting the LIFR, which in turn blocks the activation of downstream signaling pathways implicated in cancer cell proliferation, survival, and therapy resistance.
This compound Signaling Pathway
This compound's primary mechanism involves the inhibition of the LIFR, leading to the suppression of the JAK/STAT3, PI3K/AKT, and MAPK signaling pathways. This disruption of oncogenic signaling induces both apoptosis and ferroptosis in ovarian cancer cells.[1][3][6]
Standard Chemotherapy Signaling Pathways
Standard-of-care chemotherapies for platinum-resistant ovarian cancer, such as liposomal doxorubicin (B1662922) and paclitaxel (B517696), primarily work by inducing DNA damage or disrupting microtubule function, respectively, leading to apoptosis.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of methodologies used in the preclinical evaluation of this compound and standard chemotherapies.
In Vitro Cell Viability and Apoptosis Assays
-
Cell Lines: A panel of established and primary ovarian cancer cell lines, including those with known platinum-resistance, are utilized.
-
Cell Viability (MTT Assay): Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (e.g., this compound) for a specified period (e.g., 72 hours). MTT reagent is then added, and the resulting formazan (B1609692) crystals are dissolved. Absorbance is measured to determine cell viability relative to untreated controls.
-
Apoptosis Assay (Annexin V/PI Staining): Cells are treated with the test compound. After treatment, cells are harvested, washed, and stained with Annexin V and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Ovarian cancer cells (e.g., 1 x 10^6 cells) are injected subcutaneously or intraperitoneally into the mice. Tumors are allowed to establish and reach a palpable size.[4][7]
-
Treatment Regimen:
-
Tumor Measurement and Data Analysis: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors are excised and weighed. Body weight is also monitored as an indicator of toxicity. Statistical analysis is performed to compare tumor growth between treatment and control groups.
Experimental Workflow Diagram
Conclusion
This compound presents a promising, mechanistically distinct approach for the treatment of platinum-resistant ovarian cancer. Its ability to target the LIFR pathway and induce cancer cell death through multiple mechanisms warrants further investigation, particularly in direct comparative studies against and in combination with current standard-of-care therapies. The preclinical data summarized in this guide provides a strong foundation for the continued development of this compound as a potential new therapeutic option for patients with this challenging disease.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. Pharmacological inhibition of the LIF/LIFR autocrine loop reveals vulnerability of ovarian cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Enhances Trametinib Efficacy in Ras/Raf-Driven Ovarian Cancer by Suppressing LIFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting LIF/LIFR signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The latest animal models of ovarian cancer for novel drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Onvansertib and paclitaxel combined in platinum-resistant ovarian carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of EC359's Mechanism of Action via RNA-Sequencing
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the molecular effects of EC359, a first-in-class inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR), based on RNA-sequencing (RNA-seq) analysis. This compound is a potent, selective, and orally active small molecule that directly interacts with LIFR, effectively blocking its oncogenic signaling.[1][2][3] Preclinical studies have demonstrated its efficacy in reducing cell viability, inhibiting invasion, and promoting apoptosis across various cancer types, including triple-negative breast, endometrial, and ovarian cancers.[2][4][5][6] This document summarizes key RNA-seq findings, compares its effects as a monotherapy and in combination with other agents, and provides detailed experimental protocols to support further research.
This compound's Core Mechanism: Inhibition of LIFR Signaling
This compound functions by blocking the interaction between the cytokine LIF and its receptor, LIFR. This receptor, upon binding its ligand, forms a complex with glycoprotein (B1211001) 130 (gp130) and activates several downstream pro-cancerous signaling pathways. This compound's inhibition of LIFR leads to the attenuation of key pathways including JAK/STAT (specifically STAT3), PI3K/AKT/mTOR, and MAPK/ERK.[1][2][4][7] This mechanism has been validated through various mechanistic studies, with RNA-seq providing a global, unbiased view of the transcriptional consequences of this inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The LIFR Inhibitor this compound Effectively Targets Type II Endometrial Cancer by Blocking LIF/LIFR Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. wago.org [wago.org]
An In-Depth Efficacy Comparison: EC359 vs. Pembrolizumab in Preclinical Triple-Negative Breast Cancer Models
An Indirect Comparative Analysis of In Vivo Efficacy Data for Two Promising Therapeutic Agents in Triple-Negative Breast Cancer Research
In the landscape of triple-negative breast cancer (TNBC) therapeutics, two agents with distinct mechanisms of action, EC359 and pembrolizumab (B1139204), have shown significant promise in preclinical and clinical settings, respectively. This compound is a novel, first-in-class small-molecule inhibitor targeting the leukemia inhibitory factor receptor (LIFR). In contrast, pembrolizumab is a well-established immune checkpoint inhibitor targeting the programmed cell death protein 1 (PD-1). Due to a lack of head-to-head in vivo studies, this guide provides an indirect comparison of their efficacy in TNBC models, based on available data from separate preclinical studies.
At a Glance: In Vivo Efficacy in TNBC Models
The following table summarizes the in vivo efficacy of this compound and pembrolizumab in comparable TNBC xenograft models. It is important to note that these studies were conducted independently, and direct comparisons should be made with caution due to variations in experimental conditions.
| Parameter | This compound | Pembrolizumab |
| TNBC Model | MDA-MB-231 Xenograft | MDA-MB-231 Xenograft in Humanized Mice |
| Mouse Strain | Athymic Nude Mice | Humanized NSG (NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ) Mice |
| Dosage | 5 mg/kg, s.c. | 10 mg/kg on day 0, then 5 mg/kg, i.p. |
| Dosing Schedule | 3 times a week | Days 5, 10, 15, 20, and 25 |
| Tumor Growth Inhibition | Significant reduction in tumor volume compared to vehicle control. | Significant delay in tumor growth compared to vehicle control (P < 0.001).[1] |
| Reported Mechanism of Action | Inhibition of LIFR signaling, leading to reduced proliferation and induction of apoptosis.[2][3] | Blockade of PD-1, restoring T-cell mediated anti-tumor immunity.[1][4] |
Signaling Pathways and Mechanisms of Action
This compound and pembrolizumab operate through fundamentally different pathways to achieve their anti-tumor effects in TNBC.
This compound: Targeting the LIFR Signaling Axis
This compound directly binds to the leukemia inhibitory factor receptor (LIFR), a key player in cancer progression, metastasis, and therapy resistance.[2][3] This binding event blocks the interaction between LIFR and its ligand, LIF, thereby inhibiting the activation of downstream oncogenic signaling pathways, including STAT3, mTOR, and AKT.[2][3] The interruption of these pathways leads to decreased cell proliferation, reduced invasiveness, and induction of apoptosis in TNBC cells.[2][3]
Pembrolizumab: Unleashing the Immune System
Pembrolizumab is a humanized monoclonal antibody that targets the PD-1 receptor on T-cells. In the tumor microenvironment, cancer cells can express the PD-1 ligand (PD-L1), which binds to PD-1 on T-cells, leading to T-cell exhaustion and allowing the tumor to evade immune surveillance. Pembrolizumab blocks this interaction, thereby "releasing the brakes" on the T-cells and restoring their ability to recognize and attack cancer cells.[1][4] This mechanism is particularly relevant in "immunologically active" or "hot" tumors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are the protocols for the key experiments cited in this guide.
This compound In Vivo Xenograft Study
-
Animal Model: 8-week-old female athymic nude mice.
-
Cell Line and Implantation: MDA-MB-231 human TNBC cells (2 x 106) were mixed with an equal volume of growth factor-reduced Matrigel and implanted into the mammary fat pads.
-
Treatment: Once tumors reached a measurable size, mice were randomized into two groups (n=8 per group):
-
Vehicle control group.
-
This compound treatment group: 5 mg/kg administered subcutaneously, three times a week.
-
-
Efficacy Evaluation: Tumor volumes were measured regularly to assess tumor growth inhibition. At the end of the study, tumors were harvested for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and Western blot analysis of downstream signaling molecules. Body weights were monitored to assess toxicity.
Pembrolizumab In Vivo Study in Humanized Mice
-
Animal Model: Non-obese diabetic (NOD).Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice were transplanted with human CD34+ hematopoietic progenitor and stem cells to create humanized mice (HuNSG).
-
Cell Line and Implantation: MDA-MB-231 human TNBC cells (5 x 106) were injected into the mammary fat pads of HuNSG mice.
-
Treatment: When tumors reached a volume of 50-120 mm3, mice were randomized into treatment groups. The pembrolizumab group received:
-
An initial intraperitoneal (i.p.) injection of 10 mg/kg.
-
Subsequent i.p. injections of 5 mg/kg on days 5, 10, 15, 20, and 25.
-
-
Efficacy Evaluation: Tumor growth was monitored and analyzed. The study also evaluated the role of human CD8+ T cells in the anti-tumor response through antibody-mediated depletion.[1]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for conducting in vivo efficacy studies for anti-cancer agents in TNBC models.
Concluding Remarks
This guide provides an indirect comparative overview of the in vivo efficacy of this compound and pembrolizumab in TNBC models based on currently available, separate preclinical studies. Both agents demonstrate significant anti-tumor activity through distinct mechanisms. This compound represents a targeted therapy approach by directly inhibiting a key oncogenic signaling pathway within the cancer cell, while pembrolizumab harnesses the patient's own immune system to fight the cancer.
The choice of preclinical model is critical, especially for immuno-oncology agents like pembrolizumab, which require a functional human immune system for efficacy, necessitating the use of humanized mice. For a definitive comparison of the in vivo efficacy of these two promising agents, a head-to-head study in a humanized TNBC mouse model would be invaluable. Such a study would provide crucial data to inform the potential for monotherapy or combination strategies in the treatment of triple-negative breast cancer.
References
- 1. Humanized mice in studying efficacy and mechanisms of PD-1-targeted cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Humanized mice in studying efficacy and mechanisms of PD-1-targeted cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of EC359: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of the bioactive small molecule EC359 are outlined below. This procedural document is intended for researchers, scientists, and drug development professionals to ensure minimal environmental impact and adherence to laboratory safety protocols.
This compound is a potent and selective leukemia inhibitory factor receptor (LIFR) inhibitor utilized in cancer research.[1][2][3][4] While it may be shipped as a non-hazardous chemical for research purposes, proper disposal is crucial for any bioactive small molecule to prevent potential environmental and health impacts.[3] Adherence to institutional and local regulations for chemical waste disposal is mandatory.
Summary of this compound Chemical Properties
For easy reference, the key chemical identifiers for this compound are provided in the table below.
| Property | Value |
| CAS Number | 2012591-09-0[3] |
| Molecular Formula | C36H38F2O2[3] |
| Molecular Weight | 540.69 g/mol [3] |
| Description | Potent, selective, and orally active LIFR inhibitor.[3][4] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the proper disposal of this compound in a laboratory setting. This procedure should be performed in accordance with your institution's specific chemical hygiene plan and waste disposal guidelines.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Segregation:
-
Solid Waste:
-
Unused or expired pure this compound powder should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated materials such as weighing boats, pipette tips, and gloves should be placed in a separate, sealed waste bag or container also labeled for chemical waste.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., dissolved in DMSO) should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Empty Containers:
-
The original container of this compound, even if empty, should be treated as chemical waste and disposed of according to institutional guidelines for empty chemical containers.
-
3. Labeling:
-
All waste containers must be clearly labeled with the full chemical name ("this compound"), the CAS number (2012591-09-0), and the appropriate hazard warnings as required by your institution.
4. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible chemicals.
-
Liquid waste containers should be stored in secondary containment to prevent spills.
5. Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.
-
Never dispose of this compound, or materials contaminated with it, down the drain or in the regular trash.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: The information provided here is a general guideline. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) if available. The absence of a hazard warning does not imply that a substance is benign. All laboratory chemicals should be handled with care.
References
Personal protective equipment for handling EC359
Essential Safety and Handling Guide for EC359
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established laboratory safety protocols for handling research-grade chemical compounds.
Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves | Protects against skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a fume hood when handling powders or creating solutions. | Minimizes inhalation of airborne particles. |
Operational and Disposal Plans
Proper handling and disposal are critical to ensure laboratory safety and environmental protection.
Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary.
| Spill Size | Procedure |
| Small Spill (solid) | 1. Wear appropriate PPE (gloves, safety glasses, lab coat).2. Gently sweep the solid material onto a piece of paper or into a dustpan.3. Place the collected material into a sealed container labeled as "this compound waste."4. Clean the spill area with a detergent solution and wipe dry. |
| Small Spill (liquid solution) | 1. Wear appropriate PPE.2. Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).3. Place the absorbent material into a sealed, labeled waste container.4. Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by a detergent solution. |
| Large Spill | 1. Evacuate the immediate area.2. Alert your laboratory supervisor and institutional safety office.3. Prevent the spill from spreading and entering drains.4. Follow your institution's specific procedures for large chemical spills. |
Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Protocol |
| Unused this compound (solid or solution) | Collect in a clearly labeled, sealed container. Dispose of through your institution's hazardous waste program. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. |
| Empty this compound Containers | Triple rinse with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label on the empty container before disposing of it according to institutional guidelines.[1] |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional protocols. |
Experimental Protocols
Detailed Methodology for Handling this compound
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions.
-
Have a designated waste container ready for any contaminated materials.
-
-
Weighing and Solution Preparation:
-
When weighing the solid form of this compound, use a microbalance within a fume hood to minimize the risk of inhalation.
-
To prepare a stock solution, slowly add the solvent to the solid this compound to avoid splashing.
-
Cap the container tightly and vortex or sonicate as needed to ensure complete dissolution.
-
-
Use in Experiments:
-
When adding this compound to cell cultures or other experimental systems, use appropriate pipetting techniques to avoid generating aerosols.
-
Clearly label all tubes and plates containing this compound.
-
-
Post-Experiment Cleanup:
-
Decontaminate all work surfaces with a suitable solvent and then a detergent solution.
-
Dispose of all contaminated materials in the designated hazardous waste containers.
-
Remove your lab coat and gloves before leaving the laboratory.
-
Wash your hands thoroughly with soap and water.[2]
-
Visualizations
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps for safely handling this compound in a laboratory setting.
Signaling Pathway of this compound Inhibition
Caption: A simplified diagram illustrating how this compound inhibits the LIFR signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
